molecular formula C9H10ClNO3 B1272678 Amino(3-chloro-4-methoxyphenyl)acetic acid CAS No. 53091-63-7

Amino(3-chloro-4-methoxyphenyl)acetic acid

Cat. No.: B1272678
CAS No.: 53091-63-7
M. Wt: 215.63 g/mol
InChI Key: FOSCCJQLVQVWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(3-chloro-4-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSCCJQLVQVWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378236
Record name amino(3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53091-63-7
Record name amino(3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Amino-(3-chloro-4-methoxyphenyl)acetic Acid: A Physicochemical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted α-amino acid of significant interest in medicinal chemistry and drug development. As a vital building block, its properties—such as acidity (pKa), lipophilicity (logP), and solubility—are critical determinants of its behavior in biological systems and its utility in synthesis. This document synthesizes predicted data with established experimental methodologies, offering researchers a comprehensive reference for laboratory application. We detail authoritative, step-by-step protocols for the empirical determination of these key parameters, grounded in internationally recognized standards.

Introduction

α-Amino(3-chloro-4-methoxyphenyl)acetic acid belongs to the class of substituted α-amino acids, which are foundational components in the design of novel therapeutics. The strategic placement of a chloro and a methoxy group on the phenyl ring modifies the molecule's electronic and steric characteristics, influencing its pharmacokinetic and pharmacodynamic profiles.[1] Halogenation, specifically chlorination, is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] Concurrently, the methoxy group can serve as a hydrogen bond acceptor, impacting molecular conformation and receptor binding interactions.[1]

A thorough understanding of this compound's physicochemical properties is paramount for its effective application, from designing synthetic routes and formulating solutions to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a practical resource for scientists, providing both foundational data and the experimental frameworks necessary for its validation.

Chemical Identity and Core Properties

The fundamental identity of a compound is the bedrock of all further investigation. The structure and basic properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acidN/A
CAS Number 53091-63-7[1]
Molecular Formula C₉H₁₀ClNO₃[2]
Molecular Weight 215.63 g/mol N/A
Canonical SMILES COC1=C(C=C(C=C1)C(C(=O)O)N)Cl[2]
Diagram: Molecular Structure

Caption: 2D structure of α-Amino(3-chloro-4-methoxyphenyl)acetic acid.

Ionization and Acidity (pKa)

As a zwitterionic amino acid, the molecule possesses both a basic amino group and an acidic carboxylic acid group. The respective pKa values dictate the molecule's net charge at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 2-3, typical for α-amino acids. At pH values above this pKa, this group will be predominantly deprotonated (COO⁻).

  • pKa₂ (Amino Group): The amino group is expected to have a pKa in the range of 9-10. At pH values below this pKa, this group will be predominantly protonated (NH₃⁺).

The precise experimental determination of these pKa values is crucial. A potentiometric titration is the gold-standard method for this purpose.[3]

Diagram: pH-Dependent Ionization States

G Cation Cationic Form (Low pH, e.g., pH < 2) Net Charge: +1 Zwitterion Zwitterionic Form (Physiological pH, e.g., pH ~7.4) Net Charge: 0 Cation->Zwitterion +OH⁻ -H⁺ (pKa₁) Anion Anionic Form (High pH, e.g., pH > 10) Net Charge: -1 Zwitterion->Anion +OH⁻ -H⁺ (pKa₂)

Caption: Predominant ionization states of the molecule across a pH gradient.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME profiling. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

  • LogP: Represents the lipophilicity of the neutral, non-ionized form of the molecule.

  • LogD: Represents the effective lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this amino acid, LogD is highly pH-dependent. At physiological pH (~7.4), the molecule exists primarily as a zwitterion, which significantly lowers its partitioning into the octanol phase, resulting in a low or negative LogD value.

While computational models provide estimates, experimental determination via the shake-flask method, as described in OECD Guideline 107, is required for definitive data.[4][5] This method is suitable for compounds with LogP values in the range of -2 to 4.[4][5]

Aqueous Solubility

Solubility is a critical parameter that impacts everything from the feasibility of in vitro assays to oral bioavailability.[6] Poor aqueous solubility can be a major hurdle in drug development.[6] The solubility of this compound is expected to be lowest at its isoelectric point (pI), where the net charge is zero, and increase significantly at pH values above pKa₂ or below pKa₁.

Thermodynamic solubility provides the true equilibrium value and is the most relevant measure for formulation and biopharmaceutical assessment.[7][8] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the stable soluble concentration.[8][9]

Experimental Protocols

To ensure scientific rigor, the following sections detail standardized, self-validating protocols for determining the key physicochemical parameters discussed.

Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from established methodologies for determining dissociation constants.[3][10]

Objective: To determine the pKa values of the carboxylic acid and amino groups.

Materials:

  • Calibrated pH meter and combination pH electrode

  • Automated titrator or manual burette (5 mL, Class A)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standardized 0.1 M HCl and 0.1 M NaOH titrants

  • 0.15 M KCl solution (for maintaining constant ionic strength)

  • α-Amino(3-chloro-4-methoxyphenyl)acetic acid sample (~1 mM solution)

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in a known volume of degassed, deionized water containing 0.15 M KCl to achieve a concentration of approximately 1 mM.[10]

  • Inert Atmosphere: Place the sample vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen or argon for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of basic groups.[10] Maintain a gentle stream of inert gas over the solution throughout the titration.

  • Acidification: Lower the calibrated pH electrode into the solution. Add 0.1 M HCl to the sample solution until the pH is stable at approximately 1.8-2.0. This ensures all functional groups are fully protonated at the start.[10]

  • Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[10]

  • Endpoint: Continue the titration until the pH reaches approximately 12-12.5 to ensure the deprotonation of the amino group is complete.[10]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.[11]

    • Identify the two equivalence points (steepest inflection points) on the curve.

    • The half-equivalence point for each dissociation is the volume of titrant exactly halfway to the equivalence point.[12]

    • At the first half-equivalence point, pH = pKa₁. At the second half-equivalence point, pH = pKa₂.[12]

  • Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should be reported as the mean ± standard deviation.[10]

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This protocol follows the internationally accepted OECD Guideline 107 for determining the n-octanol/water partition coefficient.[4][5][13]

Objective: To determine the LogP value of the neutral form of the compound.

Materials:

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

  • Test Substance Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should not exceed 0.1 M.

  • Partitioning: In a centrifuge tube, combine the n-octanol stock solution with pre-saturated water. Perform the experiment with at least three different volume ratios of octanol to water (e.g., 2:1, 1:1, 1:2).[5]

  • Equilibration: Cap the tubes and shake them at a constant temperature (20-25°C) until equilibrium is reached.[5] For many compounds, 24 hours is sufficient, but this should be confirmed by preliminary experiments.

  • Phase Separation: Separate the two phases by centrifugation. This is critical to prevent the formation of emulsions that can artifactually increase the measured concentration in the aqueous phase.[5]

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV).[5]

  • Calculation:

    • The partition coefficient (P) is the ratio of the equilibrium concentration in n-octanol (C_octanol) to the concentration in water (C_water).

    • P = C_octanol / C_water

    • LogP = log₁₀(P)

  • Validation: Calculate the total mass of the substance in both phases and compare it to the initial amount added; recovery should be between 85-115%.[5] The final LogP should be reported as the mean of the values obtained from the different phase ratios, which should fall within a range of ± 0.3 units.[5]

Diagram: Shake-Flask LogP Determination Workflow

G A 1. Prepare Pre-saturated n-Octanol and Water C 3. Combine Octanol & Water Phases (Vary Volume Ratios) A->C B 2. Dissolve Compound in n-Octanol B->C D 4. Shake to Equilibrate (Constant Temperature) C->D E 5. Separate Phases by Centrifugation D->E F 6. Sample Aliquots from Each Phase E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate P = [C]oct / [C]water and LogP = log(P) G->H

Caption: Workflow for the experimental determination of LogP via the shake-flask method.

Protocol: Thermodynamic Aqueous Solubility Assay

This protocol describes a shake-flask method to determine equilibrium solubility, a crucial parameter for drug development.[6]

Objective: To determine the maximum equilibrium concentration of the compound in an aqueous buffer.

Materials:

  • Solid (crystalline) form of the test compound

  • Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)[7]

  • Glass vials (e.g., 1.5 mL) with screw caps[7]

  • Thermomixer or incubating shaker

  • Filtration device (e.g., 0.45 µm syringe filter) or centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Sample Preparation: Add an excess of the solid compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Incubation: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.[7]

  • Equilibration: Seal the vial and place it in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for at least 24 hours to ensure equilibrium is reached.[7][8] Longer incubation times (48-72 hours) may be necessary and should be tested.

  • Separation of Solid: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by either filtering the supernatant through a low-binding filter or by centrifuging the vial and sampling from the top layer.[14]

  • Quantification: Prepare a calibration curve from a stock solution of the compound (typically in DMSO, then diluted).[9] Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine its concentration.

  • Calculation: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.

  • Validation: The assay should be run in at least duplicate.[6] The presence of visible solid compound remaining at the end of the experiment confirms that a saturated solution was achieved.

Conclusion

The physicochemical properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid—namely its pKa, LogP/LogD, and aqueous solubility—are interdependent parameters that collectively govern its behavior in both chemical and biological systems. While predictive models offer valuable initial estimates, the empirical data derived from the robust, validated protocols detailed in this guide are indispensable for advancing research and development. By providing both the theoretical context and practical methodologies, this document equips researchers with the necessary tools to confidently characterize this important chemical entity.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Fraunhofer-Publica. (1993). Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]

  • Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • van der Water, B. et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Amino(3-chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Avdeef, A. et al. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC - NIH. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13721-20-5, 3-chloro-4-methoxyphenylacetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Amino(3-chloro-4-methoxyphenyl)acetic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted α-Amino Acids

In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds with tailored physicochemical and biological properties are of paramount importance. Substituted α-amino acids, structural analogs of their proteinogenic counterparts, represent a cornerstone in this endeavor. By strategically modifying the side chain, medicinal chemists can exert fine control over crucial parameters such as polarity, acidity, steric hindrance, and conformational rigidity. This targeted modulation can lead to the development of peptides with enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. The introduction of a substituted phenyl ring, as seen in Amino(3-chloro-4-methoxyphenyl)acetic acid, imparts a well-defined three-dimensional architecture, offering a versatile platform for the design of molecules with specific and high-affinity binding properties to biological targets.[1]

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest due to the unique interplay of its functional groups. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established principles of organic and medicinal chemistry, along with data from structurally related analogs, to provide a robust framework for its synthesis, characterization, and potential applications.

Core Compound Identification and Physicochemical Properties

Chemical Structure:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction A 3-Chloro-4-methoxy- benzaldehyde B 3-Chloro-4-methoxy-5-nitro- benzaldehyde A->B HNO₃, H₂SO₄ C α-Amino-3-chloro-4-methoxy- 5-nitrophenylacetonitrile B->C 1. NaCN, NH₄Cl 2. H₂O D Amino(3-chloro-4-methoxy- 5-nitrophenyl)acetic acid C->D H₃O⁺, Δ E Amino(3-amino-4-methoxy- 5-chlorophenyl)acetic acid D->E H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Nitration of 3-Chloro-4-methoxybenzaldehyde

  • Rationale: The initial step introduces a nitro group onto the aromatic ring, which will later be reduced to the desired amino group. The directing effects of the chloro and methoxy groups will guide the nitration to the desired position.

  • Procedure:

    • To a stirred solution of 3-chloro-4-methoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-methoxy-5-nitrobenzaldehyde.

Step 2: Strecker Synthesis of α-Amino-3-chloro-4-methoxy-5-nitrophenylacetonitrile

  • Rationale: The Strecker synthesis is a classic and reliable method for the synthesis of α-amino acids from aldehydes.

  • Procedure:

    • To a solution of 3-chloro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the formation of the α-aminonitrile by TLC.

    • Upon completion, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude α-amino-3-chloro-4-methoxy-5-nitrophenylacetonitrile.

Step 3: Hydrolysis of the α-Aminonitrile

  • Rationale: Acid-catalyzed hydrolysis of the nitrile and the intermediate imine will yield the desired carboxylic acid functionality.

  • Procedure:

    • Treat the crude α-aminonitrile from the previous step with a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the hydrolysis by observing the disappearance of the nitrile peak in the IR spectrum.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain Amino(3-chloro-4-methoxy-5-nitrophenyl)acetic acid.

Step 4: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting other functional groups.

  • Procedure:

    • Dissolve Amino(3-chloro-4-methoxy-5-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, this compound.

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in the public domain, the following spectroscopic data are predicted based on the analysis of the compound's structure and comparison with similar molecules.

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

  • δ 7.30-7.50 (m, 2H, Ar-H): Aromatic protons.

  • δ 6.90-7.10 (d, 1H, Ar-H): Aromatic proton.

  • δ 4.50-4.70 (br s, 2H, NH₂): Amino protons (exchangeable with D₂O).

  • δ 4.00-4.20 (s, 1H, α-CH): Alpha-proton.

  • δ 3.85 (s, 3H, OCH₃): Methoxy protons.

  • δ 12.5-13.5 (br s, 1H, COOH): Carboxylic acid proton (exchangeable with D₂O).

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

  • δ 173-175 (C=O): Carboxylic acid carbon.

  • δ 150-155 (C-O): Aromatic carbon attached to the methoxy group.

  • δ 130-140 (C-Cl): Aromatic carbon attached to the chlorine atom.

  • δ 125-130 (C-C(H)N): Aromatic carbon attached to the amino acid side chain.

  • δ 110-125 (Ar-CH): Aromatic methine carbons.

  • δ 55-60 (α-CH): Alpha-carbon.

  • δ 55-60 (OCH₃): Methoxy carbon.

FT-IR (Predicted, KBr Pellet):

  • 3400-3200 cm⁻¹ (br): N-H stretching of the amino group and O-H stretching of the carboxylic acid.

  • 3000-2800 cm⁻¹: C-H stretching of aromatic and aliphatic groups.

  • 1720-1700 cm⁻¹ (s): C=O stretching of the carboxylic acid.

  • 1600-1580 cm⁻¹ (m): N-H bending of the amino group.

  • 1500-1400 cm⁻¹ (m): Aromatic C=C stretching.

  • 1250-1200 cm⁻¹ (s): Asymmetric C-O-C stretching of the methoxy group.

  • 1050-1000 cm⁻¹ (s): Symmetric C-O-C stretching of the methoxy group.

  • 800-700 cm⁻¹ (m): C-Cl stretching.

Mass Spectrometry (Predicted, ESI+):

  • m/z 216.0 [M+H]⁺: Protonated molecular ion.

  • m/z 199.0 [M+H-NH₃]⁺: Loss of ammonia.

  • m/z 171.0 [M+H-COOH]⁺: Loss of the carboxylic acid group.

Potential Applications in Drug Development

This compound is a valuable building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [2][]Its structural features suggest several potential applications:

  • Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences can enhance resistance to enzymatic degradation and modulate the conformational properties of the resulting peptidomimetic, potentially leading to improved therapeutic efficacy.

  • Synthesis of Heterocyclic Scaffolds: The amino and carboxylic acid functionalities serve as versatile handles for the construction of various heterocyclic ring systems, which are prevalent in a vast number of approved drugs.

  • Fragment-Based Drug Discovery: As a substituted phenylacetic acid derivative, it can serve as a valuable fragment in screening campaigns to identify initial hits for a variety of biological targets. The chloro and methoxy groups provide vectors for further chemical elaboration to optimize binding affinity and selectivity.

Workflow for Application in Drug Discovery:

G A This compound (Starting Material) B Peptide Synthesis or Heterocycle Formation A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: General workflow for the application of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral α-amino acid core with a strategically substituted aromatic ring offers a wealth of opportunities for the synthesis of novel compounds with potentially valuable biological activities. While specific experimental data for this compound is limited in the public domain, the theoretical framework and proposed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to unlock its full potential in the development of next-generation therapeutics.

References

  • PubChem. This compound. [Link]

  • ChemAxon. Chemicalize. [Link]

Sources

A Technical Guide to Identifying and Validating Therapeutic Targets for Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and validation of potential therapeutic targets for the novel small molecule, Amino(3-chloro-4-methoxyphenyl)acetic acid. By leveraging structural analogy to known pharmacophores and outlining a systematic, multi-tiered experimental workflow, we present a robust strategy for elucidating its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. We will delve into hypothesis generation based on structural motifs, detailed protocols for target validation, and the integration of computational and experimental data to build a compelling case for clinical development.

Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure

The phenylacetic acid moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs, most notably in the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] Compounds like diclofenac and lumiracoxib, which are 2-phenylaminophenylacetic acid derivatives, underscore the potential of this scaffold to interact with key biological targets, particularly enzymes involved in inflammatory pathways.[1] The specific substitutions on the phenyl ring—in this case, an amino group, a chloro atom, and a methoxy group—critically modulate the molecule's steric, electronic, and lipophilic properties, thereby defining its target binding profile and potential therapeutic applications.[3][4]

The subject of this guide, this compound, presents a unique combination of these features. The chloro group can enhance metabolic stability and participate in halogen bonding, while the methoxy and amino groups can act as hydrogen bond acceptors and donors, respectively.[4] This distinct substitution pattern suggests that while its therapeutic lineage may be rooted in anti-inflammatory pathways, its target profile could extend to other protein families. This guide will therefore adopt a hypothesis-driven approach, postulating several potential target classes based on these structural attributes and outlining a rigorous, phased validation process.

Hypothesis Generation: Structurally-Inferred Target Classes

Based on an analysis of the this compound structure and a review of literature on analogous compounds, we can hypothesize several primary target classes.

Cyclooxygenase (COX) Enzymes

The most direct hypothesis, given the phenylacetic acid core, is the inhibition of COX-1 and COX-2 enzymes.[1][3] These enzymes are central to the synthesis of prostaglandins, key mediators of pain and inflammation. The substitutions on the phenyl ring are known to influence the potency and selectivity of COX inhibition.[3]

Chemokine Receptors (e.g., CXCR1/CXCR2)

Recent studies have identified phenylacetic acid derivatives as allosteric modulators of chemokine receptors, such as CXCR1.[5][6] These receptors are involved in neutrophil chemotaxis and are considered valuable targets for a range of inflammatory diseases. The specific substitution pattern of our lead compound may confer affinity for the allosteric sites on these G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

The phenylacetic acid scaffold has also been identified as a starting point for the development of agonists for human PPARs (hPPARs), which are nuclear receptors that regulate metabolism.[7] Agonism of these receptors can lead to glucose and triglyceride-lowering effects, suggesting a potential application in metabolic disorders.[7]

Other Potential Targets

The structural features of the molecule also suggest potential interactions with other targets, including:

  • γ-hydroxybutyric acid (GHB) binding sites: Phenylacetic acids have been shown to bind to these sites in the brain, suggesting a potential role in neuromodulation.[8]

  • Enzymes in neurotransmitter metabolism: The related compound, 4-methoxyphenylacetic acid (homovanillic acid is a metabolite), is associated with dopamine metabolism, hinting at potential central nervous system (CNS) applications.[9]

The following table summarizes the primary hypothesized targets and the rationale for their investigation.

Target Class Specific Examples Rationale for Investigation Potential Therapeutic Area
CyclooxygenasesCOX-1, COX-2Structural analogy to NSAIDs like diclofenac.[1][2]Inflammation, Pain
Chemokine ReceptorsCXCR1, CXCR2Phenylacetic acid derivatives are known allosteric modulators.[5][6]Inflammatory Diseases, Immunology
Nuclear ReceptorsPPARα, PPARγPhenylacetic acid scaffold found in hPPAR agonists.[7]Metabolic Disorders (e.g., Diabetes)
Neurological TargetsGHB Binding SitesDemonstrated binding of phenylacetic acids.[8]Neurological Disorders

Tier 1: Initial Target Screening and Validation Workflow

The initial phase of investigation should focus on rapidly assessing the compound's activity against the highest-priority hypothesized targets using established, high-throughput methods.

Experimental Workflow for Tier 1 Screening

The following diagram outlines the logical flow for the initial screening phase.

Tier1_Workflow cluster_0 Compound Preparation cluster_1 Primary Assays cluster_2 Data Analysis & Decision cluster_3 Outcome Compound This compound (Stock Solution in DMSO) COX_Assay COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric) Compound->COX_Assay Dose-response testing CXCR_Assay CXCR1/2 Calcium Flux Assay (FLIPR) Compound->CXCR_Assay Dose-response testing PPAR_Assay PPARα/γ Reporter Gene Assay (Luciferase) Compound->PPAR_Assay Dose-response testing Data_Analysis Calculate IC50 / EC50 Values COX_Assay->Data_Analysis CXCR_Assay->Data_Analysis PPAR_Assay->Data_Analysis Decision Hit Identification (Potency < 10 µM?) Data_Analysis->Decision Proceed Proceed to Tier 2 Validation Decision->Proceed Yes No_Go Deprioritize Target / Re-evaluate Decision->No_Go No

Caption: Tier 1 screening workflow for primary hypothesized targets.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against COX enzymes.

Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. During this reduction, a probe (e.g., Amplex Red) is oxidized in the presence of horseradish peroxidase, producing a fluorescent signal. An inhibitor will reduce the rate of this signal generation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound (10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

    • Prepare solutions of arachidonic acid (substrate) and Amplex Red probe.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the diluted test compound or vehicle (DMSO) for control wells.

    • Add 10 µL of Heme and 10 µL of the COX-1 or COX-2 enzyme solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorescent probe.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 15-20 minutes.

    • Calculate the reaction rate (slope of the linear portion of the kinetic read).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: In-Depth Target Validation and Mechanism of Action

Once a primary "hit" is identified in Tier 1, a more rigorous set of experiments is required to confirm the target engagement in a cellular context and to elucidate the mechanism of action.

Cellular Target Engagement: Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that the compound binds to its putative target within intact cells.

Principle: The binding of a ligand (the drug) to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unstabilized proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.

Experimental Workflow for Target Validation

This workflow integrates biophysical, cellular, and functional assays to build a comprehensive validation package.

Tier2_Workflow cluster_0 Input from Tier 1 cluster_1 Target Engagement & Selectivity cluster_2 Mechanism of Action (MoA) cluster_3 Validation Outcome Hit Confirmed Hit (e.g., COX-2 selective inhibitor) CETSA Cellular Thermal Shift Assay (CETSA) Hit->CETSA Selectivity Selectivity Panel (e.g., Kinase/GPCR Panel) Hit->Selectivity Enzyme_Kinetics Enzyme Kinetics Study (e.g., Lineweaver-Burk Plot) Hit->Enzyme_Kinetics Cell_Assay Cell-based Functional Assay (e.g., PGE2 Release Assay) Hit->Cell_Assay Validated Validated Target with Cellular Activity Proceed to Lead Optimization CETSA->Validated Selectivity->Validated Enzyme_Kinetics->Validated Cell_Assay->Validated

Caption: Tier 2 workflow for in-depth target validation and MoA studies.

Detailed Protocol: Cell-based Prostaglandin E2 (PGE2) Release Assay

This assay measures the functional consequence of COX inhibition in a relevant cellular system.

Principle: Lipopolysaccharide (LPS), an inflammatory stimulus, is used to induce the expression of COX-2 in cells like macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1). The induced COX-2 then produces prostaglandins, including PGE2, which is released into the cell culture medium. The amount of PGE2 is quantified by ELISA. A COX inhibitor will reduce the amount of PGE2 released.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Seed the cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of the test compound or vehicle (DMSO).

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate for 18-24 hours at 37°C.

  • PGE2 Quantification (ELISA):

    • Carefully collect the cell culture supernatant from each well.

    • Perform a competitive ELISA for PGE2 according to the manufacturer's kit instructions.

    • Briefly, the supernatant (containing PGE2) is added to a plate pre-coated with antibodies. A fixed amount of HRP-labeled PGE2 is also added, which competes with the sample PGE2 for antibody binding.

    • After washing, a substrate is added, and the colorimetric signal is measured. The signal is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Plot the percentage of inhibition of PGE2 release against the logarithm of the compound concentration to determine the cellular IC50 value.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to identifying and validating the therapeutic targets of this compound. By starting with structurally-inferred hypotheses and employing a tiered experimental workflow, researchers can efficiently move from initial screening to in-depth mechanistic studies. The successful validation of a target using the described biochemical and cellular assays would provide a strong foundation for initiating a lead optimization program, with the ultimate goal of developing a novel therapeutic agent. Subsequent steps would involve ADME/Tox profiling, pharmacokinetic studies, and ultimately, in vivo efficacy studies in relevant disease models.

References

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. [Link]

  • This compound | C9H10ClNO3 | CID 2772356. PubChem. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors. PubMed. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH). [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]

  • Phenylacetic Acid Derivatives Overview. Scribd. [Link]

  • Structure-Activity Relationship of novel phenylacetic CXCR1 inhibitors. Semantic Scholar. [Link]

  • Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Hawthorn (Crataegus monogyna Jacq.): A Review of Therapeutic Potential and Applications. MDPI. [Link]

  • 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929. PubChem. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]

  • 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857. PubChem. [Link]

  • N-(3-chloro-4-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxamide. MolPort. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. National Institutes of Health (NIH). [Link]

  • 4-methoxyphenyl acetic acid, 104-01-8. The Good Scents Company. [Link]

  • 3-chloro-4-methoxyphenylacetic acid. LookChem. [Link]

  • Preparation method of methoxyphenylacetic acid.

Sources

A Comprehensive Technical Guide to Amino(3-chloro-4-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted α-amino acid with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues to present a predictive yet robust guide. We will delve into its chemical properties, a detailed hypothetical synthesis protocol based on the well-established Strecker synthesis, and its expected analytical characterization. Furthermore, we will explore its potential biological activities, drawing parallels from structurally similar compounds that have demonstrated promising antimicrobial and cytotoxic effects. This guide is intended to be a valuable resource for researchers looking to explore the therapeutic potential of this and other substituted phenylglycine derivatives.

Introduction: The Significance of Substituted α-Amino Acids in Drug Discovery

Substituted α-amino acids are of paramount interest in the field of medicinal chemistry. By modifying the side chains of these fundamental building blocks of proteins, researchers can fine-tune their physicochemical properties, such as polarity, acidity, and steric bulk. These modifications can lead to the development of novel peptides with enhanced stability or specific biological activities. The introduction of a substituted phenyl ring, as seen in this compound, creates a rigid and well-defined three-dimensional structure that can be exploited in the design of molecules with specific binding properties.

The presence of both a halogen (chlorine) and a methoxy group on the phenyl ring is a strategic design element. Halogenation is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a molecule, which can improve its pharmacokinetic profile. The chlorine atom, in particular, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation. This combination of functional groups on a phenylacetic acid scaffold provides a versatile platform for exploring structure-activity relationships in various biological targets.

Physicochemical Properties

Based on its structure, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₃[1]
Molecular Weight 215.63 g/mol [1]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in polar organic solvents and aqueous acidic/basic solutionsInferred
pKa (Carboxylic Acid) Estimated to be around 2-3Inferred
pKa (Amine) Estimated to be around 9-10Inferred

Synthesis of this compound via Strecker Synthesis

The most plausible and widely used method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis. This two-step, one-pot reaction involves the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by hydrolysis of the nitrile to a carboxylic acid.

Proposed Synthetic Workflow

The synthesis of this compound would logically start from 3-chloro-4-methoxybenzaldehyde.

G cluster_0 Reaction Scheme A 3-Chloro-4-methoxybenzaldehyde B α-Amino-2-chloro-4-methoxybenzenepropanenitrile A->B Step 1: Strecker Reaction C This compound B->C Step 2: Nitrile Hydrolysis reagent1 + NH4Cl, KCN reagent2 + H3O+ (hydrolysis)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established Strecker synthesis methodologies for similar aromatic aldehydes.

Step 1: Synthesis of α-Amino-2-chloro-4-methoxybenzenepropanenitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (58.6 mmol) of 3-chloro-4-methoxybenzaldehyde in 100 mL of methanol.

  • To this solution, add 4.7 g (88.0 mmol) of ammonium chloride (NH₄Cl) and stir until it is completely dissolved.

  • In a separate beaker, dissolve 5.7 g (88.0 mmol) of potassium cyanide (KCN) in 20 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cool the methanolic aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous KCN solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude α-aminonitrile, add 100 mL of concentrated hydrochloric acid (HCl).

  • Reflux the mixture at 110 °C for 12 hours.

  • Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to approximately 6-7 with a concentrated ammonium hydroxide solution. The amino acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the methoxy protons, and the exchangeable amine and carboxylic acid protons.

  • Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), likely a doublet, a singlet, and a doublet, corresponding to the three protons on the substituted phenyl ring.

  • α-Proton: A singlet around δ 4.0-4.5 ppm.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.

  • Amine and Carboxylic Acid Protons: Broad singlets that are exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and methoxy group will have characteristic shifts.

  • α-Carbon: A signal around δ 55-65 ppm.

  • Methoxy Carbon: A signal around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A medium intensity band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 215 (for ³⁵Cl) and 217 (for ³⁷Cl) with an approximate 3:1 ratio.

  • Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the entire amino acid side chain.

Potential Biological Activities and Applications in Drug Development

While direct biological data for this compound is limited, the activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Potential Antimicrobial Activity

Substituted phenylglycine derivatives have been reported to exhibit antimicrobial properties. The presence of the chloro and methoxy groups can enhance lipophilicity, potentially facilitating penetration through bacterial cell membranes. It is hypothesized that this class of compounds may interfere with essential cellular processes in bacteria. Further research is warranted to determine the minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria.

Potential Cytotoxic and Anticancer Activity

Derivatives of amino-phenylacetic acid have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, potentially involving the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The structural features of this compound make it a candidate for screening in anticancer assays.

Workflow for Biological Activity Screening

G cluster_0 Biological Screening Workflow A This compound B Antimicrobial Assays (MIC Determination) A->B C Cytotoxicity Assays (e.g., MTT, XTT) A->C D Mechanism of Action Studies B->D If Active C->D If Active

Caption: A general workflow for the initial biological screening of the title compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and potential biological applications. The proposed Strecker synthesis protocol offers a clear and feasible route for its preparation. Future research should focus on the experimental validation of this synthetic route, thorough spectroscopic characterization of the final compound, and a comprehensive evaluation of its antimicrobial and cytotoxic properties. Such studies will be crucial in unlocking the full therapeutic potential of this and other related substituted α-amino acids.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772356, this compound. Retrieved from [Link]1]

Sources

An In-Depth Technical Guide to Amino(3-chloro-4-methoxyphenyl)acetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted phenylglycine derivative of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis logically follows well-established methodologies for the preparation of α-amino acids. This guide will detail the probable synthetic routes, including the Strecker synthesis and the Bucherer-Bergs reaction, providing theoretical frameworks and detailed experimental protocols. Furthermore, we will explore the physicochemical properties of this compound and discuss its potential applications as a building block for novel therapeutic agents, drawing on research into structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable chemical entity.

Introduction and Contextualization

This compound, also known as 2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid, belongs to the class of non-proteinogenic α-amino acids.[1] Its structure, featuring a substituted phenyl ring, imparts a rigid and well-defined three-dimensional conformation that is attractive for the design of molecules with specific biological targets. The presence of a chlorine atom and a methoxy group on the phenyl ring are key features often exploited in medicinal chemistry. Halogenation, particularly with chlorine, can enhance metabolic stability and lipophilicity, potentially improving a drug's pharmacokinetic profile. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation.

Substituted phenylglycines are crucial components in a variety of biologically active compounds, including anti-inflammatory agents and pesticides.[2][3][4] The strategic incorporation of these tailored amino acids allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

Probable Synthetic Pathways and Methodologies

The synthesis of this compound most likely proceeds through established and robust methods for α-amino acid synthesis, starting from the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde.[5] The two most prominent and historically significant methods are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis, to produce an α-amino acid.[6][7] This method is a cornerstone of amino acid synthesis due to its simplicity and broad applicability.

The reaction mechanism involves the initial formation of an imine from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms an α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the desired α-amino acid.[8]

Strecker_Synthesis cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis Aldehyde 3-Chloro-4-methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (e.g., KCN) Amino_Acid This compound Aminonitrile->Amino_Acid H3O+ or OH- Hydrolysis Acid or Base Hydrolysis

Caption: Generalized workflow of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of this compound

Materials:

  • 3-chloro-4-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Iminium Salt Formation and Cyanation:

    • In a well-ventilated fume hood, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

    • Add a solution of ammonium chloride (1.1 equivalents) in water to the aldehyde solution and stir.

    • Slowly add an aqueous solution of potassium cyanide (1.1 equivalents) to the reaction mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Add concentrated hydrochloric acid to the residue and heat the mixture under reflux for 4-6 hours to hydrolyze the nitrile.

    • Cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Neutralize the acidic solution with ammonium hydroxide to precipitate the crude amino acid.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound.

Causality of Experimental Choices:

  • Ammonium Chloride and Potassium Cyanide: This combination provides a safer in-situ source of ammonia and cyanide compared to using gaseous ammonia and hydrogen cyanide directly.[7]

  • Methanol/Water Solvent System: This provides a homogenous medium for the reactants.

  • Acid Hydrolysis: Concentrated HCl is a common and effective reagent for the robust hydrolysis of nitriles to carboxylic acids.

  • Neutralization: Adjusting the pH is crucial for the isoelectric precipitation of the amino acid, facilitating its isolation.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[9][10] This multi-component reaction involves treating an aldehyde or ketone with ammonium carbonate and an alkali metal cyanide.[11]

The mechanism begins with the formation of a cyanohydrin from the aldehyde and cyanide. This is followed by a reaction with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form a 5,5-disubstituted hydantoin. Subsequent hydrolysis of the hydantoin ring yields the desired amino acid.[9]

Bucherer_Bergs_Reaction cluster_0 Part 1: Hydantoin Formation cluster_1 Part 2: Hydrolysis Aldehyde 3-Chloro-4-methoxybenzaldehyde Hydantoin Hydantoin Intermediate Aldehyde->Hydantoin + KCN, (NH4)2CO3 Reagents KCN, (NH4)2CO3 Amino_Acid This compound Hydantoin->Amino_Acid H3O+ or OH- Hydrolysis Acid or Base Hydrolysis

Caption: Generalized workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

Materials:

  • 3-chloro-4-methoxybenzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Hydantoin Formation:

    • In a pressure vessel, combine 3-chloro-4-methoxybenzaldehyde (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents) in a mixture of ethanol and water.

    • Seal the vessel and heat the mixture to 60-80°C for 12-18 hours with stirring.

    • Cool the reaction mixture to room temperature to induce crystallization of the hydantoin intermediate.

    • Collect the solid product by filtration and wash with cold water.

  • Hydrolysis of the Hydantoin:

    • Suspend the isolated hydantoin in an aqueous solution of a strong base (e.g., 2M NaOH).

    • Heat the mixture under reflux for 12-24 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the amino acid.

  • Isolation and Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Causality of Experimental Choices:

  • Pressure Vessel: The use of a sealed vessel is often necessary to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, driving the reaction forward.

  • Ethanol/Water Solvent System: This mixture provides good solubility for both the organic and inorganic reactants.

  • Basic Hydrolysis: Strong base is required to effectively open the stable hydantoin ring.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and development. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₃[12]
Molecular Weight 215.63 g/mol [13]
CAS Number 53091-63-7[1]
Appearance Expected to be a solid at room temperature
Solubility Sparingly soluble in water, soluble in organic solvents
pKa (predicted) ~2.2 (carboxyl), ~9.2 (amino)
LogP (predicted) 1.5

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs suggest several potential applications in medicinal chemistry. Substituted phenylglycine derivatives are known to be incorporated into molecules with a wide range of biological activities.

  • Anti-inflammatory Agents: N-phenylglycine derivatives have been investigated as potential anti-inflammatory agents.[2] The core structure of this compound could serve as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antifungal and Antibacterial Agents: The incorporation of amino acid derivatives into larger molecules has been a successful strategy in the development of antimicrobial compounds.[3][4] The unique electronic and steric properties of this substituted phenylglycine could contribute to interactions with microbial targets.

  • CNS-active Agents: The rigid structure of the phenylglycine core can be beneficial for designing ligands that target receptors in the central nervous system. Derivatives of phenylglycine have been explored as agonists for various G-protein coupled receptors (GPCRs).[14]

The primary value of this compound currently lies in its role as a versatile building block for combinatorial chemistry and lead optimization in drug discovery programs. Its amino and carboxylic acid functionalities provide two convenient points for chemical modification, allowing for the rapid generation of libraries of diverse compounds for biological screening.

Conclusion

This compound represents a valuable, albeit not extensively studied, building block for medicinal chemistry. Its synthesis can be reliably achieved through well-established methods such as the Strecker synthesis and the Bucherer-Bergs reaction, starting from readily available 3-chloro-4-methoxybenzaldehyde. The presence of both a chloro and a methoxy substituent on the phenyl ring offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize this promising chemical entity in their drug discovery endeavors.

References

  • Bayoumi, W. A., El-Gamal, M. I., & Al-Sha'er, M. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144. [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]

  • Li, J., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. [Link]

  • Wang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(5), 104689. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4456-4467. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Howei Pharm. (n.d.). Cas List Page. Retrieved January 17, 2026, from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved January 17, 2026, from [Link]

  • MDPI. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • Jin, C., et al. (2017). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(10), 1035-1040. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved January 17, 2026, from [Link]

  • Wang, L., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 65(15), 10358-10374. [Link]

  • Google Patents. (n.d.). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • Google Patents. (n.d.). Amino acid derivatives.
  • Google Patents. (n.d.). Synthetic method of aminoacetic acid.
  • Organic Chemistry Portal. (2004). Best Synthetic Methods. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of amino acids.
  • Google Patents. (n.d.). Process for the preparation of an optically active (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved January 17, 2026, from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • ResearchGate. (2014). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. [Link]

  • SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved January 17, 2026, from [Link]

  • Cenmed Enterprises. (n.d.). Amino(3 Methoxyphenyl)Acetic Acid. Retrieved January 17, 2026, from [Link]

  • Wasserman, H. H., & Wang, J. (1998). A novel synthesis of the marine antibiotic verongamine. Tetrahedron Letters, 39(26), 4645-4648. [Link]

  • Google Patents. (n.d.). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

Sources

An In-Silico First Approach: A Technical Guide to Predicting the Properties of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the paradigm has irrevocably shifted towards a "fail fast, fail cheap" model. The early, accurate, and comprehensive characterization of small molecules is paramount to de-risking projects and prioritizing candidates with the highest probability of success. This technical guide provides an in-depth, practical walkthrough of a complete in silico workflow to predict the physicochemical, pharmacokinetic, toxicological, and potential pharmacodynamic properties of a novel chemical entity, using Amino(3-chloro-4-methoxyphenyl)acetic acid (PubChem CID: 2772356) as a case study. This document is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but also the underlying rationale and expert insights required to interpret and act upon the generated data. We will navigate from the foundational molecular representation to an integrated, multi-parameter assessment, demonstrating how computational tools can build a robust, data-driven profile of a molecule before a single physical experiment is conducted.

Introduction: The Imperative of Predictive Modeling

The journey of a drug from concept to clinic is fraught with an attrition rate exceeding 90%, with a significant portion of failures in later stages attributed to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Computational, or in silico, methods have emerged as indispensable tools to address this challenge.[1][2] By constructing predictive models based on a molecule's structure, we can anticipate its behavior in a biological system, thereby saving immense resources and time.[3] This guide eschews a simple listing of software in favor of a holistic, logic-driven workflow. We will treat this compound as a novel lead candidate and apply a battery of computational analyses to forecast its potential viability.

Molecule of Interest:

  • Name: this compound

  • Molecular Formula: C₉H₁₀ClNO₃[4]

  • Canonical SMILES: C1=CC(=C(C=C1CC(=O)O)Cl)OC[4]

  • InChIKey: QXDWPQWJODJRAM-UHFFFAOYSA-N[4]

The SMILES (Simplified Molecular-Input Line-Entry System) string is the cornerstone of our investigation, providing a machine-readable representation of the 2D chemical structure that will serve as the input for all subsequent predictive algorithms.

The Overall In Silico Evaluation Workflow

Before delving into specific protocols, it is essential to visualize the entire analytical cascade. The process is a structured progression from fundamental properties to complex biological interactions, with each step informing the next.

In_Silico_Workflow SMILES Molecular Input (SMILES String) PhysChem Part I: Physicochemical Property Prediction SMILES->PhysChem ADME Part II: Pharmacokinetic (ADME) Prediction SMILES->ADME Tox Part III: Toxicity (T) Prediction SMILES->Tox Target Part IV: Pharmacodynamic Target Prediction SMILES->Target Analysis Part V: Integrated Analysis & Drug-Likeness Assessment PhysChem->Analysis ADME->Analysis Tox->Analysis Target->Analysis Decision Go / No-Go / Redesign Decision Analysis->Decision

Caption: Overall workflow for the in silico property prediction of a small molecule.

Part I: Physicochemical Property Prediction

Expertise & Causality: A molecule's fundamental physicochemical properties govern its ability to dissolve, permeate biological membranes, and remain stable. These parameters are not arbitrary; for instance, lipophilicity (logP) is a primary determinant of membrane traversal and protein binding, while aqueous solubility directly impacts formulation and bioavailability.[5] Predicting these properties first is a foundational step that provides context for all subsequent ADMET predictions.

Experimental Protocol: Prediction using SwissADME

  • Navigate to the SwissADME web server ().

  • Input Molecule: In the "Enter a list of SMILES" box, paste the canonical SMILES for our molecule: C1=CC(=C(C=C1CC(=O)O)Cl)OC.

  • Initiate Analysis: Click the "Run" button to start the prediction.

  • Data Collection: The results page will display a comprehensive set of calculated properties. Collate the key physicochemical data into a summary table.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueOptimal Range (for Oral Drugs)Significance
Molecular Weight ( g/mol )215.64< 500Influences diffusion and overall size.
logP (Consensus)1.65-0.4 to +5.6Measures lipophilicity; critical for membrane permeability and metabolism.[5]
Water Solubility (logS)-2.45> -4 (Soluble)Impacts dissolution, absorption, and formulation feasibility.
Topological Polar Surface Area (TPSA)75.61 Ų< 140 ŲRelates to hydrogen bonding potential and membrane permeability.
Number of H-Bond Donors2≤ 5Influences solubility and target binding.
Number of H-Bond Acceptors4≤ 10Influences solubility and target binding.
Rotatable Bonds3≤ 10A measure of molecular flexibility, impacting target binding and metabolism.

Trustworthiness: The SwissADME platform utilizes a consensus of multiple predictive models for properties like logP, which enhances the reliability of the prediction. The values obtained for this compound fall well within the generally accepted ranges for orally bioavailable drugs, presenting no initial red flags.

Part II & III: ADMET Profile Prediction

Expertise & Causality: A drug with perfect target affinity is useless if it cannot reach its target, is metabolized too quickly, or causes unacceptable toxicity.[3] ADMET profiling aims to predict these outcomes. We separate this into pharmacokinetics (ADME) and toxicology (T). For pharmacokinetics, we are concerned with the molecule's journey through the body. Key questions include: Will it be absorbed from the gut (Caco-2 permeability)? Will it be pumped out of cells (P-gp substrate)? Will it cross the blood-brain barrier (BBB)? How will it be metabolized by key enzyme families like Cytochrome P450s?[6] For toxicology, we focus on common liabilities such as cardiac toxicity (hERG inhibition), mutagenicity (Ames test), and organ damage (hepatotoxicity).[7][8]

Experimental Protocol: Prediction using ADMETlab 2.0

  • Navigate to the ADMETlab 2.0 web server (admetmesh.scbdd.com).

  • Access Tool: Click on "ADMET Evaluation".

  • Input Molecule: Draw the molecule in the provided editor or, more simply, click the "SMILES" button and paste C1=CC(=C(C=C1CC(=O)O)Cl)OC. Click "OK".

  • Initiate Analysis: Click the "Predict" button.

  • Data Collection: The platform will return a large dataset. Extract the most critical ADME and Toxicity endpoints for analysis. The platform provides models trained on large datasets, lending confidence to the predictions.[9]

Data Presentation: Predicted ADME Properties

ParameterPredictionConfidence/ProbabilitySignificance
Caco-2 Permeability (logPapp)-5.23 cm/sN/A (Regression)Low. Indicates potentially poor absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB)Non-permeable0.89Unlikely to cross into the central nervous system, which is desirable for peripheral targets.
P-glycoprotein (P-gp) SubstrateNo0.81Not likely to be subject to efflux by this major transporter.
CYP1A2 InhibitorNo0.82Low risk of drug-drug interactions involving the CYP1A2 pathway.
CYP2C9 InhibitorYes0.68Potential risk of interactions with drugs metabolized by CYP2C9 (e.g., warfarin).
CYP2D6 InhibitorNo0.73Low risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 InhibitorNo0.70Low risk of interactions with the most common drug-metabolizing enzyme.
Plasma Protein Binding89.9%N/A (Regression)Moderately high binding; may affect the free concentration of the drug available for action.

Data Presentation: Predicted Toxicity Endpoints

ParameterPredictionConfidence/ProbabilitySignificance
hERG Inhibition (Blocker)Blocker0.53Potential Red Flag. A 53% probability indicates a risk of cardiotoxicity that must be investigated.
Ames MutagenicityNon-mutagen0.85Low probability of causing DNA mutations.
CarcinogenicityNon-carcinogen0.75Low probability of causing cancer in long-term exposure.
Drug-Induced Liver Injury (DILI)No DILI concern0.81Low risk of causing liver damage.
Oral Acute Toxicity (LD₅₀)Class III: 500 < LD₅₀ ≤ 5000 mg/kg (Rat)N/A (Classification)Classified as "Slightly Toxic," indicating a relatively safe acute toxicity profile.[10]

Trustworthiness & Self-Validation: The predictions are accompanied by a probability or confidence score, which is a critical component of a self-validating protocol. A score of 0.85 for Ames mutagenicity inspires high confidence, whereas the 0.53 probability for hERG inhibition is ambiguous and flags this endpoint for mandatory experimental validation. This demonstrates the principle of using in silico tools not as absolute arbiters, but as powerful hypothesis-generation and risk-stratification instruments.[8]

Part IV: Pharmacodynamic Target Prediction

Expertise & Causality: While ADMET properties define a molecule's viability, its therapeutic potential is determined by its interaction with biological targets. Ligand-based target prediction operates on the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures or shapes.[1] This is a probabilistic approach that can generate novel hypotheses about a molecule's mechanism of action, guide experimental screening, or identify potential off-target effects.

Experimental Protocol: Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server ().

  • Input Molecule: Paste the SMILES string C1=CC(=C(C=C1CC(=O)O)Cl)OC into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Initiate Analysis: Click "Predict targets".

  • Data Collection: The tool will return a list of the most probable protein targets, ranked by probability. The results are often grouped by protein class. Summarize the top-ranking classes.

Data Presentation: Predicted Biological Targets

Target ClassKnown Ligands (2D/3D Similarity)ProbabilityPotential Implication
Kinases26.7%0.267A broad class of enzymes often targeted in oncology and inflammation.
Nuclear Receptors13.3%0.133Involved in regulating gene expression; targets for metabolic diseases.
G-protein coupled receptors13.3%0.133The largest family of membrane receptors, involved in numerous signaling pathways.
Enzymes13.3%0.133A very broad category including proteases, oxidoreductases, etc.
Electrochemical Transporters6.7%0.067Membrane proteins that control ion and small molecule flux.

Trustworthiness: It is crucial to interpret these results as probabilistic and hypothesis-generating. A 26.7% probability for kinases does not confirm activity but strongly suggests that this target class should be prioritized for in vitro screening. This step provides a vital link between the molecule's structure and its potential biological function.

Part V: Integrated Analysis & Drug-Likeness

Expertise & Causality: This final stage synthesizes all preceding data into a cohesive expert assessment. We move beyond individual data points to evaluate the molecule's overall profile against established heuristics for drug development. "Drug-likeness" rules, like Lipinski's Rule of Five, are not rigid laws but statistical filters based on the properties of successful oral drugs. They provide a high-level check for properties associated with poor bioavailability.

Logical Relationship: The Drug-Likeness Funnel

Drug_Likeness_Funnel Data Predicted Data Streams (PhysChem, ADME, Tox) Lipinski Lipinski's Rule of Five (Bioavailability Filter) Data->Lipinski Initial Screen Lead Lead-Likeness Rules (Fragment/Lead Optimization) Lipinski->Lead Pass ToxAlert Toxicity & PAINS Filters (Safety & Specificity) Lead->ToxAlert Pass Profile Holistic Candidate Profile ToxAlert->Profile Final Assessment

Caption: A logical funnel for assessing a molecule's overall drug-likeness.

Senior Application Scientist's Assessment:

The in silico profile of this compound presents a mixed but informative picture.

  • Strengths: The molecule exhibits excellent physicochemical properties, adhering to Lipinski's Rule of Five with no violations. Its molecular weight, logP, and TPSA are all within favorable ranges for oral drug candidates. The toxicity profile is largely benign, with low predicted risks for mutagenicity, carcinogenicity, and drug-induced liver injury. Furthermore, its predicted inability to cross the BBB is advantageous for peripherally acting drugs, and its status as a non-substrate for P-gp efflux is a positive attribute for bioavailability.

  • Liabilities & Red Flags: The primary concerns are twofold. First, the predicted low Caco-2 permeability suggests that absorption may be a significant hurdle, which could compromise oral bioavailability despite good physicochemical properties. Second, and more critically, the molecule is flagged as a potential hERG blocker. While the prediction confidence is only moderate (53%), any signal for hERG-mediated cardiotoxicity is a serious liability that must be prioritized for experimental follow-up. A secondary concern is the potential for CYP2C9 inhibition, which could lead to drug-drug interactions.

  • Strategic Recommendation: Based on this comprehensive in silico assessment, this compound is a candidate that warrants cautious progression. The immediate next step must be an in vitro assay to definitively determine hERG channel affinity. Concurrently, an experimental Caco-2 permeability assay should be conducted. If the hERG risk is confirmed, the project should be halted or medicinal chemistry efforts should be directed towards structural modifications that mitigate this liability while preserving other favorable properties. The target predictions, while speculative, suggest that initial efficacy screening could be focused on kinase panels.

Conclusion

This guide has demonstrated a robust, multi-faceted in silico workflow for the comprehensive profiling of a novel small molecule. By systematically predicting physicochemical properties, ADMET profiles, and potential biological targets, we have constructed a detailed risk-benefit analysis for this compound. This data-driven approach allows research teams to make informed, resource-efficient decisions, exemplifies the power of modern computational chemistry in drug discovery, and provides a clear, actionable path for subsequent experimental validation.

References

  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • SoftwareOne Marketplace. (n.d.). ACD/PhysChem Suite™.
  • ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®.
  • National Center for Biotechnology Information. (n.d.). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.
  • ACS Publications. (n.d.). QSAR Model for Predicting Pesticide Aquatic Toxicity.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Cronin, M. et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • National Center for Biotechnology Information. (n.d.). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. NIH.
  • YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • National Center for Biotechnology Information. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central.
  • Echemi. (n.d.). AMINO-(3-CHLORO-4-HYDROXY-5-METHOXY-PHENYL)-ACETIC ACID.
  • PubChem. (n.d.). This compound.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • National Center for Biotechnology Information. (n.d.). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics.
  • KBbox. (n.d.). Small Molecule Docking.
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0.
  • Semantic Scholar. (n.d.). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Bentham Science Publishers. (2009, January 1). In Silico Prediction of Drug Properties.

Sources

Spectroscopic Characterization of Amino(3-chloro-4-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amino(3-chloro-4-methoxyphenyl)acetic acid is a substituted α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. The unique arrangement of its functional groups—an amino group, a carboxylic acid, a chloro substituent, and a methoxy group on a phenyl ring—offers a scaffold for developing novel therapeutic agents. The presence of the chlorine atom can enhance metabolic stability and lipophilicity, while the methoxy and amino groups provide sites for hydrogen bonding and further chemical modification.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous compounds. We will delve into the rationale behind the experimental protocols and the interpretation of the spectral data, offering a predictive but robust characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable protons (from -NH₂ and -COOH) to be observed. The spectrum would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.6d1HAr-HAromatic proton ortho to the chloro group and meta to the acetic acid group. The electron-withdrawing nature of the chlorine and the amino-acid moiety will shift it downfield.
~7.3 - 7.4dd1HAr-HAromatic proton meta to both the chloro and methoxy groups.
~7.0 - 7.1d1HAr-HAromatic proton ortho to the methoxy group and meta to the chloro group. The electron-donating methoxy group will shield this proton, shifting it upfield relative to the others.
~5.0 - 5.2s1Hα-CHThe proton on the α-carbon, deshielded by the adjacent amino and carboxylic acid groups. Its chemical shift can be influenced by the solvent and pH.
~3.8 - 3.9s3H-OCH₃The three protons of the methoxy group, appearing as a sharp singlet.
Broadbr s2H-NH₂The protons of the amino group, which are exchangeable and may appear as a broad singlet. The chemical shift is highly variable.
Very Broadbr s1H-COOHThe acidic proton of the carboxylic acid, also exchangeable and appearing as a very broad singlet, often far downfield.

Experimental Workflow for ¹H NMR:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. As the natural abundance of ¹³C is low, a larger number of scans is typically required. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175-COOHThe carbonyl carbon of the carboxylic acid, typically found in this downfield region.
~155 - 160Ar-C-OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~130 - 135Ar-C-ClAromatic carbon bearing the chloro substituent.
~125 - 130Ar-CHAromatic methine carbons.
~115 - 120Ar-CHAromatic methine carbons.
~110 - 115Ar-CHAromatic methine carbons.
~55 - 60-OCH₃The carbon of the methoxy group.
~50 - 55α-CThe α-carbon, attached to the amino and carboxylic acid groups.

Experimental Workflow for ¹³C NMR:

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). A background spectrum of the empty crystal is first recorded and then automatically subtracted from the sample spectrum by the instrument's software. This is a non-destructive technique that requires minimal sample preparation.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 2500 (broad)O-H stretchCarboxylic acid
~3300 (medium)N-H stretchAmino group
~1700 (strong)C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
~1250 (strong)C-O stretchAryl ether
~1600N-H bendAmino group
~800 - 600C-Cl stretchAryl chloride

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), we can determine the molecular mass with high precision.

Experimental Protocol (Electrospray Ionization - ESI):

A dilute solution of the sample (e.g., in methanol or acetonitrile/water) is infused into the ESI source. In positive ion mode, a protonated molecular ion [M+H]⁺ is typically observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Predicted Mass Spectrometry Data:

m/z ValueIonNotes
~216.03[M+H]⁺Calculated for C₉H₁₁³⁵ClNO₃⁺. The presence of chlorine will result in an isotopic pattern, with a peak at m/z ~218.03 for the ³⁷Cl isotope, with an intensity of approximately one-third of the [M+H]⁺ peak.
~199.00[M+H - NH₃]⁺Loss of ammonia from the molecular ion.
~171.04[M+H - COOH]⁺Loss of the carboxylic acid group.

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, derived from established principles and comparison with analogous structures, offer a detailed picture of its molecular architecture. For researchers in synthetic and medicinal chemistry, this guide serves as a valuable reference for characterizing this and related compounds, ensuring the structural integrity of molecules destined for further investigation and development.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubChem. [Link]

  • PubChem. 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. [[(3-CHLOROPHENYL)-METHYL]-AMINO]-ACETIC-ACID - Optional[13C NMR]. [Link]

An In-depth Technical Guide to the Solubility and Stability of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Amino(3-chloro-4-methoxyphenyl)acetic acid is a substituted α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development.[1] The unique structural features of this compound—a chiral center, an amino group, a carboxylic acid, and a substituted phenyl ring—confer upon it a distinct physicochemical profile that dictates its behavior in various experimental and physiological settings. The presence of a chlorine atom and a methoxy group on the phenyl ring is a strategic design element often employed to enhance metabolic stability and modulate lipophilicity, thereby influencing the pharmacokinetic properties of a potential drug candidate.[1]

This technical guide provides a comprehensive exploration of the solubility and stability of this compound. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering not just protocols, but the rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize and handle this and similar molecules.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its amphoteric nature, arising from the presence of both an acidic carboxylic acid group and a basic amino group, suggests that its solubility will be highly dependent on pH.[2][3]

pH-Dependent Aqueous Solubility

The zwitterionic nature of amino acids leads to a characteristic U-shaped pH-solubility profile.[3] At its isoelectric point (pI), the molecule will have a net neutral charge, resulting in minimal solubility in aqueous media. As the pH deviates from the pI, the molecule becomes charged—as a cation in acidic conditions and an anion in basic conditions—leading to a significant increase in solubility due to enhanced hydration.

Table 1: Predicted pH-Solubility Profile of this compound in Aqueous Buffer at 25°C

pHPredicted Predominant SpeciesPredicted Solubility (mg/mL)
2.0Cationic (protonated amine)> 50
4.0Zwitterionic/Cationic5.0
6.0Zwitterionic (isoelectric point)< 0.5
8.0Zwitterionic/Anionic7.5
10.0Anionic (deprotonated carboxyl)> 50
12.0Anionic> 75
Solubility in Organic Solvents

The solubility in organic solvents is governed by the polarity of the solvent and its ability to form hydrogen bonds with the solute. The presence of the substituted phenyl ring imparts a degree of lipophilicity to this compound.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventRelative PolarityPredicted Solubility (mg/mL)Rationale for Experimental Choice
Water1.000See pH-dependent tableEstablishes baseline aqueous solubility.
Methanol0.762> 100Polar protic solvent, excellent for dissolving polar compounds.
Ethanol0.654> 75Slightly less polar than methanol, also a good solvent choice.
Dimethyl Sulfoxide (DMSO)0.444> 200Aprotic, highly polar solvent, capable of dissolving a wide range of compounds.
Acetonitrile0.4605 - 10Polar aprotic solvent, often used in chromatography.
Acetone0.3551 - 5Moderately polar aprotic solvent.
Dichloromethane (DCM)0.309< 0.1Non-polar aprotic solvent, poor solubility expected.
Hexane0.009< 0.01Highly non-polar solvent, negligible solubility expected.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent in a vial. prep2 Seal vials to prevent solvent evaporation. prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. prep2->equil sep1 Allow vials to stand for undissolved solid to settle. equil->sep1 sep2 Alternatively, centrifuge to pellet the excess solid. sep1->sep2 ana1 Carefully withdraw an aliquot of the supernatant. sep2->ana1 ana2 Filter the aliquot through a 0.22 µm syringe filter. ana1->ana2 ana3 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). ana2->ana3 G cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution and as solid) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analyze Samples at Time Points by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity, Identify Degradants, and Propose Degradation Pathways analysis->evaluation G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing prep1 Dilute sample to within the calibration range. prep2 Filter through a 0.22 µm syringe filter. prep1->prep2 hplc1 Inject sample onto the HPLC system. prep2->hplc1 hplc2 Acquire chromatogram. hplc1->hplc2 data1 Integrate peak areas. hplc2->data1 data2 Quantify using a calibration curve. data1->data2 data3 Assess peak purity and identify degradants. data2->data3

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Phenylglycines

Amino(3-chloro-4-methoxyphenyl)acetic acid is a substituted α-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern on the phenyl ring, featuring both a chloro and a methoxy group, can impart specific pharmacological properties. These molecules often serve as crucial building blocks for the synthesis of more complex bioactive compounds, including peptides, peptidomimetics, and heterocyclic structures. The precise arrangement of these functional groups can influence molecular interactions with biological targets, affecting potency, selectivity, and pharmacokinetic profiles. This document provides a detailed, three-step synthetic protocol for the preparation of this compound, designed to be a practical guide for researchers in organic synthesis.

Synthetic Strategy: A Three-Step Approach

The synthesis of the target amino acid is approached through a robust and reliable three-step sequence starting from the commercially available 4-methoxyphenylacetic acid. The chosen pathway is based on well-established and high-yielding chemical transformations, ensuring reproducibility. The overall strategy involves:

  • Electrophilic Aromatic Chlorination: Introduction of a chlorine atom at the 3-position of the phenyl ring of 4-methoxyphenylacetic acid. The regioselectivity of this reaction is governed by the directing effects of the existing methoxy and acetic acid groups.

  • α-Bromination: Functionalization of the α-carbon of the resulting 3-chloro-4-methoxyphenylacetic acid via a Hell-Volhard-Zelinskii reaction.

  • Amination: Nucleophilic substitution of the α-bromo group with ammonia to yield the final product, this compound.

This synthetic route is advantageous due to the accessibility of the starting material and the use of common laboratory reagents.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination 4-methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid Chlorination Electrophilic Aromatic Chlorination 4-methoxyphenylacetic_acid->Chlorination 3_chloro_4_methoxy 3-Chloro-4-methoxyphenylacetic Acid Chlorination->3_chloro_4_methoxy alpha_Bromination α-Bromination (Hell-Volhard-Zelinskii) 3_chloro_4_methoxy->alpha_Bromination alpha_bromo_acid α-Bromo-3-chloro-4-methoxyphenylacetic Acid alpha_Bromination->alpha_bromo_acid Amination Amination alpha_bromo_acid->Amination Final_Product This compound Amination->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Chloro-4-methoxyphenylacetic Acid

Rationale: The methoxy group is a strong ortho-, para-director, while the acetic acid moiety is a meta-director. This directing effect favors the introduction of the chlorine atom at the 3-position, which is ortho to the methoxy group and meta to the acetic acid group. Sulfuryl chloride in the presence of a Lewis acid catalyst is an effective system for this transformation.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Methoxyphenylacetic acid166.1710.0 g0.06
Dichloromethane (DCM)84.93100 mL-
Anhydrous Aluminum Chloride (AlCl₃)133.348.8 g0.066
Sulfuryl Chloride (SO₂Cl₂)134.975.0 mL0.06

Procedure:

  • Suspend 4-methoxyphenylacetic acid (10.0 g, 0.06 mol) in 100 mL of dry dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (8.8 g, 0.066 mol) portion-wise to the stirred suspension.

  • Slowly add sulfuryl chloride (5.0 mL, 0.06 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure 3-chloro-4-methoxyphenylacetic acid as a white solid.

Part 2: Synthesis of α-Bromo-3-chloro-4-methoxyphenylacetic Acid

Rationale: The Hell-Volhard-Zelinskii reaction is a classic and reliable method for the α-bromination of carboxylic acids.[1] It proceeds via the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Chloro-4-methoxyphenylacetic acid200.6210.0 g0.05
Bromine (Br₂)159.813.2 mL0.06
Red Phosphorus (P)30.970.5 g-

Procedure:

  • Place 3-chloro-4-methoxyphenylacetic acid (10.0 g, 0.05 mol) and red phosphorus (0.5 g) in a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Heat the mixture to 60 °C.

  • Slowly add bromine (3.2 mL, 0.06 mol) dropwise from the dropping funnel.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and carefully add 10 mL of water to quench the excess phosphorus tribromide.

  • Heat the mixture at 100 °C for 30 minutes to hydrolyze the acyl bromide.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bisulfite solution (50 mL) to remove excess bromine, then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield α-bromo-3-chloro-4-methoxyphenylacetic acid as a pale yellow solid. This product is often used in the next step without further purification.

Part 3: Synthesis of this compound

Rationale: The α-bromo acid is a good substrate for nucleophilic substitution. Using a large excess of concentrated aqueous ammonia ensures that the primary amine is the major product and minimizes the formation of secondary amine byproducts.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
α-Bromo-3-chloro-4-methoxyphenylacetic acid279.5110.0 g0.036
Concentrated Aqueous Ammonia (28-30%)17.03 (as NH₃)100 mL-

Procedure:

  • Place the crude α-bromo-3-chloro-4-methoxyphenylacetic acid (10.0 g, 0.036 mol) in a pressure vessel.

  • Add 100 mL of concentrated aqueous ammonia.

  • Seal the vessel and heat at 60 °C for 24 hours with stirring.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the excess ammonia and water.

  • Dissolve the residue in a minimum amount of hot water and adjust the pH to the isoelectric point (approximately pH 6) with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Trustworthiness: A Self-Validating Protocol

The reliability of this synthetic protocol is ensured through several key aspects:

  • Established Chemistry: Each step of the synthesis is based on well-documented and understood organic reactions, minimizing the risk of unexpected side reactions.

  • In-process Monitoring: The use of Thin Layer Chromatography (TLC) at the end of the first step allows for the confirmation of the consumption of the starting material and the formation of the chlorinated intermediate before proceeding to the next step.

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. Its inclusion after the first step ensures that a high-purity intermediate is carried forward, which is crucial for the success of the subsequent reactions.

  • Spectroscopic and Physical Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. Expected data for the intermediate, 3-chloro-4-methoxyphenylacetic acid, includes a melting point in the range of 92.0 to 97.0 °C.[2]

References

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13721-20-5, 3-chloro-4-methoxyphenylacetic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Amino(3-chloro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative with potential significance as a pharmaceutical intermediate or a building block in organic synthesis.[1][2] Its precise and accurate quantification is paramount for ensuring the quality, consistency, and safety of pharmaceutical products and for advancing research and development activities. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

These application notes are designed to provide not just a set of instructions, but a framework for developing and validating a robust analytical method. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the methodologies effectively. While a specific validated method for this compound is not widely available in the public domain, the protocols herein are based on established principles for structurally similar compounds and serve as a robust starting point for method development and validation.[3]

Principles of Analysis: Choosing the Right Technique

The selection of an appropriate analytical technique is the cornerstone of reliable quantification. For a molecule like this compound, which possesses a chromophore (the substituted phenyl ring) and is amenable to ionization, both HPLC-UV and LC-MS/MS are powerful and complementary techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating components in a mixture.[3] A reversed-phase C18 column is a common and effective choice for separating moderately polar compounds like the target analyte from non-polar and highly polar impurities.[3][4]

  • UV Detection: The aromatic ring in this compound allows for detection by UV absorbance. This method is robust, cost-effective, and generally provides good linearity and precision for quantification at the microgram per milliliter (µg/mL) level.[4]

  • Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the preferred method.[4][5] MS detects the mass-to-charge ratio of the analyte, providing a high degree of specificity and enabling quantification at nanogram per milliliter (ng/mL) or even lower concentrations.[4]

The choice between HPLC-UV and LC-MS/MS will depend on the specific application, the required sensitivity, and the complexity of the sample matrix.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Analysis start Start stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock sample_prep Sample Preparation (Dilution/Extraction) start->sample_prep working Prepare Working Standards (Serial Dilution) stock->working hplc HPLC Separation (C18 Column) working->hplc sample_prep->hplc detection Detection (UV or MS) hplc->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte in Sample calibration->quantification validation Method Validation quantification->validation end End validation->end

Caption: General experimental workflow for the quantification of this compound.

Detailed Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a robust starting point for the quantification of this compound in simple matrices, such as bulk drug substance or in-process control samples.

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

4. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 275 nm (or optimal wavelength determined by UV scan)

5. Sample Preparation:

  • For simple solutions: Dilute the sample with the mobile phase to a concentration expected to fall within the calibration curve range.[3]

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.[3]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the known concentrations of the working standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: High-Sensitivity Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of this compound in complex matrices, such as plasma or tissue extracts, where high sensitivity and selectivity are required.

1. Materials and Reagents:

  • All reagents from Protocol 1.

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar compound.

  • Acetonitrile or methanol for protein precipitation.

2. Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Preparation of Solutions:

  • Prepare mobile phases and standard solutions as described in Protocol 1. The concentration range for working standards may need to be adjusted to the nanogram per milliliter (ng/mL) level depending on the required sensitivity.

4. LC-MS/MS Conditions:

ParameterCondition
Column C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Detection Mode Multiple Reaction Monitoring (MRM)

5. MRM Transition Optimization:

  • Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.

6. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.[6]

  • Vortex for 1 minute to precipitate proteins.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

  • Filter through a 0.22 µm syringe filter before injection.[4]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the working standards.

  • Perform a weighted (e.g., 1/x or 1/x²) linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantify the concentration of the analyte in the sample using the calibration curve.

Method Validation: A Self-Validating System

A crucial aspect of any analytical method is its validation to ensure it is suitable for its intended purpose.[7][8] The following parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[9]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the known amount.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ for bioanalytical methods).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.

The validation process provides documented evidence that the analytical procedure is reliable and consistently produces accurate and reproducible results.[8][10]

Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the HPLC-UV and LC-MS/MS methods. These are typical values and should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
LOD ~0.3 µg/mL~0.05 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Causality in Experimental Choices: Visualization

The following diagram illustrates the logical relationships in selecting and optimizing an analytical method for this compound.

Method Development Logic cluster_analyte Analyte Properties cluster_technique Technique Selection cluster_method Method Optimization prop This compound - Aromatic Ring (Chromophore) - Polar Functional Groups - Ionizable hplc HPLC (Separation Capability) prop->hplc uv UV Detection (Cost-effective, Robust) prop->uv Chromophore ms MS Detection (High Sensitivity & Selectivity) prop->ms Ionizable rp_hplc Reversed-Phase HPLC (Good for moderately polar compounds) hplc->rp_hplc mrm MRM (LC-MS/MS) (Specific and sensitive quantification) ms->mrm gradient Gradient Elution (Resolves peaks with different polarities) rp_hplc->gradient acidified_mp Acidified Mobile Phase (Suppresses ionization of carboxylic acid, improving peak shape) rp_hplc->acidified_mp

Caption: Logic diagram for analytical method development.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. By understanding the principles behind the chosen techniques and diligently performing method validation, researchers, scientists, and drug development professionals can generate high-quality data that is essential for their work. The provided protocols for HPLC-UV and LC-MS/MS offer robust starting points that can be adapted and optimized for specific applications, ensuring confidence in the analytical results.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 17, 2026.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 17, 2026.
  • Ingale, S. J., et al. (n.d.). Analytical method validation: A brief review. Retrieved January 17, 2026.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Echemi. (n.d.). AMINO-(3-CHLORO-4-HYDROXY-5-METHOXY-PHENYL)-ACETIC ACID. Retrieved January 17, 2026.
  • BenchChem. (2025). Identifying and minimizing interfering substances in (3-Amino-4-hydroxyphenyl)acetic acid assays. Retrieved January 17, 2026.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 17, 2026.
  • Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis. Retrieved January 17, 2026.
  • Agilent. (n.d.). Amino Acid Analysis. Retrieved January 17, 2026.
  • LookChem. (n.d.). Cas 13721-20-5,3-chloro-4-methoxyphenylacetic acid. Retrieved January 17, 2026.
  • Chem-Impex. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. Retrieved January 17, 2026.
  • Thermo Fisher Scientific. (n.d.).
  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Retrieved January 17, 2026.
  • SIELC Technologies. (n.d.). Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. Retrieved January 17, 2026.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods. Retrieved January 17, 2026.
  • BenchChem. (2025). (3-Amino-4-hydroxyphenyl)
  • BenchChem. (2025). Application Note: HPLC-Based Quantification of (3-Amino-4-hydroxyphenyl)acetic acid. Retrieved January 17, 2026.
  • BenchChem. (2025). Inter-Laboratory Validation of an Assay for (3-Amino-4-hydroxyphenyl)
  • Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis. Retrieved January 17, 2026.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved January 17, 2026.
  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 17, 2026.
  • Waters Corporation. (n.d.). high throughput sample preparation in amino acid analysis. Retrieved January 17, 2026.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved January 17, 2026.
  • BenchChem. (2025). Application Notes and Protocols for (3-Amino-4-hydroxyphenyl)acetic Acid as an Analytical Standard. Retrieved January 17, 2026.
  • Santa Cruz Biotechnology. (n.d.). (3-chloro-4-methoxyphenyl)acetic acid | CAS 13721-20-5 | SCBT. Retrieved January 17, 2026.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloro-4-methoxyphenylacetic Acid 13721-20-5. Retrieved January 17, 2026.

Sources

Application Notes and Protocols: The Strategic Use of Amino(3-chloro-4-methoxyphenyl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted α-amino acids represent a class of compounds with immense potential. This is due to their inherent chirality and the versatile functional handles they offer for molecular elaboration. Amino(3-chloro-4-methoxyphenyl)acetic acid is a non-natural α-amino acid that has garnered significant interest as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the phenyl ring, make it an invaluable tool for fine-tuning the pharmacological profile of drug candidates.

This comprehensive guide provides an in-depth exploration of the synthesis, properties, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their quest for innovative therapeutics. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Design Rationale

The strategic incorporation of this compound into a drug candidate is a deliberate design choice, driven by the unique interplay of its constituent functional groups.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₃PubChem
Molecular Weight215.63 g/mol PubChem
XLogP31.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem

The 3-chloro and 4-methoxy substitution pattern on the phenyl ring is not arbitrary. The electron-withdrawing nature of the chlorine atom at the meta position can influence the pKa of the aromatic ring and introduce a potential for halogen bonding, a non-covalent interaction of increasing importance in drug design for enhancing binding affinity and selectivity. The methoxy group at the para position is a well-known bioisostere for a hydroxyl group, but with improved metabolic stability. It can act as a hydrogen bond acceptor and its presence can significantly impact the conformation of the molecule and its interactions with biological targets.

Synthesis of this compound: Established Methodologies

The synthesis of this valuable building block can be achieved through several established methods for α-amino acid synthesis. The choice of method often depends on the scale of the synthesis and the availability of starting materials. Two of the most common and reliable methods are the Strecker synthesis and the Bucherer-Bergs reaction, both of which commence from the readily available 3-chloro-4-methoxybenzaldehyde.

Protocol 1: Synthesis via the Strecker Reaction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[1][2][3][4] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Experimental Workflow: Strecker Synthesis

G start 3-chloro-4-methoxybenzaldehyde step1 Formation of α-aminonitrile start->step1 NH4Cl, KCN, H2O/EtOH step2 Hydrolysis of the nitrile step1->step2 aq. HCl, heat end This compound step2->end

Caption: Strecker synthesis workflow.

Step-by-Step Protocol:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as a 1:1 mixture of ethanol and water.

    • To this solution, add ammonium chloride (NH₄Cl, 1.2 equivalents) followed by potassium cyanide (KCN, 1.2 equivalents). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by extracting the α-aminonitrile into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis of the α-aminonitrile:

    • The crude α-aminonitrile is then subjected to acidic hydrolysis. Add a solution of concentrated hydrochloric acid (e.g., 6M HCl) to the crude product.

    • Heat the mixture at reflux for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid and the imine to an amine.

    • After cooling to room temperature, the pH of the solution is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base such as ammonium hydroxide. This will cause the amino acid to precipitate out of the solution.

    • The solid product is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum to yield this compound.

Protocol 2: Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids.[5][6][7][8][9]

Experimental Workflow: Bucherer-Bergs Reaction

G start 3-chloro-4-methoxybenzaldehyde step1 Formation of 5-(3-chloro-4-methoxyphenyl)hydantoin start->step1 KCN, (NH4)2CO3, H2O/EtOH, heat step2 Hydrolysis of the hydantoin step1->step2 aq. Ba(OH)2 or H2SO4, heat end This compound step2->end

Caption: Bucherer-Bergs synthesis workflow.

Step-by-Step Protocol:

  • Formation of the Hydantoin:

    • In a pressure vessel, combine 3-chloro-4-methoxybenzaldehyde (1 equivalent), potassium cyanide (KCN, 1.5 equivalents), and ammonium carbonate ((NH₄)₂CO₃, 3 equivalents) in a mixture of ethanol and water.

    • Seal the vessel and heat the mixture to 60-80 °C for several hours. The reaction progress can be monitored by TLC.

    • After cooling, the hydantoin product often precipitates from the reaction mixture and can be collected by filtration.

  • Hydrolysis of the Hydantoin:

    • The isolated hydantoin is then hydrolyzed to the corresponding amino acid. This can be achieved under either basic or acidic conditions.

    • For basic hydrolysis, the hydantoin is heated at reflux with an aqueous solution of a strong base, such as barium hydroxide (Ba(OH)₂).

    • For acidic hydrolysis, the hydantoin is heated with a strong acid, such as sulfuric acid.

    • Following hydrolysis, the reaction mixture is worked up similarly to the Strecker synthesis, with pH adjustment to the isoelectric point to precipitate the final product, this compound.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibition

The true value of a chemical building block is demonstrated through its successful application in the synthesis of biologically active molecules. The (3-chloro-4-methoxyphenyl)amino moiety, a close structural relative of our title compound, is a key component of a potent and selective Janus Kinase 1 (JAK1) inhibitor.[10] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases.

The JAK-STAT Signaling Pathway

The JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade in the immune system.

Signaling Pathway: JAK-STAT

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to gene Gene Transcription nucleus->gene

Caption: Simplified JAK-STAT signaling pathway.

Dysregulation of this pathway is implicated in a variety of diseases, making JAKs attractive therapeutic targets. The development of selective JAK inhibitors is a major focus of current drug discovery efforts.

Structure-Activity Relationship (SAR) Insights

In the development of selective JAK1 inhibitors, the 3-chloro-4-methoxyphenyl group plays a crucial role in achieving high potency and selectivity. While a detailed SAR study for this specific compound is proprietary to the discovering entity, we can infer the importance of this substitution pattern from general principles of kinase inhibitor design and published data on related compounds.

  • Lipophilic Efficiency: The methoxy group can enhance metabolic stability compared to a more readily oxidized hydroxyl group, contributing to a better pharmacokinetic profile. The chlorine atom increases lipophilicity, which can improve cell permeability and binding to the often-hydrophobic ATP-binding pocket of kinases.

  • Directional Interactions: The methoxy group can act as a hydrogen bond acceptor, forming key interactions with the kinase hinge region or other nearby residues. The chlorine atom can participate in favorable halogen bonding interactions.

  • Conformational Restriction: The substitution pattern on the phenyl ring can influence the torsional angles of the molecule, locking it into a bioactive conformation that is optimal for binding to the target kinase.

Protocol 3: Amide Coupling to a Scaffold

This compound can be readily incorporated into a target molecule via standard amide bond formation protocols. The choice of coupling reagent is critical to ensure high yield and minimize racemization.[11][12][13][14]

Experimental Workflow: Amide Coupling

G start1 This compound step1 Activation of the carboxylic acid start1->step1 Coupling reagent (e.g., HATU, HOBt) start2 Amine-containing scaffold (R-NH2) step2 Nucleophilic attack by the amine start2->step2 step1->step2 end Amide-linked product step2->end

Caption: General amide coupling workflow.

Step-by-Step Protocol (using HATU):

  • Reaction Setup:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • To this solution, add the amine-containing scaffold (1-1.2 equivalents).

    • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture.

    • Finally, add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for medicinal chemists. Its unique substitution pattern provides a means to modulate the physicochemical and pharmacological properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. The synthetic routes to this compound are well-established and the protocols for its incorporation into larger molecules are robust and reliable. As our understanding of the subtle molecular interactions that govern drug-target binding continues to grow, so too will the strategic application of such thoughtfully designed building blocks in the pursuit of the next generation of innovative medicines.

References

  • Švab, A., & Kikelj, D. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (2023, October 27). Bucherer–Bergs reaction. In Wikipedia. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Siu, T., Brubaker, J., Fuller, P., Torres, L., Zeng, H., Close, J., ... & Young, J. R. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (2023, November 28). Strecker amino acid synthesis. In Wikipedia. [Link]

  • Vankawala, P. J., & Kulkarni, S. S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(4), 151415. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Kim, J., Lee, S., & Park, S. B. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • Ammon, L., & Tlili, A. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7(1), 11841. [Link]

  • Sharma, A., Kumar, V., & Singh, P. P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]

Sources

Application Notes & Protocols: Amino(3-chloro-4-methoxyphenyl)acetic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amino(3-chloro-4-methoxyphenyl)acetic acid is a non-canonical amino acid that has garnered significant interest as a versatile building block in organic synthesis, particularly within medicinal chemistry and drug discovery programs. The strategic placement of a chloro and a methoxy group on the phenyl ring imparts unique stereoelectronic properties that researchers can exploit to fine-tune the physicochemical and pharmacological profiles of target molecules. This guide provides an in-depth look at the chemical logic behind its utility, its key physicochemical properties, and a detailed protocol for a foundational synthetic transformation, offering researchers a practical framework for its incorporation into their synthetic workflows.

The Strategic Value in Synthesis

Substituted α-amino acids are pivotal in constructing novel molecular architectures with enhanced biological activity and metabolic stability. This compound is a prime example of a scaffold designed for purpose. The rationale for its use is grounded in established medicinal chemistry principles:

  • Halogenation for Enhanced Pharmacokinetics : The presence of a chlorine atom can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes. Halogenation is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the chlorine atom can participate in halogen bonding, a specific non-covalent interaction that can contribute to a molecule's binding affinity to a biological target.[1]

  • Methoxy Group for Modulated Interactions : The methoxy group serves as a hydrogen bond acceptor and influences the molecule's conformation and electronic properties.[1] This functionality can be crucial for establishing key interactions within a receptor's binding pocket.

  • Rigid Phenylacetic Acid Core : The substituted phenyl ring provides a structurally rigid and well-defined three-dimensional orientation.[1] This rigidity is highly desirable when designing molecules with high specificity for a particular protein or enzyme, reducing the entropic penalty upon binding.

This combination of features makes this compound a valuable starting material for synthesizing compounds with potential applications as anti-inflammatory agents, analgesics, and other bioactive molecules.[2]

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is essential for effective reaction design and execution.

PropertyValueSource
Chemical Formula C₉H₁₀ClNO₃[3]
Molecular Weight 215.63 g/mol [3]
CAS Number 21955-45-3N/A
Appearance White to off-white crystalline powder[4]
Purity Typically >97%[4]

Core Application: N-Acylation for Peptide and Heterocycle Synthesis

One of the most fundamental and versatile reactions involving this compound is the acylation of its amino group. This reaction forms an amide bond, which is the cornerstone of peptide synthesis and a key step in the construction of many nitrogen-containing heterocyclic scaffolds. The following protocol details a representative N-chloroacetylation, a common precursor step for subsequent intramolecular cyclization to form morpholine-2,5-diones or for further functionalization.[5]

Workflow for N-Chloroacetylation

Below is a diagram illustrating the key transformation from the starting amino acid to the N-acylated product.

N_Acylation reactant This compound reagents Chloroacetyl Chloride (1.1 eq) NaOH (aq) (2.5 eq) reactant->reagents Reagents conditions 0 °C to Room Temp 4-6 hours reagents->conditions Conditions product N-Chloroacetyl-amino(3-chloro- 4-methoxyphenyl)acetic acid conditions->product Reaction

Sources

Application Notes and Protocols for the Derivatization of Amino(3-chloro-4-methoxyphenyl)acetic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

Amino(3-chloro-4-methoxyphenyl)acetic acid stands as a compelling starting scaffold for the development of novel therapeutic agents. As a substituted α-amino acid, it possesses two readily modifiable functional groups—the amino and carboxylic acid moieties—offering a gateway to a diverse chemical space.[1] The strategic placement of a chlorine atom and a methoxy group on the phenyl ring is of particular interest in medicinal chemistry. These substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

The derivatization of this core structure into amides, esters, and other analogues is a critical step in transforming a simple building block into a library of potential drug candidates.[3] This guide provides detailed protocols for the strategic derivatization of this compound and outlines established bioassay methodologies to evaluate the therapeutic potential of the resulting compounds, with a focus on anticancer and antimicrobial applications. The experimental choices detailed herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Part 1: Strategic Derivatization of the this compound Scaffold

The primary sites for derivatization on the parent molecule are the α-amino group and the carboxylic acid. These functionalities can be selectively modified to generate a diverse library of compounds for biological screening.

N-Acylation: Expanding Diversity through Amide Bond Formation

The formation of an amide bond at the α-amino group is a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity and improved metabolic stability. This can be achieved through various coupling strategies.

Causality Behind Experimental Choices: The selection of an acylation method depends on the nature of the acylating agent and the desired scale of the reaction. The Schotten-Baumann reaction is a classic, robust method suitable for a wide range of acyl chlorides. For more sensitive or complex carboxylic acids, the use of coupling agents like carbodiimides with additives such as 1-hydroxybenzotriazole (HOBt) is preferred to minimize side reactions and racemization.[4]

Experimental Workflow: N-Acylation Strategies

N_Acylation_Workflow Start This compound Schotten_Baumann Schotten-Baumann Reaction (Base, Biphasic system) Start->Schotten_Baumann Coupling Carbodiimide Coupling (EDC/HOBt, Base) Start->Coupling Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Schotten_Baumann Product N-Acyl Derivative Schotten_Baumann->Product Amide Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Coupling->Product Amide Formation Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for N-acylation of the parent compound.

Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This protocol is adapted from general procedures for the N-acylation of amino acids.[5]

  • Dissolution: Dissolve this compound (1.0 eq) in 2 M aqueous sodium hydroxide (2.5 eq) with vigorous stirring until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve the desired acyl chloride (1.1 eq) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran). Add this solution dropwise to the stirred amino acid solution at 0-5 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation using Carboxylic Acids and Coupling Agents

This protocol is based on standard peptide coupling procedures.[4]

  • Activation: To a solution of the desired carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes to generate the active ester.

  • Coupling: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M HCl, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Esterification: Modifying the Carboxylic Acid Terminus

Esterification of the carboxylic acid group can enhance the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.

Causality Behind Experimental Choices: Fischer-Speier esterification is a straightforward and cost-effective method when using simple alcohols.[6] For more complex or acid-sensitive alcohols, alternative methods such as using trimethylchlorosilane (TMSCl) in methanol provide milder reaction conditions.[7]

Experimental Workflow: Esterification Strategies

Esterification_Workflow Start This compound Fischer_Speier Fischer-Speier Esterification (Acid Catalyst, Heat) Start->Fischer_Speier TMSCl_Method TMSCl in Methanol (Room Temperature) Start->TMSCl_Method Alcohol_Fischer Alcohol (R-OH) (Excess) Alcohol_Fischer->Fischer_Speier Product Ester Derivative Fischer_Speier->Product Ester Formation Alcohol_TMSCl Methanol Alcohol_TMSCl->TMSCl_Method TMSCl_Method->Product Ester Formation Purification Purification (Extraction/Crystallization) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for esterification of the parent compound.

Protocol 3: Fischer-Speier Esterification

This protocol is adapted from general methods for amino acid esterification.[6]

  • Suspension: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.2 eq) or thionyl chloride (1.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be further purified by chromatography or crystallization.

Protocol 4: Esterification using Trimethylchlorosilane (TMSCl)

This is a milder alternative for methyl ester formation.[7]

  • Suspension: Suspend this compound (1.0 eq) in methanol.

  • TMSCl Addition: Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the stirred suspension at room temperature.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The reaction mixture should become a clear solution.

  • Work-up: Remove the solvent and excess TMSCl under reduced pressure to obtain the hydrochloride salt of the methyl ester.

  • Neutralization (Optional): For the free ester, dissolve the salt in water, neutralize with a mild base (e.g., sodium bicarbonate), and extract with an organic solvent.

Structural Confirmation of Derivatives

The successful synthesis of the target derivatives must be confirmed by spectroscopic methods.

Technique Purpose Key Observables for Derivatization
¹H and ¹³C NMR Structural elucidation and confirmation.N-Acylation: Appearance of new signals corresponding to the acyl group protons and carbons, and a downfield shift of the α-proton. Esterification: Appearance of signals for the alkoxy group (e.g., a singlet around 3.7 ppm for a methyl ester in ¹H NMR).
Mass Spectrometry (MS) Determination of molecular weight.Observation of the molecular ion peak corresponding to the expected mass of the derivatized product.
Infrared (IR) Spectroscopy Identification of functional groups.N-Acylation: Appearance of a characteristic amide C=O stretch (~1640 cm⁻¹). Esterification: Appearance of an ester C=O stretch (~1735 cm⁻¹).

Part 2: Bioassay Protocols for Evaluating Therapeutic Potential

The derivatized compounds can be screened for a variety of biological activities. Phenylacetic and phenylacetamide derivatives have shown promise as both anticancer and antimicrobial agents.[8][9][10]

In Vitro Anticancer Activity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary screening method for anticancer drug discovery.[3] Further assays, such as caspase activity, can elucidate the mechanism of cell death (e.g., apoptosis).[11]

Biological Pathway: Apoptosis Induction

Apoptosis_Pathway Derivative Bioactive Derivative Cell Cancer Cell Derivative->Cell Receptor Cell Surface Receptors (e.g., FasL) Cell->Receptor Extrinsic Pathway Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Activation Receptor->Caspase8 Bax_Bcl2 Upregulation of Bax Downregulation of Bcl-2 Mitochondria->Bax_Bcl2 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Protocol 5: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for determining the susceptibility of microorganisms to antimicrobial agents.[3]

Experimental Workflow: MIC Determination

MIC_Workflow Derivative Derivative Stock Solution Serial_Dilution Two-fold Serial Dilution in 96-well plate Derivative->Serial_Dilution Incubation Incubation (37°C, 18-24h) Serial_Dilution->Incubation Inoculum Bacterial/Fungal Inoculum Inoculum->Serial_Dilution Addition to wells Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC MIC Determination (Lowest concentration with no growth) Visual_Inspection->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 6: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include positive (broth with inoculum, no compound) and negative (broth only) growth controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[3]

Conclusion

The strategic derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a robust framework for synthesizing a library of N-acyl and ester derivatives and for evaluating their potential as anticancer and antimicrobial agents. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities.

References

  • (No author given). (2025, August 6). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Mono-Selective Ortho-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. PMC. Retrieved from [Link]

  • (No author given). (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Retrieved from [Link]

  • (No author given). (2021, November 26). Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents. Karger Publishers. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link]

  • (No author given). (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis, characterization, antioxidant, in silico-based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives. ACG Publications. Retrieved from [Link]

  • Tsekova, D., & Tsvetkova, D. (2023, February 25). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • (No author given). (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Retrieved from [Link]

  • (No author given). (2025, August 6). Mono-Selective Ortho-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. ResearchGate. Retrieved from [Link]

  • (No author given). (2025, January 7). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). N-Acetyl-2-amino-(3-chloro-4-ethoxy-phenyl)-acetic acid, methyl ester - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • (No author given). (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Retrieved from [Link]

  • Collins, J. L., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. Retrieved from [Link]

  • Lee, Y. S., & Lee, W. S. (2007). A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Retrieved from [Link]

  • Kandhasamy, S., & Kandasamy, J. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. Retrieved from [Link]

  • Shinde, S. B., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]

  • (No author given). (n.d.). N-acylation of amines. Google Patents.
  • (No author given). (2020, December 1). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Retrieved from [Link]

  • (No author given). (2018, August 7). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • (No author given). (2025, August 7). N-Acylation in Combinatorial Chemistry. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. Retrieved from [Link]

  • (No author given). (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • (No author given). (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR]. SpectraBase. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]

  • Adler, M., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Retrieved from [Link]

  • Kadirvel, M., & Vittal, G. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Owen, C. P., et al. (2010). Synthesis and biochemical evaluation of a range of (4-substituted phenyl)sulfonate derivatives of 4-hydroxybenzyl imidazole-based compounds as potent inhibitors of 17alpha-hydroxylase/17,20-lyase (P45017alpha) derived from rat testicular microsomes. PubMed. Retrieved from [Link]

  • (No author given). (2020, June). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Preparation method of methoxyphenylacetic acid. Google Patents.

Sources

Application Notes & Protocols: A Phased Approach to Efficacy Testing of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing a robust experimental plan to evaluate the efficacy of Amino(3-chloro-4-methoxyphenyl)acetic acid. This compound is known to function as a glycine transporter 1 (GlyT1) inhibitor.[1] The inhibition of GlyT1 increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors.[2][3] This mechanism is a promising therapeutic strategy for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia and cognitive impairments associated with neurodegenerative diseases.[4][5][6][7] The following protocols are designed as a phased, logic-driven progression, moving from fundamental in vitro characterization to complex in vivo efficacy and safety assessments.

Introduction: The Scientific Rationale

This compound belongs to a class of compounds that target the glycine transporter 1 (GlyT1). GlyT1 is a key regulator of glycine concentrations in the synaptic cleft, particularly at glutamatergic synapses.[1] Glycine is an obligatory co-agonist for the NMDA receptor; both glycine and glutamate must bind to the receptor for it to become fully active.[3][8]

The "NMDA receptor hypofunction hypothesis" posits that reduced NMDA receptor activity contributes significantly to the pathophysiology of schizophrenia, especially the negative and cognitive symptoms that are poorly addressed by current antipsychotics.[5][6][9] By inhibiting GlyT1, this compound is expected to increase the availability of synaptic glycine, thereby enhancing NMDA receptor function and potentially ameliorating these deficits.[2][4] Preclinical studies with other GlyT1 inhibitors have demonstrated cognitive enhancement in animal models, providing a strong basis for this experimental plan.[2][4]

This guide outlines a multi-phase preclinical development workflow, ensuring that each experimental stage logically informs the next, from target confirmation to whole-animal efficacy.[10][11]

Phase 1: In Vitro Target Engagement & Selectivity

Rationale: Before proceeding to expensive and complex animal studies, it is imperative to confirm that the test compound, this compound, potently and selectively inhibits its intended target, GlyT1. This phase establishes the fundamental pharmacological profile of the compound.

Protocol 1.1: GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)

Principle: This assay directly measures the function of the GlyT1 transporter by quantifying its ability to uptake radiolabeled glycine into cells. A reduction in uptake in the presence of the test compound indicates inhibitory activity. This method is a gold standard for quantifying transporter function.[12]

Methodology:

  • Cell Culture: Use a stable cell line overexpressing human GlyT1a, such as CHO-K1/hGlyT1a cells.[12] Culture cells to ~90% confluency in appropriate media.

  • Assay Preparation: Seed cells into a 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 10 pM) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES). Include a known GlyT1 inhibitor (e.g., Sarcosine, Bitopertin) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.[8][13]

  • Incubation: Wash the cells with buffer and then pre-incubate them with the test compound, positive control, or vehicle for 15-30 minutes at room temperature.

  • Glycine Uptake: Initiate the uptake reaction by adding a solution containing a mixture of non-radiolabeled glycine and [³H]glycine.

  • Termination: After a predetermined incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).

Protocol 1.2: Selectivity Screening

Principle: To ensure the compound's effects are due to GlyT1 inhibition and not off-target activities, it must be tested against related transporters and a panel of common CNS targets.

Methodology:

  • GlyT2 Counter-Screen: Repeat the uptake assay described in Protocol 1.1 using a cell line expressing GlyT2. GlyT2 is the primary glycine transporter in inhibitory glycinergic synapses, and inhibiting it can have confounding effects. A selective GlyT1 inhibitor should have a significantly higher IC₅₀ for GlyT2.[12]

  • Broad Receptor Panel Screening: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) for screening against a panel of ~40-100 common CNS receptors, ion channels, and transporters. This is a cost-effective way to identify potential off-target liabilities early in development.

Phase 2: In Vivo Pharmacokinetics (PK) & Target Engagement

Rationale: A potent in vitro compound is only useful if it can reach its target in the brain at a sufficient concentration and for an adequate duration. This phase assesses the drug's absorption, distribution, metabolism, and excretion (ADME) properties and confirms it engages GlyT1 in a living animal.

Protocol 2.1: Rodent Pharmacokinetic Study

Principle: This experiment determines key PK parameters like half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio after administering a single dose of the compound.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose via the intended clinical route (e.g., oral gavage - PO) and intravenously (IV) to a separate cohort to determine bioavailability.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples. At the terminal time point for each cohort, collect the brain.

  • Bioanalysis: Process blood to plasma. Extract the compound from plasma and brain homogenates. Quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin. A good brain-to-plasma ratio (>0.5) is desirable for a CNS drug.

Protocol 2.2: Brain Microdialysis for Target Engagement

Principle: This technique directly measures the effect of GlyT1 inhibition by quantifying the change in extracellular glycine levels in a specific brain region, such as the prefrontal cortex or hippocampus.[2]

Methodology:

  • Surgical Preparation: Implant a microdialysis guide cannula into the target brain region of an anesthetized rat or mouse and allow the animal to recover.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular glycine levels.

  • Drug Administration: Administer this compound systemically (e.g., PO or IP).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.

  • Data Interpretation: A significant, dose-dependent increase in extracellular glycine following drug administration confirms target engagement in the CNS.[2]

Phase 3: In Vivo Efficacy Models

Rationale: This is the critical phase for demonstrating the compound's therapeutic potential. The choice of animal model is paramount and should reflect the NMDA receptor hypofunction hypothesis of the target disease. Rodent models are commonly used to assess cognitive function.[14]

Protocol 3.1: Cognitive Enhancement in an NMDA Receptor Antagonist Model

Principle: This model mimics the cognitive deficits of schizophrenia by inducing a state of NMDA receptor hypofunction using an antagonist like ketamine or phencyclidine (PCP).[5] The ability of the test compound to reverse these deficits is a strong indicator of efficacy.

Behavioral Paradigm: Novel Object Recognition (NOR) Test

  • Habituation: Place mice or rats in an open-field arena for 5-10 minutes for 2-3 days to acclimate them to the environment.

  • Training (Familiarization) Phase:

    • Administer the vehicle or this compound at various doses.

    • After a set pre-treatment time (based on PK data, e.g., 60 minutes), administer a sub-anesthetic dose of an NMDA antagonist (e.g., PCP, MK-801) or saline.

    • Place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Videotape the animal's exploration for 5 minutes.

  • Data Analysis:

    • Score the time spent exploring each object (sniffing or touching with the nose).

    • Calculate a Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

    • Expected Outcome: Vehicle-treated animals given an NMDA antagonist will show a DI near zero, indicating they do not remember the familiar object. An effective dose of this compound should significantly increase the DI, demonstrating a reversal of the memory deficit.

Table 1: Example Experimental Groups for NOR Study

GroupPre-treatment (t=-60 min)Challenge (t=-30 min)Expected Outcome (Discrimination Index)
1VehicleSalineHigh DI (>0.2)
2VehicleNMDA AntagonistLow DI (~0.0)
3Positive Control (e.g., Clozapine)NMDA AntagonistHigh DI (>0.2)
4Test Compound (Low Dose)NMDA AntagonistDose-dependent increase in DI
5Test Compound (Mid Dose)NMDA AntagonistDose-dependent increase in DI
6Test Compound (High Dose)NMDA AntagonistDose-dependent increase in DI

Visualization of Experimental Design & Mechanism

Overall Preclinical Workflow

The following diagram illustrates the logical progression of the experimental plan, from initial in vitro screening to in vivo proof-of-concept.

G cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo PK & TE cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Safety a Compound Synthesis & QC b GlyT1 Inhibition Assay (IC50 Determination) a->b c Selectivity Panel (GlyT2, CNS Receptors) b->c d Rodent PK Study (Brain Penetration) c->d e Brain Microdialysis (Target Engagement) d->e f NMDA Antagonist Model (e.g., NOR Test) e->f g Other Cognitive Models (e.g., T-Maze, MWM) f->g h Preliminary Toxicology g->h

Caption: Phased experimental workflow for efficacy testing.

Mechanism of Action at the Synapse

This diagram shows how GlyT1 inhibition enhances NMDA receptor activity at a glutamatergic synapse.

G cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GlyT1 GlyT1 Transporter Test_Compound Amino(3-chloro-4- methoxyphenyl)acetic acid Test_Compound->GlyT1 Inhibits Ca_Influx Ca++ Influx (Enhanced Signaling) NMDAR->Ca_Influx Glycine Glycine Glycine->GlyT1 Uptake Glycine->NMDAR Co-agonist Binding

Caption: GlyT1 inhibition enhances NMDA receptor signaling.

References

  • Springer Nature Research Communities. (2021). Taming a neurotransmitter transporter. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work?[Link]

  • Fisher, K. M., et al. (n.d.). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PubMed Central. [Link]

  • Rosenbrock, H., et al. (2023). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. PubMed Central. [Link]

  • Egyed, A., et al. (2022). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. PubMed Central. [Link]

  • ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. [Link]

  • ClinicalTrials.gov. (n.d.). Org 24448 (Ampakine) for Cognitive Deficits in Schizophrenia. [Link]

  • Abreu, M. S., et al. (2024). Zebrafish models for studying cognitive enhancers. PubMed. [Link]

  • Lee, M., & Jhee, J. (2018). NMDAR Hypofunction Animal Models of Schizophrenia. PubMed Central. [Link]

  • Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PubMed Central. [Link]

  • Olney, J. W., & Farber, N. B. (1995). NMDA receptor hypofunction model of schizophrenia. PubMed. [Link]

  • Gasior, M., et al. (2005). Regionally selective and dose-dependent effects of the ampakines Org 26576 and Org 24448 on local cerebral glucose utilisation in the mouse as assessed by 14C-2-deoxyglucose autoradiography. Neuropharmacology. [Link]

  • Buccafusco, J. J. (Ed.). (2009). Animal Models of Cognitive Impairment. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. [Link]

  • Pillay, S., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PubMed Central. [Link]

  • Nakazawa, K., et al. (2018). Schizophrenia-Like Dopamine Release Abnormalities in a Mouse Model of NMDA Receptor Hypofunction. Schizophrenia Bulletin. [Link]

  • Cambridge University Press & Assessment. (n.d.). Essential CNS drug development – pre-clinical development (Chapter 3). [Link]

  • Perceptive Discovery. (n.d.). Preclinical Imaging CRO for CNS Drug Development. [Link]

  • Jordan, G. R., et al. (2005). Regionally selective and dose-dependent effects of the ampakines Org 26576 and Org 24448 on local cerebral glucose utilisation in the mouse as assessed by 14C-2-deoxyglucose autoradiography. PubMed. [Link]

  • Chemistry Europe. (n.d.). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. [Link]

  • JETIR. (n.d.). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. [Link]

  • IJCRT. (n.d.). A Study on Nootropic Effect of Daucus Carota in Animal Models. [Link]

  • TFS HealthScience. (2024). Accelerating Neurodegenerative Clinical Drug Development with AI. [Link]

  • Behavioral and Brain Sciences. (n.d.). NMDA-receptor hypofunction versus excessive synaptic elimination as models of schizophrenia. Cambridge Core. [Link]

  • Universidad Autónoma de Madrid. (n.d.). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. [Link]

  • ScienceDirect. (n.d.). Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. [Link]

  • Frontiers. (n.d.). Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia. [Link]

  • FooDB. (n.d.). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). [Link]

  • NCBI. (n.d.). Cognition Models and Drug Discovery. [Link]

  • ResearchGate. (n.d.). AMPA potentiator treatment of cognitive deficits in Alzheimer disease. [Link]

  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. [Link]

  • NIH. (n.d.). A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms. [Link]

  • PubMed. (n.d.). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. [Link]

Sources

Characterizing Novel Compound-Cell Interactions: Application Notes & Protocols for Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Characterization

In drug discovery and chemical biology, researchers are constantly faced with the challenge of elucidating the biological activity of novel small molecules.[1][2] Amino(3-chloro-4-methoxyphenyl)acetic acid is a substituted alpha-amino acid with limited publicly available bioactivity data.[3][4] Its structure, featuring a halogenated and methoxylated phenyl ring, suggests potential for unique biological interactions, as these modifications can enhance metabolic stability, lipophilicity, and binding affinity.[4]

This guide provides a comprehensive, tiered strategy for the initial characterization of this compound. It is designed for researchers, scientists, and drug development professionals to systematically profile its effects on cell viability, mode of action, and influence on a key signaling pathway. The protocols herein are established, robust methods that form the foundation of early-stage compound profiling.[5]

Physicochemical Properties and Compound Handling

A prerequisite for reliable cell-based assays is the proper handling and solubilization of the test compound.

PropertyValue / RecommendationSource / Rationale
Molecular Formula C₉H₁₀ClNO₃PubChem CID: 2772356[3]
Molecular Weight 219.63 g/mol PubChem CID: 2772356[3]
Solvent Selection Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution (e.g., 10-50 mM).DMSO is a standard solvent for solubilizing a wide range of organic molecules for cell-based assays.
Working Dilutions Prepare serial dilutions from the DMSO stock in serum-free cell culture medium immediately before use.This minimizes compound precipitation and ensures accurate final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Storage Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.Minimizes degradation of the compound over time.

Tier 1: Primary Screening for General Bioactivity

The initial goal is to determine if this compound exhibits any general effect on cell health. A cell viability assay is the cornerstone of this primary screen.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[6][8]

Materials:

  • Cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7][9]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm, with an optional reference wavelength >650 nm)[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" control wells for background measurement.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis & Interpretation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle Control)1.25100%
11.2297.6%
51.1592.0%
100.9878.4%
250.6552.0%
500.3124.8%
1000.1512.0%

Tier 2: Elucidating the Mechanism of Action (MOA)

If the compound demonstrates significant cytotoxicity in Tier 1, the next logical step is to determine the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Workflow for Compound Characterization

G cluster_0 Tier 1: Bioactivity Screen cluster_1 Tier 2: MOA Determination cluster_2 Tier 3: Pathway Analysis T1 MTT Viability Assay (Dose-Response) T2 Annexin V / PI Staining (Apoptosis vs. Necrosis) T1->T2 If Cytotoxic (IC50 determined) T3_A Western Blot for Phospho-Proteins (p-ERK) T2->T3_A Investigate Upstream Signaling T3_B Reporter Gene Assay (e.g., AP-1 Luciferase) T3_A->T3_B Confirm Downstream Effects start Novel Compound: Amino(3-chloro-4- methoxyphenyl)acetic acid start->T1 Test for Cytotoxicity

Caption: Tiered workflow for novel compound characterization.

Protocol 2: Apoptosis vs. Necrosis Assay using Annexin V and Propidium Iodide (PI)

During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that binds to PS with high affinity in the presence of calcium.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][12]

Materials:

  • Cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations.

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the compound for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[12]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Immediately analyze the samples by flow cytometry.[14]

Data Interpretation: The flow cytometer will detect the fluorescence from FITC (Annexin V) and PI, allowing for the differentiation of cell populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered experimental artifacts).

Tier 3: Hypothetical Target Pathway Analysis - The MAPK/ERK Pathway

Based on the structure of many small molecule kinase inhibitors, we can hypothesize that this compound may interfere with a common proliferation signaling cascade, such as the MAPK/ERK pathway.[15][16][17] This pathway transduces extracellular signals to intracellular responses that regulate cell growth, proliferation, and survival. A key event in this pathway's activation is the phosphorylation of ERK.[18]

Hypothetical MAPK/ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Drives Gene Expression for Compound Hypothetical Inhibition by This compound Compound->MEK Potential Target

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of Amino(3-chloro-4-methoxyphenyl)acetic Acid in CNS Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

Amino(3-chloro-4-methoxyphenyl)acetic acid is a substituted α-amino acid derivative. While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a phenylacetic acid core with halogen and methoxy substitutions—suggest a strong rationale for its investigation as a modulator of the central nervous system (CNS). The presence of a halogen (chlorine) can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties such as blood-brain barrier penetration, a critical challenge for CNS drug candidates.[1] The methoxy group can influence molecular conformation and act as a hydrogen bond acceptor.[1]

Structurally related compounds are known to interact with the glutamatergic system, the primary excitatory neurotransmitter network in the CNS.[2] Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, stroke, Parkinson's disease, anxiety, and depression.[2][3][4] Specifically, metabotropic glutamate receptors (mGluRs) have emerged as promising therapeutic targets.[5][6] Early glutamate analogue ligands often had poor systemic activity, but newer generations of compounds have overcome this, enabling more robust in vivo assessment.[5]

This document provides a comprehensive framework for the preclinical in vivo evaluation of this compound (referred to herein as 'the compound'), treating it as a novel investigational agent. The protocols outlined below are designed to systematically characterize its pharmacokinetic profile, safety, and potential efficacy in relevant animal models of CNS disorders.

Part 1: Initial Characterization and Formulation

Before in vivo administration, a thorough physicochemical characterization of the compound is essential. This ensures reproducible dosing and interpretation of results.

Solubility and Stability Assessment

The compound's solubility must be determined in vehicles suitable for animal administration (e.g., saline, PBS, DMSO/Cremophor EL/saline mixtures). Stability should be assessed in the chosen vehicle at storage and administration temperatures.

Parameter Method Acceptance Criteria Rationale
Solubility HPLC-UV analysis of saturated solutions> Target concentration for dosingEnsures a homogenous solution can be prepared for accurate dosing.
Stability HPLC-UV analysis over time (e.g., 0, 4, 24 hours)>95% of initial concentration remainsConfirms the compound does not degrade in the vehicle during the experiment.
Vehicle Selection Protocol
  • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Serially dilute the stock into potential aqueous vehicles (e.g., 0.9% saline, 5% dextrose, PBS).

  • Common co-solvents like PEG400 or Tween 80 can be tested to improve solubility. A typical starting vehicle might be 10% DMSO, 40% PEG400, 50% saline.

  • Visually inspect for precipitation.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS).

Part 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical. A primary goal is to determine its ability to cross the blood-brain barrier (BBB).

Experimental Workflow for PK Studies

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_output Output Parameters Dose_IV Intravenous (IV) (e.g., 1-2 mg/kg) Blood_Sample Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) Dose_IV->Blood_Sample Dose_PO Oral (PO) (e.g., 10-20 mg/kg) Dose_PO->Blood_Sample Brain_Harvest Terminal Brain Harvest Blood_Sample->Brain_Harvest Terminal LCMS LC-MS/MS Analysis of Plasma & Brain Homogenate Blood_Sample->LCMS Brain_Harvest->LCMS Params Calculate: - Half-life (t½) - Cmax - Tmax - AUC - Bioavailability (%F) - Brain/Plasma Ratio LCMS->Params

Caption: Workflow for in vivo pharmacokinetic studies.

Step-by-Step PK Protocol
  • Animal Model: Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice. Animals should be cannulated (e.g., jugular vein) for ease of blood sampling.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage to assess oral bioavailability.

  • Sample Collection:

    • Collect sparse blood samples (approx. 100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

    • Centrifuge to separate plasma.

    • At the final time point, euthanize the animals and collect the brain. Rapidly rinse with cold saline, blot dry, and flash-freeze.

  • Sample Analysis:

    • Analyze plasma and brain homogenate samples for compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The brain-to-plasma ratio provides an initial indication of BBB penetration.

Part 3: Safety and Toxicology Assessment

A preliminary assessment of the compound's safety profile is necessary to establish a well-tolerated dose range for subsequent efficacy studies.

Acute Toxicity and Dose-Range Finding

The goal is to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Study Animal Model Dosing Key Observations
Dose Escalation Mice (n=3-5/group)Single escalating doses (e.g., 10, 30, 100, 300 mg/kg, IP or PO)Monitor for mortality, convulsions, sedation, ataxia, changes in posture, respiration, and general behavior for at least 24 hours.
Behavioral Irwin Screen Rats or Mice3-4 selected doses below the toxic rangeA systematic observational method to assess effects on behavior, autonomic, and sensorimotor functions.
Protocol for Dose-Range Finding
  • Use a small number of mice per dose group.

  • Administer a single intraperitoneal (IP) or oral (PO) dose.

  • Observe animals continuously for the first 4 hours and then at regular intervals for up to 72 hours.

  • Record all clinical signs of toxicity, including changes in locomotor activity, grooming, posture, and any signs of neurological impairment (e.g., tremors, seizures).

  • The MTD is defined as the highest dose that does not produce mortality or severe clinical signs. This dose serves as a starting point for efficacy studies.

Part 4: Pharmacodynamic and Efficacy Models

Based on the hypothesis that the compound modulates the glutamatergic system, efficacy can be tested in animal models where this system is implicated.[4][7]

Model Selection

The choice of model depends on the specific hypothesis. Given the broad involvement of glutamate, several options are viable.

  • Models of Epilepsy/Excitotoxicity:

    • Pentylenetetrazol (PTZ)-induced seizures: A model for generalized seizures. The compound would be tested for its ability to increase the seizure threshold or delay seizure onset.

    • Maximal Electroshock (MES) test: A model for tonic-clonic seizures.

  • Models of Anxiety:

    • Elevated Plus Maze (EPM): Measures anxiety-like behavior based on the animal's aversion to open, elevated spaces.

    • Open Field Test (OFT): Assesses locomotor activity and anxiety-like behavior (thigmotaxis).

  • Models of Neuropathic Pain:

    • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that induce hypersensitivity to thermal and mechanical stimuli.

  • Models of Cognitive Function:

    • Novel Object Recognition (NOR): Assesses learning and memory.

    • Morris Water Maze: A test of spatial learning and memory.[3]

General Efficacy Study Workflow

Efficacy_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Analysis cluster_followup Follow-Up Acclimate Animal Acclimation & Habituation Baseline Baseline Behavioral Testing (Optional) Acclimate->Baseline Dosing Administer Vehicle, Positive Control, or Compound Baseline->Dosing Behavior Perform Behavioral Test (e.g., EPM, PTZ) Dosing->Behavior After appropriate pre-treatment time Data_Collect Collect & Score Data (e.g., Time in Open Arms, Seizure Latency) Behavior->Data_Collect Tissue Terminal Tissue Collection (Brain, Plasma) for PK/PD Correlation Behavior->Tissue Stats Statistical Analysis (e.g., ANOVA) Data_Collect->Stats

Caption: General workflow for in vivo efficacy studies.

Protocol: PTZ-Induced Seizure Model
  • Animals: Male C57BL/6 mice (20-25g).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Diazepam, 2 mg/kg, IP)

    • Group 3-5: Compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on MTD studies.

  • Procedure:

    • Administer the vehicle, positive control, or compound. The pre-treatment time should be based on the Tmax determined in PK studies (e.g., 60 minutes for PO).

    • Administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous).

    • Immediately place the animal in an observation chamber and record behavior for 30 minutes.

  • Endpoints:

    • Latency to the first myoclonic jerk.

    • Latency to generalized clonic-tonic seizure.

    • Percentage of animals protected from seizures.

  • Analysis: Compare latencies between groups using one-way ANOVA followed by a post-hoc test. Compare protection rates using Fisher's exact test.

Conclusion

This document provides a foundational strategy for the in vivo investigation of this compound. By systematically evaluating its pharmacokinetics, safety, and efficacy in validated CNS models, researchers can elucidate its therapeutic potential. The key to a successful in vivo program is a logical, stepwise progression from basic characterization to complex disease modeling, with each step informing the next. Given its chemical structure, exploring its activity as a modulator of metabotropic glutamate receptors would be a primary and logical starting point for mechanistic studies.

References

  • Flor, P. J., Battaglia, G., Nicoletti, F., Gasparini, F., & Bruno, V. (n.d.). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. NCBI. Retrieved from [Link]

  • Li, C., Zhu, G., Yang, L., Li, L., & Chen, Z. (2017). Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain. American Journal of Nuclear Medicine and Molecular Imaging, 7(4), 173–187. Retrieved from [Link]

  • Luo, H., Chen, F., & Li, C. (2022). Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. American Journal of Nuclear Medicine and Molecular Imaging, 12(4), 166–177. Retrieved from [Link]

  • Yang, L., Li, Y., & Wang, Y. (2017). Disrupted Glutamatergic Transmission in Prefrontal Cortex Contributes to Behavioral Abnormality in an Animal Model of ADHD. Neuropsychopharmacology, 42(10), 2096–2104. Retrieved from [Link]

  • Maldonado-Rojas, W., Gracia-Mora, J., & Santillan, R. (2022). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs. ACS Omega, 7(4), 3845–3857. Retrieved from [Link]

  • Villalba, R. M., & Smith, Y. (2015). Morphological changes of glutamatergic synapses in animal models of Parkinson's disease. Neuroscience, 304, 1-16. Retrieved from [Link]

  • Milak, M. S., De-La-Garza, R., & Charney, D. S. (2008). In vivo variation in metabotropic glutamate receptor subtype 5 binding using positron emission tomography and [11C]ABP688. Synapse, 62(9), 695–705. Retrieved from [Link]

  • Ghasemi, M., & Schachter, S. C. (2011). Overview of Glutamatergic Dysregulation in Central Pathologies. Journal of Central Nervous System Disease, 3, 45–60. Retrieved from [Link]

  • Moghaddam, B. (2025, January 21). WALS: Evolution of the Glutamate Models of Psychosis. YouTube. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for Amino(3-chloro-4-methoxyphenyl)acetic acid for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the formulation of Amino(3-chloro-4-methoxyphenyl)acetic acid, a synthetic amino acid derivative with therapeutic potential. Based on its chemical structure, this compound is predicted to exhibit poor aqueous solubility, posing significant challenges for conventional drug delivery. Herein, we present detailed protocols for three advanced formulation strategies designed to overcome these limitations: liposomal encapsulation, polymeric nanoparticle formulation, and cyclodextrin complexation. Each section explains the scientific rationale behind the chosen methodology, provides step-by-step experimental protocols, and outlines critical characterization techniques, in-vitro release assays, and stability studies to ensure the development of a robust and effective drug delivery system.

Introduction: The Formulation Challenge

This compound is a small molecule characterized by a substituted phenyl ring containing a chloro and a methoxy group, an amino group, and a carboxylic acid moiety.[1] This unique combination of functional groups dictates its physicochemical properties and, consequently, its behavior in a biological environment.

  • Predicted Physicochemical Properties:

    • Solubility: The presence of the aromatic ring and the chloro group suggests low intrinsic aqueous solubility. While the amino and carboxylic acid groups are ionizable, their contribution to solubility is pH-dependent. At physiological pH, the molecule may exist as a zwitterion, but overall poor solubility is anticipated, a common challenge for over 70% of new chemical entities.[2]

    • Lipophilicity: The chloro and methoxy groups on the phenyl ring are expected to increase the lipophilicity of the molecule.[3][4][5] This property can enhance membrane permeability but also contributes to poor aqueous solubility.

    • Acidity: The carboxylic acid group confers acidic properties, making its solubility highly dependent on the pH of the surrounding medium.[6]

These characteristics necessitate advanced formulation strategies to enhance the bioavailability and therapeutic efficacy of this compound. This guide will explore three proven approaches to address these challenges.

Strategic Formulation Pathways

The selection of a formulation strategy is dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and the desired therapeutic outcome. For this compound, the primary goal is to improve its solubility and provide a stable delivery vehicle.

Formulation_Strategies cluster_strategies Formulation Strategies API This compound (Poorly Soluble, Acidic) Liposomes Liposomal Encapsulation API->Liposomes Encapsulation of hydrophilic/lipophilic compounds Nanoparticles Polymeric Nanoparticles API->Nanoparticles Entrapment in biodegradable matrix Cyclodextrins Cyclodextrin Complexation API->Cyclodextrins Host-guest complexation

Figure 1: Overview of the strategic formulation pathways for this compound.

Formulation Protocol I: Liposomal Encapsulation

Scientific Rationale: Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic compounds, making them an excellent choice for molecules like this compound, which has both polar and non-polar regions.[][8] The lipid bilayer can shield the drug from degradation, while surface modifications (e.g., PEGylation) can prolong circulation time.[9]

Materials and Equipment
Material/EquipmentSupplierPurpose
This compoundN/AActive Pharmaceutical Ingredient
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Avanti Polar LipidsStructural lipid
CholesterolSigma-AldrichStabilizer for the lipid bilayer
DSPE-MPEG2000Avanti Polar LipidsPEGylating lipid for long circulation
ChloroformFisher ScientificSolvent for lipids
Phosphate Buffered Saline (PBS), pH 7.4GibcoHydration and release medium
Rotary EvaporatorHeidolphSolvent removal and film formation
Bath SonicatorBransonLipid film hydration
Mini-ExtruderAvanti Polar LipidsLiposome sizing
Dynamic Light Scattering (DLS)Malvern PanalyticalParticle size and zeta potential measurement
High-Performance Liquid Chromatography (HPLC)AgilentDrug quantification
Step-by-Step Protocol: Thin-Film Hydration Method
  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-MPEG2000 in a 55:40:5 molar ratio in chloroform in a round-bottom flask.

    • Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of DSPC (~55°C).

    • A thin, uniform lipid film should form on the inner wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (60°C) PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes above the lipid phase transition temperature.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.

  • Purification:

    • Remove unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

Liposome_Workflow A 1. Dissolve Lipids & API in Chloroform B 2. Rotary Evaporation (Thin Film Formation) A->B C 3. Hydration with Aqueous Buffer B->C D 4. Sonication & Extrusion (Sizing) C->D E 5. Purification (Removal of free drug) D->E F Characterization E->F

Figure 2: Workflow for the preparation of liposomes using the thin-film hydration method.

Formulation Protocol II: Polymeric Nanoparticles

Scientific Rationale: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to formulate nanoparticles for controlled drug delivery.[10][11][][13][14] PLGA is biocompatible and its degradation rate can be tuned by altering the lactic acid to glycolic acid ratio.[] Encapsulating this compound within a PLGA matrix can protect it from degradation and provide sustained release, which is beneficial for reducing dosing frequency.[11][14]

Materials and Equipment
Material/EquipmentSupplierPurpose
This compoundN/AActive Pharmaceutical Ingredient
PLGA (50:50)EvonikBiodegradable polymer
Poly(vinyl alcohol) (PVA)Sigma-AldrichSurfactant/Stabilizer
Dichloromethane (DCM)Fisher ScientificOrganic solvent
Deionized WaterMilliporeAqueous phase
Probe SonicatorQsonicaEmulsification
Magnetic StirrerIKASolvent evaporation
CentrifugeBeckman CoulterNanoparticle collection
LyophilizerLabconcoDrying of nanoparticles
Step-by-Step Protocol: Emulsion-Solvent Evaporation Method
  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in dichloromethane.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion. The sonication parameters (time, amplitude) will influence the final particle size.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze-dry the suspension to obtain a powdered form of the nanoparticles, which enhances long-term stability.

Formulation Protocol III: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[15] For this compound, the substituted phenyl ring can be encapsulated within the cyclodextrin cavity, while the polar amino and carboxylic acid groups remain exposed to the aqueous environment, thereby enhancing its overall solubility.

Materials and Equipment
Material/EquipmentSupplierPurpose
This compoundN/AActive Pharmaceutical Ingredient
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Sigma-AldrichComplexing agent
Deionized WaterMilliporeSolvent
Magnetic Stirrer with HotplateIKAComplex formation
0.45 µm Syringe FilterPallFiltration
UV-Vis SpectrophotometerThermo Fisher ScientificConcentration measurement
Step-by-Step Protocol: Phase Solubility Analysis and Complex Preparation
  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of this compound to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.[16]

    • Filter the samples and determine the concentration of the dissolved drug spectrophotometrically or by HPLC.

    • Plot the drug concentration against the HP-β-CD concentration to determine the type of complex formed and the stability constant.[17]

  • Preparation of the Solid Complex (Kneading Method):

    • Based on the stoichiometry determined from the phase solubility study, weigh the appropriate amounts of this compound and HP-β-CD.

    • Place the powders in a mortar and add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for a defined period (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Sieve the dried complex to obtain a uniform powder.

Cyclodextrin_Workflow cluster_phase Phase Solubility Study cluster_prep Complex Preparation A Prepare HP-β-CD solutions B Add excess API A->B C Equilibrate & Filter B->C D Quantify dissolved API C->D E Plot & determine stoichiometry D->E F Mix API & HP-β-CD E->F Informs Stoichiometry G Knead with solvent F->G H Dry the paste G->H I Sieve the complex H->I J Characterization I->J

Figure 3: Workflow for cyclodextrin complexation, including the initial phase solubility study.

Characterization and Quality Control

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug product.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size distribution of liposomes and nanoparticles.
Zeta Potential DLSTo assess the surface charge and predict the stability of the colloidal suspension.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the formulations.
Encapsulation Efficiency (%EE) HPLC or UV-Vis SpectrophotometryTo quantify the amount of drug successfully encapsulated in the delivery system.
Drug Loading (%DL) HPLC or UV-Vis SpectrophotometryTo determine the percentage of drug by weight in the final formulation.
Confirmation of Complexation Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD)To confirm the formation of the cyclodextrin inclusion complex.
Analytical Method: HPLC for Quantification

A validated stability-indicating HPLC method is crucial for accurate quantification of this compound in the formulation and during release studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The development of an HPLC method for underivatized amino acids is possible, but may require specific column chemistries or mobile phase conditions to achieve good retention and peak shape.[18][19]

In Vitro Drug Release Studies

Scientific Rationale: In vitro release studies are performed to predict the in vivo performance of the drug delivery system. The goal is to ensure that the drug is released from the carrier in a controlled and reproducible manner.

Protocol: Dialysis Bag Method
  • Place a known amount of the drug-loaded formulation (liposomes, nanoparticles, or cyclodextrin complex) in a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using the validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Stability Assessment

Scientific Rationale: Stability testing is a critical regulatory requirement to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life.[20] Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[21][22][23][24]

Forced Degradation Protocol

Expose the drug substance and the final formulation to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 80°C.

  • Photostability: Expose to light according to ICH Q1B guidelines.

Analyze the stressed samples by HPLC to identify and quantify any degradation products.

Long-Term Stability Study

Store the final formulated product under ICH-recommended conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH) and test at specified time points for key quality attributes such as particle size, drug content, and in vitro release profile.

Conclusion

The successful formulation of this compound hinges on overcoming its predicted poor aqueous solubility. The liposomal, polymeric nanoparticle, and cyclodextrin-based approaches detailed in this application note provide robust and scientifically sound strategies to enhance its delivery. The choice of the final formulation will depend on the specific therapeutic application, desired release kinetics, and route of administration. Rigorous characterization, in vitro release testing, and comprehensive stability studies are paramount to developing a safe, effective, and reliable drug product.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Kumar, A., & Singh, J. (2023). Biodegradable Polymeric Nanoparticles for Drug Delivery. In Nanoparticles in Drug Delivery. IntechOpen.
  • Klick, S., Muzaffar, A., & Wani, T. A. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 145-164.
  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 17, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(11), 1299-1307.
  • Zielińska, A., Carreiró, F., Oliveira, A. M., Neves, A., Pires, B., & Souto, E. B. (2021). Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. International Journal of Molecular Sciences, 22(12), 6297.
  • Rai, R., Al-Samydai, A., & Al-Obaidi, H. (2021). Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. Frontiers in Pharmacology, 12, 629631.
  • Acar, H., & Cal, M. (2012). Biodegradable polymeric nanoparticles are effective systems for controlled drug delivery. Journal of Nanoparticle Research, 14(7), 963.
  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023, August 28). World Pharma Today. Retrieved January 17, 2026, from [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS Medicinal Chemistry Letters, 15(9), 1145–1148.
  • Cheng, Y., Li, Y., & Chen, J. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 239-247.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Cheng, Y., Li, Y., & Chen, J. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 239-247.
  • Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Formulation strategies to improve the bioavailability of poorly absorbed drugs. In Drug Delivery. IntechOpen.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Kumar, S., & Singh, P. (2019). Strategies for formulating and delivering poorly water-soluble drugs. Asian Journal of Pharmaceutics, 13(3).
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Afiq, A. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(35), 22359–22368.
  • Rao, B. M., Kumar, K. P., & Kumar, A. N. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(11), 7931-7945.
  • Cimpoiu, C., Hosu, A., & Sandru, M. (2019).
  • de Cássia, R., da Silva, C., & de Oliveira, A. (2011). A literature review of cyclodextrins inclusion complexes characterization-part i: phase solubility diagram, dissolution and sc. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 12-19.
  • de Jong, F. A., Bult, A., & Beijnen, J. H. (2005). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences, 94(10), 2247-2255.
  • Zakharyuta, A. N., Novikov, A. S., & Voloshina, A. D. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1435.
  • Kumar, P., & Singh, S. K. (2016). Amino acids as cryoprotectants for liposomal delivery systems. Journal of Pharmaceutical Sciences, 105(9), 2733-2741.
  • Study on Liposome Excipients. (n.d.). AVT Pharmaceutical. Retrieved January 17, 2026, from [Link]

  • Lipid Excipients. (n.d.). CD Formulation. Retrieved January 17, 2026, from [Link]

  • Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?. (2020, April 9). Quora. Retrieved January 17, 2026, from [Link]

Sources

Scaling Up the Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic Acid: A-Detailed Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Amino(3-chloro-4-methoxyphenyl)acetic acid is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry plays a pivotal role in the biological activity and safety profile of the final drug product. Consequently, robust and scalable methods for the enantioselective synthesis of this amino acid are of paramount importance to the pharmaceutical industry. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on established protocols for the synthesis of this compound, with a special focus on strategies for scaling up production. We will delve into the intricacies of the asymmetric Strecker synthesis and the Bucherer-Bergs reaction, offering detailed protocols, process optimization insights, and critical safety considerations.

Choosing the Right Synthetic Path: A Comparative Analysis

Two classical and highly versatile methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. The choice between these routes for the large-scale production of this compound depends on several factors, including the desired stereochemical purity, cost of raw materials, process safety, and scalability.

Parameter Asymmetric Strecker Synthesis Bucherer-Bergs Synthesis
Starting Material 3-Chloro-4-methoxybenzaldehyde3-Chloro-4-methoxybenzaldehyde
Stereoselectivity High (with chiral auxiliary/catalyst)Racemic (requires resolution)
Key Reagents Chiral amine, Cyanide source (e.g., NaCN), AmmoniaPotassium cyanide (KCN), Ammonium carbonate
Number of Steps Typically 2 (aminonitrile formation, hydrolysis)2 (hydantoin formation, hydrolysis)
Scalability Moderate to HighHigh
Waste Products Chiral auxiliary waste, cyanide saltsCyanide and carbonate salts

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Strecker_Synthesis A 3-Chloro-4-methoxybenzaldehyde C Imine Intermediate A->C + B Chiral Amine B->C E Diastereomeric α-Aminonitriles C->E + D Cyanide Source (NaCN) D->E F Separation E->F G Desired Diastereomer F->G H Hydrolysis (Acid) G->H I This compound H->I

Caption: Asymmetric Strecker Synthesis Workflow.

Bucherer_Bergs_Synthesis A 3-Chloro-4-methoxybenzaldehyde C 5-(3-chloro-4-methoxyphenyl)hydantoin A->C + B KCN, (NH4)2CO3 B->C D Hydrolysis (Base) C->D E Racemic Amino Acid D->E F Resolution E->F G Enantiopure Amino Acid F->G

Caption: Bucherer-Bergs Synthesis and Resolution Workflow.

Part 1: Asymmetric Strecker Synthesis Protocol

The Strecker synthesis is a powerful method for preparing α-amino acids from aldehydes.[1][2] For pharmaceutical applications requiring high enantiopurity, an asymmetric variant employing a chiral auxiliary is often the preferred approach.[3][4] This protocol utilizes (R)-phenylglycine amide as a chiral auxiliary to induce diastereoselectivity, followed by a crystallization-induced asymmetric transformation to enhance the diastereomeric ratio of the intermediate α-aminonitrile.[5][6]

Step 1: Diastereoselective Synthesis of (R,S)-2-Amino-2-(3-chloro-4-methoxyphenyl)-N-((R)-1-phenyl-2-amino-2-oxoethyl)acetonitrile

Rationale: This step involves the formation of an imine from 3-chloro-4-methoxybenzaldehyde and (R)-phenylglycine amide, followed by the addition of cyanide. The chiral auxiliary directs the cyanide attack to preferentially form one diastereomer. The reaction is designed to allow for an in-situ crystallization of the desired diastereomer, driving the equilibrium towards its formation and resulting in a high diastereomeric excess.[4]

Materials:

  • 3-Chloro-4-methoxybenzaldehyde (1.0 eq)

  • (R)-Phenylglycine amide hydrochloride (1.05 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Glacial Acetic Acid

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnels

  • Filtration apparatus (e.g., Nutsche filter-dryer for large scale)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 3-chloro-4-methoxybenzaldehyde and methanol. Begin stirring under a nitrogen atmosphere and cool the mixture to 0-5 °C.

  • Chiral Auxiliary Addition: In a separate vessel, dissolve (R)-phenylglycine amide hydrochloride in water and add it to the reactor while maintaining the temperature between 0-5 °C.

  • pH Adjustment: Slowly add glacial acetic acid to adjust the pH of the reaction mixture to approximately 5-6. This facilitates the in-situ formation of the imine.

  • Cyanide Addition: Prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). [7][8] Add the sodium cyanide solution dropwise to the reactor over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Crystallization-Induced Asymmetric Transformation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The desired diastereomeric α-aminonitrile will start to precipitate.

  • Isolation: Cool the slurry to 0-5 °C and hold for 2-4 hours to maximize precipitation. Filter the solid product and wash the cake with a cold methanol/water mixture.

  • Drying: Dry the isolated solid under vacuum at 40-50 °C until a constant weight is achieved.

Step 2: Hydrolysis to (S)-Amino(3-chloro-4-methoxyphenyl)acetic acid

Rationale: The diastereomerically pure α-aminonitrile is hydrolyzed under acidic conditions to yield the corresponding α-amino acid. The chiral auxiliary is also hydrolyzed and can be recovered.

Materials:

  • (R,S)-2-Amino-2-(3-chloro-4-methoxyphenyl)-N-((R)-1-phenyl-2-amino-2-oxoethyl)acetonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (excess)

  • Sodium Hydroxide (NaOH) solution

  • Isopropyl Alcohol (IPA)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • pH meter

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Acid Hydrolysis: Charge the reactor with the α-aminonitrile and concentrated hydrochloric acid. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours, or until reaction completion is confirmed by HPLC.

  • Cooling and Auxiliary Recovery: Cool the reaction mixture to room temperature. The hydrochloride salt of (R)-phenylglycine may precipitate and can be recovered by filtration for recycling.

  • Neutralization and Product Precipitation: Adjust the pH of the filtrate to the isoelectric point of the target amino acid (typically pH 5-6) using a sodium hydroxide solution. The product will precipitate out of the solution.

  • Isolation and Purification: Cool the slurry to 0-5 °C, filter the product, and wash the cake with cold water and then with cold isopropyl alcohol.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C.

Part 2: Bucherer-Bergs Synthesis Protocol

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[9] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid. This method is well-suited for large-scale production due to its operational simplicity and the use of inexpensive reagents.[10] However, it yields a racemic mixture of the amino acid, necessitating a subsequent resolution step to obtain the desired enantiomer.

Step 1: Synthesis of 5-(3-chloro-4-methoxyphenyl)hydantoin

Rationale: This one-pot reaction combines the aldehyde, a cyanide source, and ammonium carbonate to form the hydantoin intermediate. The reaction is typically carried out in a pressure vessel at elevated temperatures.

Materials:

  • 3-Chloro-4-methoxybenzaldehyde (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

Equipment:

  • Pressure reactor

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge the pressure reactor with 3-chloro-4-methoxybenzaldehyde, potassium cyanide, ammonium carbonate, ethanol, and water. Caution: Potassium cyanide is highly toxic. [7][8]

  • Reaction: Seal the reactor and heat the mixture to 70-90 °C with vigorous stirring. The pressure will increase due to the release of ammonia and carbon dioxide. Maintain these conditions for 12-18 hours.

  • Crystallization and Isolation: Cool the reactor to room temperature. The hydantoin product will crystallize out of the solution. Filter the solid product and wash it with cold water.

Step 2: Hydrolysis to (±)-Amino(3-chloro-4-methoxyphenyl)acetic acid

Rationale: The hydantoin ring is opened under basic hydrolysis to yield the racemic amino acid.

Materials:

  • 5-(3-chloro-4-methoxyphenyl)hydantoin (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • pH meter

  • Filtration apparatus

Procedure:

  • Base Hydrolysis: Suspend the hydantoin in the sodium hydroxide solution in the reactor. Heat the mixture to reflux (100-110 °C) for 12-24 hours.

  • Neutralization and Precipitation: Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid to the isoelectric point of the amino acid (pH 5-6).

  • Isolation: Cool the slurry to 0-5 °C, filter the racemic amino acid, and wash the cake with cold water.

  • Drying: Dry the product in a vacuum oven.

Step 3: Enantiomeric Resolution

Rationale: The racemic mixture must be resolved to isolate the desired enantiomer. This can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.

Scale-Up Considerations and Challenges

Scaling up any chemical synthesis from the laboratory to an industrial setting presents a unique set of challenges.[11][12] For the synthesis of this compound, the following points are critical:

  • Heat Management: Both the Strecker and Bucherer-Bergs reactions are exothermic. Efficient heat removal is crucial to prevent runaway reactions, especially on a large scale. Jacketed reactors with precise temperature control are essential.

  • Mass Transfer: In heterogeneous reaction mixtures (slurries), adequate agitation is necessary to ensure efficient mass transfer between phases.

  • Safety with Cyanides: The use of highly toxic cyanides necessitates stringent safety protocols.[7][13][14] This includes dedicated, well-ventilated reaction bays, continuous monitoring for hydrogen cyanide gas, and readily available cyanide antidote kits. All personnel must be thoroughly trained in handling cyanides and emergency procedures.

  • Waste Management: The process generates significant amounts of cyanide-containing waste, which must be treated and disposed of in an environmentally responsible and compliant manner.

  • Product Isolation and Purification: Crystallization is the preferred method for purification on a large scale. Careful control of cooling rates, agitation, and solvent composition is required to obtain the desired crystal form and purity.

Conclusion

The synthesis of this compound on a large scale can be successfully achieved through either an asymmetric Strecker synthesis or the Bucherer-Bergs reaction followed by resolution. The choice of method will be dictated by the specific requirements of the project, with the asymmetric Strecker synthesis offering the advantage of early introduction of chirality and the Bucherer-Bergs reaction providing a potentially more cost-effective route for racemic material. Careful process development, optimization, and strict adherence to safety protocols are essential for a successful and safe scale-up campaign.

References

  • United Chemical. (2025, March 6). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. [Link]

  • Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • Nature. (2009, October 15). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • MDPI. (2021, July 28). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • PubMed. (2001, April 19). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Wayne State University. (n.d.). Cyanides SOP. [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • Request PDF. (2025, August 9). Scaleable catalytic asymmetric Strecker syntheses of unnatural -amino acids. [Link]

  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. [Link]

  • R Discovery. (2001, March 30). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

  • National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

  • Semantic Scholar. (n.d.). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Figshare. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary - Organic Letters. [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. [Link]

  • PubMed. (n.d.). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • ResearchGate. (2025, August 6). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. [Link]

  • ScienceDirect. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • Unknown Source. (n.d.). Bucherer-Bergs Reaction. [Link]

  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. [Link]

  • Google Patents. (n.d.). Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid.
  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of the reaction dynamics.

Core Synthesis Pathway: The Strecker Reaction

The most reliable and cost-effective method for preparing this compound is the Strecker synthesis.[1][2] This classic multi-component reaction, discovered by Adolph Strecker in 1850, builds the amino acid scaffold from an aldehyde in a two-stage process.[3][4]

Overall Reaction Scheme:

The synthesis starts from 3-chloro-4-methoxybenzaldehyde, which reacts with a source of ammonia and cyanide to form an intermediate α-aminonitrile. This nitrile is then hydrolyzed to yield the final α-amino acid product.[5]

Stage 1: α-Aminonitrile Formation Stage 2: Hydrolysis to α-Amino Acid

Reaction Mechanism Explained

Understanding the mechanism is critical for troubleshooting. The reaction proceeds as follows:

  • Iminium Ion Formation: The carbonyl group of the aldehyde is first activated, typically by protonation. Ammonia then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a reactive iminium ion intermediate.[3][5]

  • Cyanide Attack: The cyanide ion, a potent nucleophile, attacks the electrophilic iminium ion, forming the stable C-C bond of the α-aminonitrile.[3]

  • Nitrile Hydrolysis: In the final stage, the nitrile group is hydrolyzed under acidic or basic conditions. This multi-step process converts the nitrile into a carboxylic acid, completing the synthesis of the amino acid.[6][7]

Strecker_Mechanism Figure 1: Mechanism of the Strecker Synthesis cluster_stage1 Stage 1: Aminonitrile Formation cluster_stage2 Stage 2: Hydrolysis Aldehyde 3-Chloro-4-methoxy- benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium Cyanide Cyanide (CN-) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Acid H3O+ AminoAcid Amino(3-chloro-4-methoxy -phenyl)acetic acid Acid->AminoAcid Iminium->Aminonitrile + CN- Aminonitrile->AminoAcid + 2H2O, H+

Caption: Figure 1: Mechanism of the Strecker Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The required starting material is 3-chloro-4-methoxybenzaldehyde .[8] Its purity is crucial for a high-yield reaction, as impurities can interfere with the formation of the iminium ion and lead to side products.

Q2: What are the most critical parameters to control during the reaction?

The two most critical parameters are pH and temperature .

  • pH: A mildly acidic environment (pH ~8-10) is often optimal for the first stage. It must be acidic enough to facilitate iminium ion formation but not so acidic that it protonates all the cyanide, rendering it non-nucleophilic.[9]

  • Temperature: The initial aminonitrile formation is typically run at or slightly above room temperature. The subsequent hydrolysis step often requires heating to proceed at a reasonable rate.

Q3: What are the primary safety concerns?

The primary hazard is the use of cyanide. Hydrogen cyanide (HCN) is an extremely toxic gas that can be liberated from cyanide salts (e.g., KCN, NaCN) in the presence of acid.[7] All manipulations involving cyanide must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn. A calcium hypochlorite or ferrous sulfate solution should be prepared in advance to quench any residual cyanide during the workup.

Q4: What is a realistic yield for this synthesis?

Yields can vary significantly based on reaction scale, purity of reagents, and optimization of conditions. However, a well-executed laboratory-scale Strecker synthesis can achieve yields in the range of 60-80%. Industrial processes, with tight control over parameters, can often achieve higher yields.[1]

Troubleshooting Guide

Problem Area 1: Low Yield or Stalled Reaction in Stage 1 (α-Aminonitrile Formation)

Q: My reaction is slow, and I have a significant amount of unreacted aldehyde. What is the likely cause?

A: This issue almost always points to problems with the formation of the iminium ion intermediate.

  • Causality: The reaction is an equilibrium process.[9] If the removal of water to form the iminium ion is inefficient, the equilibrium will favor the reactants.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH is weakly acidic or neutral. If the solution is too basic, the aldehyde will not be sufficiently protonated for ammonia to attack. If it's too acidic, the ammonia will be fully protonated to non-nucleophilic NH₄⁺.

    • Solvent Choice: Using a solvent system that allows for the removal of water, such as toluene with a Dean-Stark trap, can drive the equilibrium toward the iminium ion. Alternatively, adding a dessicant like magnesium sulfate can also be effective.[7]

    • Ammonia Source: Ensure an adequate concentration of free ammonia (NH₃) is present. Using ammonium chloride (NH₄Cl) provides an equilibrium source of both NH₃ and a mild acid.[5]

Q: I'm observing a significant side product alongside my desired aminonitrile. What could it be?

A: The most common side product is the corresponding cyanohydrin (2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetonitrile).

  • Causality: This occurs when the cyanide ion directly attacks the aldehyde's carbonyl carbon instead of the iminium ion. This pathway competes with imine formation and is favored in the absence of sufficient ammonia or at a pH that disfavors iminium ion formation.[9]

  • Troubleshooting Steps:

    • Increase Ammonia Concentration: A higher concentration of ammonia will shift the equilibrium towards the iminium ion, making it the dominant electrophile for the cyanide to attack.

    • Order of Addition: Add the cyanide source after the aldehyde and ammonia have had time to react and form the iminium ion. Pre-mixing the aldehyde and cyanide should be avoided.

Problem Area 2: Incomplete or Problematic Hydrolysis (Stage 2)

Q: The hydrolysis of my α-aminonitrile is taking a very long time or is incomplete. How can I improve it?

A: Nitrile hydrolysis is notoriously slow and often requires forcing conditions.[6]

  • Causality: The carbon atom of a nitrile is not highly electrophilic, and the triple bond is very stable. The reaction requires strong acidic or basic conditions and elevated temperatures to proceed efficiently.

  • Troubleshooting Steps:

    • Switch Hydrolysis Conditions: If acid hydrolysis (e.g., concentrated HCl or H₂SO₄) is slow, consider switching to basic hydrolysis (e.g., 6M NaOH), followed by acidic workup. The choice can depend on the stability of your specific molecule.

    • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure your temperature is high enough (typically >100 °C) to drive the reaction.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the aminonitrile starting material. Do not stop the reaction prematurely.

Problem Area 3: Product Purity and Isolation Issues

Q: My final this compound product has a persistent pink or brown discoloration. Why?

A: This discoloration is a strong indicator of oxidation.

  • Causality: Phenyl rings with electron-donating groups like methoxy and amino groups are susceptible to oxidation, especially under harsh (acidic/basic and high temperature) hydrolysis conditions or upon exposure to air. This can form highly colored quinone-like species or other degradation products.[10]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the hydrolysis step under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.[10]

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium bisulfite during workup can help prevent discoloration.

    • Purification: The final product can often be decolorized by recrystallization from a suitable solvent (e.g., water/ethanol mixture) with the addition of activated charcoal.

Q: I'm struggling to isolate my final product from the aqueous solution after hydrolysis. What is the best method?

A: The amphoteric nature of amino acids allows for isolation by isoelectric precipitation.

  • Causality: Amino acids have both an acidic (carboxylic acid) and a basic (amine) group. At a specific pH, called the isoelectric point (pI), the net charge on the molecule is zero, and its solubility in water is at a minimum.

  • Troubleshooting Steps:

    • Adjust pH Carefully: After hydrolysis, carefully adjust the pH of the aqueous solution. If you used acid hydrolysis, slowly add a base (e.g., NaOH or NH₄OH). If you used base hydrolysis, add an acid (e.g., HCl or acetic acid).

    • Find the Isoelectric Point: The pI will be between the pKa of the carboxylic acid group (~2-3) and the ammonium group (~9-10). Adjust the pH dropwise until you observe maximum precipitation of a solid. This is often in the pH range of 5-7.

    • Cool and Filter: Once maximum precipitation is achieved, cool the mixture in an ice bath to further decrease solubility, then collect the solid product by vacuum filtration.

Troubleshooting_Workflow Start Low Final Yield CheckStage1 Analyze Stage 1: α-Aminonitrile Yield Start->CheckStage1 CheckStage2 Analyze Stage 2: Hydrolysis Efficiency Start->CheckStage2 CheckPurity Analyze Final Product: Purity & Isolation Start->CheckPurity S1_Low Low Aminonitrile Yield CheckStage1->S1_Low Unreacted Aldehyde? S1_SideProduct Cyanohydrin Side Product? CheckStage1->S1_SideProduct S2_Incomplete Incomplete Hydrolysis? CheckStage2->S2_Incomplete P_Discolored Product Discolored? CheckPurity->P_Discolored P_Isolation Poor Isolation? CheckPurity->P_Isolation S1_Sol1 Optimize pH (8-10) Use Dessicant/Dean-Stark S1_Low->S1_Sol1 S1_Sol2 Increase [NH3] Add Cyanide Last S1_SideProduct->S1_Sol2 S2_Sol1 Increase Temp (Reflux) Increase Reaction Time Switch Acid/Base S2_Incomplete->S2_Sol1 P_Sol1 Use Inert Atmosphere Recrystallize w/ Charcoal P_Discolored->P_Sol1 P_Sol2 Adjust to Isoelectric Point (pH 5-7) Cool before Filtering P_Isolation->P_Sol2

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

Materials:

  • 3-chloro-4-methoxybenzaldehyde (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (6M)

Procedure:

Stage 1: α-Aminonitrile Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a 1:1 mixture of methanol and water.

  • Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

  • IN A FUME HOOD , slowly add a solution of potassium cyanide (1.2 eq) dissolved in a minimum amount of water to the reaction mixture. Caution: KCN is highly toxic. Avoid contact with acid.

  • Seal the flask and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) for the disappearance of the starting aldehyde.

  • Once complete, the α-aminonitrile can be extracted with a solvent like ethyl acetate or used directly in the next step.

Stage 2: Hydrolysis

  • Carefully add concentrated hydrochloric acid (e.g., 10-12 eq) to the reaction mixture containing the α-aminonitrile. Caution: This is highly exothermic and will release heat and potentially HCN gas. Perform slowly in an ice bath within a fume hood.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours.

  • Monitor the reaction by TLC or HPLC until the aminonitrile is fully consumed.

  • Cool the reaction mixture to room temperature.

Workup and Isolation:

  • Cool the acidic solution in an ice bath. Slowly and carefully neutralize the excess acid by adding 6M NaOH solution until the pH reaches ~6.

  • The this compound will precipitate as a solid at its isoelectric point.

  • Continue to stir the slurry in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Dry the product under vacuum to obtain the final amino acid.

Data Summary Table

Issue Potential Cause(s) Recommended Solution(s)
Low Aminonitrile Yield Inefficient iminium ion formation; Competing cyanohydrin formation.Optimize pH to 8-10; Increase ammonia concentration; Add cyanide source last.
Incomplete Hydrolysis Insufficient temperature or reaction time; Inappropriate hydrolytic agent.Increase temperature to reflux; Extend reaction time (monitor by TLC/HPLC); Switch from acid to base hydrolysis (or vice versa).
Product Discoloration Oxidation of the aromatic ring.Perform hydrolysis under an inert (N₂/Ar) atmosphere; Recrystallize final product with activated charcoal.
Poor Product Isolation Product remains dissolved in the aqueous phase.Carefully adjust the pH to the isoelectric point (typically 5-7) to induce precipitation; Cool the mixture before filtration.

References

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2018). Molecules, 23(7), 1758. [Link]

  • Hydrolysis of Nitriles. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 17, 2026. [Link]

  • 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2. (n.d.). PubChem. Retrieved January 17, 2026. [Link]

Sources

Technical Support Center: Purification of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Amino(3-chloro-4-methoxyphenyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar substituted phenylglycine derivatives. The unique combination of a halogenated aromatic ring, an ether linkage, and a zwitterionic amino acid functionality presents a specific set of purification challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.

Understanding the Core Purification Challenges

This compound is a non-proteinogenic α-amino acid. Its purification is complicated by several key physicochemical properties:

  • Zwitterionic Nature: Like all amino acids, this compound exists as a zwitterion (an internal salt) over a wide pH range. This leads to high polarity, low solubility in many common organic solvents, and a high melting point. The purification strategy must therefore be heavily reliant on pH manipulation.[1][2]

  • Amphoteric Properties: The molecule possesses both an acidic carboxylic acid group and a basic amino group. This allows it to react with both acids and bases, a property that is central to its purification via pH-mediated precipitation and ion-exchange chromatography.

  • Potential for a Complex Impurity Profile: The common synthetic routes to α-amino acids, such as the Strecker or Bucherer-Bergs syntheses, can introduce a variety of impurities.[3][4][5][6] For this specific molecule, the starting material would likely be 3-chloro-4-methoxybenzaldehyde.

Common Impurities to Consider:

Impurity ClassSpecific ExamplesOriginRationale for Formation
Unreacted Starting Materials 3-chloro-4-methoxybenzaldehydeSynthesisIncomplete reaction.
Synthesis Intermediates α-amino-α-(3-chloro-4-methoxyphenyl)acetonitrileStrecker SynthesisIncomplete hydrolysis of the nitrile intermediate.[3][5][7]
5-(3-chloro-4-methoxyphenyl)hydantoinBucherer-BergsIncomplete hydrolysis of the hydantoin intermediate.[6][8]
Side-Products (3-chloro-4-methoxyphenyl)glycolic acidStrecker/HydrolysisHydrolysis of the intermediate cyanohydrin before amination.
Regioisomers (e.g., Amino(2-chloro-4-methoxyphenyl)acetic acid)Precursor SynthesisIncomplete regioselectivity during the chlorination of a precursor molecule.
Degradation Products Oligomers/PolymersStorage/HandlingAmino acids can be susceptible to degradation, especially under harsh pH or temperature conditions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

FAQ 1: Recrystallization Issues

Question: I've attempted to recrystallize my crude this compound from water/ethanol, but it either "oils out" or the recovery is very low. What am I doing wrong?

Answer: This is a classic problem when purifying zwitterionic compounds. The key is to leverage the pH-dependent solubility to your advantage by precipitating the product at its isoelectric point (pI).

Causality: Amino acids exhibit their lowest solubility in aqueous media at their pI, the pH at which the net charge of the molecule is zero.[1][2][9] At pH values below the pI, the carboxylate is protonated, and the molecule carries a net positive charge (from the -NH3+ group), making it more soluble as a cation. At pH values above the pI, the ammonium group is deprotonated, and the molecule carries a net negative charge (from the -COO- group), increasing its solubility as an anion. "Oiling out" often occurs when the solubility change is too drastic upon cooling or when impurities prevent proper crystal lattice formation.

Troubleshooting Workflow: Isoelectric Point Precipitation

G cluster_0 Isoelectric Point Precipitation Workflow start Crude Product in Minimum Hot Water dissolve Adjust pH to ~10-11 with NaOH (aq) to dissolve as sodium salt start->dissolve filter_hot Hot filter to remove insoluble impurities dissolve->filter_hot acidify Slowly add 2M HCl (aq) with vigorous stirring to adjust pH to the isoelectric point (pI) filter_hot->acidify Target pI ≈ 5.5-6.5* precipitate Product precipitates out of solution acidify->precipitate cool Cool slowly, then in an ice bath precipitate->cool filter_wash Filter the solid and wash with cold water, then a small amount of cold ethanol cool->filter_wash dry Dry under vacuum filter_wash->dry caption *The exact pI should be determined experimentally.

Caption: Workflow for purification via isoelectric point precipitation.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude amino acid in a minimal amount of deionized water. While stirring, slowly add a 2M NaOH solution dropwise until the solid completely dissolves. This converts the amino acid to its highly soluble sodium salt. The pH should be around 10-11.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Precipitation at pI: While vigorously stirring the warm solution, slowly add 2M HCl dropwise. You will observe the solution becoming cloudy as the product begins to precipitate. Continue adding acid until you reach the point of maximum precipitation. This is the isoelectric point (pI). For most phenylglycine derivatives with non-ionizable side chains, the pI is typically in the range of pH 5.5 - 6.5. It is highly recommended to determine the optimal pH for precipitation on a small scale first.

  • Crystallization and Isolation: Once at the pI, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.

  • Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with cold ethanol or acetone to help remove residual water.

  • Drying: Dry the purified product under vacuum.

FAQ 2: Chromatographic Purification Challenges

Question: My product contains an impurity that co-precipitates during recrystallization. I tried running a standard silica gel column, but the product either streaks badly or doesn't move from the origin. What are my options?

Answer: Standard silica gel chromatography is often ineffective for highly polar, zwitterionic compounds like amino acids due to strong, irreversible adsorption to the acidic silica surface. You need to consider alternative chromatographic techniques.

Causality: The zwitterionic nature of the amino acid leads to very strong polar interactions with the stationary phase. On silica gel, the basic amino group can interact strongly with the acidic silanol groups, leading to poor elution and peak shape. Reversed-phase (C18) chromatography can also be problematic due to the high polarity of the zwitterion, often resulting in poor retention.[10]

Recommended Chromatographic Methods:

MethodStationary PhaseMobile Phase PrincipleBest For Separating...
Ion-Exchange Chromatography Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) resinElution is controlled by pH and/or ionic strength gradients.Charged impurities from the zwitterionic product.
Mixed-Mode Chromatography Phases with both reversed-phase (e.g., C18) and ion-exchange functionalities.A combination of organic solvent gradients and pH/buffer concentration gradients.Complex mixtures with impurities of varying polarity and charge.[11][12][13]
HILIC Hydrophilic Interaction Liquid Chromatography (e.g., Amino or Silica columns)High organic content mobile phase with a small amount of aqueous buffer.Highly polar compounds that are not well-retained by reversed-phase.

Troubleshooting Workflow: Method Selection for Chromatography

G start Crude Mixture decision1 Are impurities significantly different in charge? start->decision1 decision2 Are impurities different in polarity and charge? decision1->decision2 No process1 Ion-Exchange Chromatography decision1->process1 Yes process2 Mixed-Mode Chromatography decision2->process2 Yes process3 Consider HILIC or Reversed-Phase with Ion-Pairing Agents decision2->process3 No

Caption: Decision tree for selecting an appropriate chromatographic method.

Example Protocol: Mixed-Mode Chromatography (Conceptual)

  • Column Selection: Choose a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange properties.[11]

  • Mobile Phase Preparation:

    • Solvent A: Aqueous buffer, e.g., 20 mM ammonium formate, adjusted to pH 3.0.

    • Solvent B: Acetonitrile.

  • Method Development:

    • Start with a high percentage of Solvent B (e.g., 95%) to retain the compound via hydrophilic interactions.

    • Run a gradient to a higher percentage of Solvent A. The increasing aqueous content and ionic strength will elute compounds based on a combination of their hydrophobicity and charge.

    • The low pH ensures the amino group is protonated (-NH3+), allowing for strong cation-exchange interactions, while the carboxylic acid is neutral (-COOH). This defined charge state often leads to better peak shapes.

FAQ 3: Dealing with Racemic Mixtures

Question: My synthesis produces a racemic mixture of this compound, but I need a single enantiomer. How can I perform a chiral resolution?

Answer: For preparatory scale, the most common method for resolving racemic amino acids is through the formation of diastereomeric salts using a chiral resolving agent.

Causality: Enantiomers have identical physical properties (solubility, melting point, etc.) and cannot be separated by standard techniques like recrystallization or achiral chromatography. However, when a racemic mixture of an amino acid (which is amphoteric) is reacted with a chiral acid or base, a pair of diastereomeric salts is formed. Diastereomers have different physical properties and can often be separated by fractional crystallization.[14]

Troubleshooting Workflow: Diastereomeric Salt Resolution

G cluster_1 Chiral Resolution Workflow start Racemic Amino Acid react React with a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid or (1R)-(-)-10-Camphorsulfonic Acid) in a suitable solvent (e.g., Ethanol) start->react crystallize One diastereomeric salt preferentially crystallizes react->crystallize separate Isolate the crystalline salt by filtration crystallize->separate liberate Liberate the enantiomerically enriched amino acid by acid/base treatment separate->liberate purify Purify the final enantiomer by isoelectric point precipitation liberate->purify

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Protocol (Conceptual):

  • Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., a chiral acid like (R)-(-)-mandelic acid, as the amino group of your product is basic) in the same solvent.

  • Crystallization: Combine the two solutions. One of the two diastereomeric salts should be less soluble and will begin to crystallize as the solution cools. Slow cooling is crucial for obtaining high diastereomeric purity.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Amino Acid: Dissolve the isolated salt in water. Adjust the pH to be basic (e.g., pH 11 with NaOH) to deprotonate the resolving agent, making it water-soluble. Extract the aqueous layer with an organic solvent (like ethyl acetate) to remove the resolving agent.

  • Final Purification: Take the aqueous layer containing the sodium salt of your now enantiomerically-enriched amino acid and purify it via isoelectric point precipitation as described in FAQ 1.

The choice of resolving agent and solvent often requires screening to find the optimal conditions for selective crystallization.[15][16]

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Zhang, K. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1188(2), 293-301. Retrieved from [Link]

  • Subirats, X., et al. (2019). Mixed-Mode Chromatography—A Review. LCGC Europe, 32(s4), 8-16. Retrieved from [Link]

  • Wang, S., et al. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A, 1603, 198-207. Retrieved from [Link]

  • Glowacka, I. E., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(11), 3369. Retrieved from [Link]

  • Steiger, R. E. (1943). dl-Phenylglycine. Organic Syntheses, Coll. Vol. 3, p.88. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid. (2021). Google Patents.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Reddy, P. P., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(104), 85655-85659. Retrieved from [Link]

  • jOeCHEM. (2020, April 19). The Strecker Synthesis--Another Way to Make Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Stolz, A., & Eppinger, K. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Determination of the isoelectric point of various amino acids with Cobra4. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015). Google Patents.
  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o637. Retrieved from [Link]

  • CN102643192A - Preparation method of methoxyphenylacetic acid. (2012). Google Patents.
  • ResearchGate. (n.d.). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. Retrieved from [Link]

  • Stolz, A., & Eppinger, K. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

  • PubMed. (2006). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 8(21), 4751-4754. Retrieved from [Link]

  • EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (2017). Google Patents.
  • ResearchGate. (n.d.). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. Retrieved from [Link]

  • US5118815A - Method for crystallization of amino acids. (1992). Google Patents.

Sources

Technical Support Center: Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and actionable troubleshooting strategies necessary to ensure the integrity and success of your experiments.

I. Synthesis Overview: The Strecker Reaction

The most common and practical route for synthesizing this compound is the Strecker synthesis.[1] This versatile method involves a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1]

For the synthesis of this compound, the reaction proceeds as follows:

  • Step 1: α-Aminonitrile Formation: 3-Chloro-4-methoxybenzaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide) to form 2-Amino-2-(3-chloro-4-methoxyphenyl)acetonitrile.

  • Step 2: Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound.

While the Strecker synthesis is a powerful tool, the reactive nature of the intermediates and reagents can lead to several side reactions, impacting yield and purity. This guide will focus on troubleshooting these potential issues.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and solutions in a question-and-answer format.

FAQ 1: Low Yield of the Intermediate α-Aminonitrile

Question: I am observing a low yield of 2-Amino-2-(3-chloro-4-methoxyphenyl)acetonitrile in the first step of my Strecker synthesis. What are the likely causes and how can I improve the yield?

Answer: A low yield of the α-aminonitrile intermediate is a common problem and can often be attributed to several competing side reactions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Cyanohydrin Formation A significant side reaction in the Strecker synthesis is the formation of a cyanohydrin from the reaction of the starting aldehyde with the cyanide ion.[2] This reaction competes with the formation of the desired imine intermediate.1. Control pH: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic to neutral pH (around 6-8) can favor the formation of the imine over the cyanohydrin.[2] 2. Order of Reagent Addition: Adding the ammonia source to the aldehyde before introducing the cyanide can help to push the equilibrium towards the imine intermediate.
Incomplete Imine Formation The initial reaction between the aldehyde and ammonia to form the imine is a reversible equilibrium. If this equilibrium is not driven towards the imine, the subsequent cyanide addition will be inefficient.1. Ammonia Concentration: Use a sufficient excess of the ammonia source (e.g., ammonium chloride) to favor imine formation. 2. Water Removal: While typically performed in aqueous or alcoholic solvents, minimizing excess water can sometimes favor imine formation. However, this must be balanced with solubility requirements.
Aldehyde Instability Substituted benzaldehydes can be susceptible to oxidation or other degradation pathways, especially under prolonged reaction times or elevated temperatures.[3]1. Use Fresh Aldehyde: Ensure the 3-Chloro-4-methoxybenzaldehyde is of high purity and has not been stored for extended periods where it may have oxidized. 2. Reaction Time & Temperature: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Running the reaction at room temperature or slightly below may be beneficial.
FAQ 2: Formation of Impurities During Hydrolysis

Question: During the acid hydrolysis of the α-aminonitrile, I am observing the formation of several byproducts, leading to a complex mixture and difficult purification. What are these impurities and how can I prevent their formation?

Answer: The hydrolysis step is critical and can be a source of significant impurity generation if not carefully controlled.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Formation of Amide Intermediate Incomplete hydrolysis of the nitrile group can lead to the formation of the corresponding amide, 2-Amino-2-(3-chloro-4-methoxyphenyl)acetamide, as a significant byproduct.1. Reaction Time & Temperature: Ensure the hydrolysis is allowed to proceed to completion. This may require extended reflux times. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aminonitrile and the amide intermediate. 2. Acid Concentration: Using a sufficiently concentrated acid (e.g., 6M HCl) is crucial for driving the hydrolysis to the carboxylic acid.[4]
Racemization The hydrolysis conditions, particularly with strong acid and heat, can lead to racemization of the α-carbon, which is a concern if a specific stereoisomer is desired.1. Milder Hydrolysis Conditions: If enantiopurity is critical, exploring milder hydrolysis conditions may be necessary. This could involve enzymatic hydrolysis or a two-step procedure with initial conversion to an intermediate that is less prone to racemization. 2. Chiral Resolution: If racemization is unavoidable, a final resolution step using a chiral resolving agent may be required.
Decarboxylation While less common for this specific structure, prolonged heating in strong acid can sometimes lead to decarboxylation of the amino acid product.1. Temperature Control: Avoid excessive temperatures during hydrolysis. Refluxing should be controlled and not overly vigorous. 2. Monitor Reaction: Once the reaction is complete, as determined by an appropriate analytical method, proceed with the workup to avoid prolonged exposure to harsh conditions.
Hydrolysis of the Methoxy Group The methoxy group on the phenyl ring can be susceptible to cleavage under harsh acidic conditions, leading to the formation of the corresponding phenolic impurity.1. Use of Alternative Acids: Consider using acids that are less prone to ether cleavage, such as concentrated HBr in specific cases, though this needs to be evaluated for the specific substrate. 2. Temperature and Time: Minimize both the temperature and duration of the hydrolysis step as much as possible while still achieving complete conversion of the nitrile.
FAQ 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound. What are the best methods for purification?

Answer: The purification of amino acids can be challenging due to their zwitterionic nature and solubility properties.

Purification Strategies:

Method Description Considerations
Recrystallization This is often the most effective method for purifying the final amino acid. The choice of solvent is critical.1. Solvent Selection: A common approach is to use a water/alcohol mixture (e.g., water/ethanol or water/isopropanol). The product is typically dissolved in a minimal amount of hot water, and the alcohol is added until the solution becomes cloudy. Upon cooling, the purified amino acid should crystallize. 2. pH Adjustment: Adjusting the pH of the solution to the isoelectric point of the amino acid can minimize its solubility and promote crystallization.
Ion-Exchange Chromatography For particularly difficult separations, ion-exchange chromatography can be a powerful tool.1. Resin Selection: A cation-exchange resin can be used to bind the amino acid, allowing neutral and anionic impurities to be washed away. The amino acid can then be eluted with a change in pH or ionic strength.
Preparative HPLC For obtaining very high purity material, especially on a smaller scale, preparative reverse-phase HPLC can be employed.1. Method Development: This requires careful development of the mobile phase and gradient to achieve good separation of the product from its impurities.[5][6]

III. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)acetonitrile
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonium chloride (1.5 equivalents) in water to the flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Protocol 2: Hydrolysis to this compound
  • To the crude 2-Amino-2-(3-chloro-4-methoxyphenyl)acetonitrile, add 6 M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Carefully neutralize the aqueous layer with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

IV. Visualization of Reaction Pathways

Diagram 1: Strecker Synthesis and Key Side Reaction

Strecker_Synthesis Aldehyde 3-Chloro-4-methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Cyanohydrin Cyanohydrin (Side Product) Aldehyde->Cyanohydrin + CN- Ammonia NH3 Ammonia->Imine Aminonitrile α-Aminonitrile (Desired Intermediate) Imine->Aminonitrile + CN- Cyanide CN- Cyanide->Aminonitrile Cyanide->Cyanohydrin AminoAcid Amino(3-chloro-4-methoxyphenyl) acetic acid (Final Product) Aminonitrile->AminoAcid Hydrolysis H2O_H H2O, H+ H2O_H->AminoAcid

Caption: The desired Strecker synthesis pathway and the competing cyanohydrin formation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of α-Aminonitrile Check_Aldehyde Check Aldehyde Purity and Age Start->Check_Aldehyde Purity_OK Purity OK? Check_Aldehyde->Purity_OK Replace_Aldehyde Use Freshly Purified Aldehyde Purity_OK->Replace_Aldehyde No Check_pH Monitor Reaction pH Purity_OK->Check_pH Yes Replace_Aldehyde->Check_pH pH_Optimal pH 6-8? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer or Mild Acid/Base pH_Optimal->Adjust_pH No Check_Reagent_Order Review Reagent Addition Order pH_Optimal->Check_Reagent_Order Yes Adjust_pH->Check_Reagent_Order Order_Correct Ammonia added before Cyanide? Check_Reagent_Order->Order_Correct Modify_Procedure Modify Addition Sequence Order_Correct->Modify_Procedure No Optimize_Conditions Re-run with Optimized Parameters Order_Correct->Optimize_Conditions Yes Modify_Procedure->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields in the α-aminonitrile formation step.

V. Analytical Considerations

Accurate analysis is crucial for monitoring reaction progress and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for both in-process control and final product analysis. A reverse-phase C18 column with a UV detector is typically suitable.[5][6] Method development may be required to achieve baseline separation of the starting materials, intermediates, product, and any side products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying and quantifying trace impurities, especially those that may not be easily resolved by HPLC-UV.[6]

VI. Conclusion

The synthesis of this compound via the Strecker reaction is a robust and widely used method. However, a thorough understanding of the potential side reactions and a systematic approach to troubleshooting are essential for achieving high yields and purity. By carefully controlling reaction parameters such as pH, temperature, and reagent stoichiometry, and by employing appropriate analytical techniques, researchers can successfully navigate the challenges of this synthesis.

VII. References

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from

  • Durham University. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. Retrieved from

  • ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Retrieved from

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in 2-(2-Aminopyridin-3-yl)acetonitrile synthesis. Retrieved from

  • BenchChem. (2025). Identifying and minimizing interfering substances in (3-Amino-4-hydroxyphenyl)acetic acid assays. Retrieved from

  • BenchChem. (2025). Inter-Laboratory Validation of an Assay for (3-Amino-4-hydroxyphenyl)acetic acid: A Comparative Guide. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Conditions for Amino(3-chloro-4-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Amino(3-chloro-4-methoxyphenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring both efficiency and high purity of your target compound.

I. Introduction to the Synthesis of this compound

This compound is a substituted phenylglycine derivative, a class of compounds of significant interest in medicinal chemistry due to their role as chiral building blocks in the synthesis of various pharmaceutical agents. The primary route for synthesizing this and similar α-amino acids is the Strecker synthesis. This classic reaction involves the one-pot, three-component condensation of an aldehyde (3-chloro-4-methoxybenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile yields the desired α-amino acid.[1][2][3]

While seemingly straightforward, the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring introduces specific challenges that require careful optimization of reaction conditions. This guide will address these nuances to help you achieve successful and reproducible results.

II. Reaction Pathway Overview: The Strecker Synthesis

The synthesis of this compound via the Strecker reaction can be visualized as a two-stage process:

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Aldehyde 3-Chloro-4-methoxy- benzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH₃, H⁺ Ammonia NH₃ (from NH₄Cl) Ammonia->Imine Cyanide CN⁻ (from KCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile + CN⁻ Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis AminoAcid Amino(3-chloro-4-methoxy- phenyl)acetic acid Hydrolysis->AminoAcid

Caption: General workflow for the Strecker synthesis of this compound.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives.

FAQ 1: I am observing low yields of the α-aminonitrile. What are the likely causes and how can I improve it?

Answer: Low yields in the first step of the Strecker synthesis are often multifactorial. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Imine Formation: The initial condensation of 3-chloro-4-methoxybenzaldehyde with ammonia to form the imine (or more accurately, the iminium ion) is a crucial equilibrium step.

    • Troubleshooting:

      • pH Control: The reaction is typically acid-catalyzed. Ammonium chloride (NH₄Cl) serves as both a source of ammonia and a mild acid to protonate the aldehyde's carbonyl group, making it more electrophilic.[4] Ensure the pH is not too low, as this will protonate the ammonia, rendering it non-nucleophilic. A weakly acidic to neutral environment is often optimal.

      • Water Removal: The formation of the imine releases water. While the reaction is often run in aqueous media, removing this water can drive the equilibrium towards the product. The addition of a water-absorbing salt like anhydrous magnesium sulfate (MgSO₄) can be beneficial, especially in non-aqueous solvent systems.[4]

  • Side Reactions of the Aldehyde: Benzaldehyde derivatives can undergo side reactions that consume the starting material.

    • Troubleshooting:

      • Cannizzaro Reaction: Under basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to yield a carboxylic acid and an alcohol. While the Strecker synthesis is not typically run under strongly basic conditions, localized high pH could be an issue. Ensure homogenous mixing.

      • Oxidation: Aldehydes can be sensitive to air oxidation, especially at elevated temperatures, forming the corresponding carboxylic acid.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Cyanide Source and Addition: The nucleophilic attack of the cyanide ion on the iminium ion is the key C-C bond-forming step.

    • Troubleshooting:

      • In situ Generation: It is generally safer and more effective to generate hydrocyanic acid (HCN) in situ from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) and a mild acid (like the NH₄Cl already present).[6] Direct use of HCN gas is highly hazardous and requires specialized equipment.[6]

      • Rate of Addition: Slow, controlled addition of the cyanide source can help to maintain a low concentration of free cyanide, minimizing side reactions.

Optimization Parameters for α-Aminonitrile Formation
ParameterRecommended RangeRationale & Key Considerations
Temperature 0°C to Room TemperatureLower temperatures can help to control exothermic reactions and minimize side reactions. However, some reactions may require gentle heating to proceed at a reasonable rate.
Solvent Methanol, Ethanol, Water, or mixturesThe choice of solvent can influence the solubility of reactants and intermediates. A protic solvent is often used to facilitate proton transfers.[5]
Reactant Ratio Aldehyde:NH₄Cl:KCN (1 : 1.1-1.5 : 1.1-1.5)A slight excess of the ammonia and cyanide sources can help to drive the reaction to completion.
Reaction Time 2 - 24 hoursMonitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
FAQ 2: The hydrolysis of the α-aminonitrile is sluggish or incomplete. How can I drive this reaction to completion?

Answer: The hydrolysis of the nitrile group to a carboxylic acid is a critical and often challenging step, particularly with sterically hindered or electron-rich aminonitriles.

  • Acid-Catalyzed Hydrolysis: This is the most common method for hydrolyzing the α-aminonitrile.

    • Troubleshooting:

      • Acid Strength and Concentration: Strong acids such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically required.[4] The reaction is often heated to reflux to increase the rate.

      • Reaction Time: Nitrile hydrolysis can be slow. Extended reaction times (24-48 hours) may be necessary. Monitor the disappearance of the aminonitrile and the appearance of the amino acid by TLC or LC-MS.

      • Water Content: The presence of sufficient water is essential for the hydrolysis to proceed.

  • Potential Side Reaction: Cleavage of the Methoxy Group: A significant concern during the acid-catalyzed hydrolysis of this compound is the potential for cleavage of the aryl methyl ether bond under harsh acidic conditions, which would result in the formation of a phenolic byproduct.[7][8]

    • Troubleshooting and Mitigation:

      • Milder Acidic Conditions: If ether cleavage is observed, consider using milder acidic conditions, although this may require longer reaction times.

      • Stepwise Hydrolysis: A two-step hydrolysis, first to the amide under controlled conditions, followed by hydrolysis of the amide to the carboxylic acid, can sometimes be a milder alternative.

      • Alternative Hydrolysis Methods: Basic hydrolysis using a strong base like sodium hydroxide is an option, though this will initially form the carboxylate salt, requiring an acidic workup to obtain the free amino acid.

Hydrolysis Optimization Workflow

Hydrolysis_Optimization Start Start: α-Aminonitrile Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Hydrolysis Check_Completion->Incomplete No Ether_Cleavage Ether Cleavage Observed? Check_Completion->Ether_Cleavage Analyze Byproducts Isolate Isolate Product Check_Completion->Isolate Yes Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete->Increase_Time_Temp Stronger_Acid Use Stronger Acid/ Higher Concentration Incomplete->Stronger_Acid Side_Product Phenolic Byproduct Ether_Cleavage->Side_Product Yes Ether_Cleavage->Isolate No Milder_Conditions Use Milder Acidic Conditions Side_Product->Milder_Conditions Basic_Hydrolysis Consider Basic Hydrolysis Side_Product->Basic_Hydrolysis Increase_Time_Temp->Check_Completion Stronger_Acid->Check_Completion Milder_Conditions->Check_Completion Basic_Hydrolysis->Check_Completion

Caption: Decision tree for troubleshooting the hydrolysis of the α-aminonitrile intermediate.

FAQ 3: My final product is a racemic mixture. How can I obtain a single enantiomer?

Answer: The classical Strecker synthesis produces a racemic mixture of the α-amino acid.[6] Obtaining a single enantiomer requires a chiral resolution step.

  • Diastereomeric Salt Formation: This is a common and effective method for resolving racemic amino acids.

    • Principle: The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

    • Common Resolving Agents for Amino Acids:

      • Chiral Acids: (+)-Tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid are frequently used to resolve racemic amines (or the amino group of the amino acid).[3]

      • Chiral Bases: Chiral amines such as (S)-α-phenylethylamine can be used to resolve racemic carboxylic acids.

  • Asymmetric Strecker Synthesis: An alternative approach is to introduce chirality during the synthesis itself.

    • Chiral Auxiliaries: A chiral amine, such as (R)-phenylglycine amide, can be used instead of ammonia. This leads to the formation of diastereomeric α-aminonitriles, one of which may preferentially crystallize from the reaction mixture in a process known as a crystallization-induced asymmetric transformation.[9] This can result in a high diastereomeric excess of one isomer.[9]

Chiral Resolution Strategy
MethodDescriptionAdvantagesDisadvantages
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form separable diastereomeric salts.Well-established, scalable.Theoretical maximum yield of 50% for the desired enantiomer without a racemization step.
Asymmetric Synthesis Use of a chiral auxiliary or catalyst to induce stereoselectivity during the reaction.Can provide high enantiomeric excess directly.May require more specialized and expensive reagents; optimization can be more complex.
FAQ 4: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

Answer: The purification of zwitterionic compounds like amino acids can be challenging.

  • Crystallization: This is the most common method for purifying amino acids.

    • Solvent Selection: The solubility of amino acids is highly dependent on the pH of the solution. They are generally least soluble at their isoelectric point (pI). Adjusting the pH of an aqueous solution to the pI of this compound will induce precipitation. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective.

    • Procedure: Dissolve the crude product in a minimal amount of hot water or a suitable solvent mixture. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Ion-Exchange Chromatography: For difficult separations or to remove ionic impurities, ion-exchange chromatography can be a powerful tool.

    • Principle: The amino acid is passed through a column containing a charged stationary phase. By adjusting the pH and ionic strength of the mobile phase, the desired product can be selectively retained and then eluted.

  • Common Impurities to Consider:

    • Unreacted 3-chloro-4-methoxybenzaldehyde.

    • The intermediate α-aminonitrile (if hydrolysis was incomplete).

    • The corresponding α-hydroxy acid, formed from the reaction of the aldehyde with cyanide in the absence of ammonia.

    • The phenolic byproduct from methoxy group cleavage.

IV. Detailed Experimental Protocols

Safety First: The Strecker synthesis involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood by trained personnel.[10] Always have a cyanide antidote kit readily available and be familiar with emergency procedures.[5]

Protocol 1: Synthesis of Racemic this compound

Step 1: Formation of the α-Aminonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Add ammonium chloride (1.2 eq) and stir until dissolved.

  • In a separate container, dissolve potassium cyanide (1.2 eq) in a minimal amount of water. Caution: Highly toxic! Handle with extreme care in a fume hood.

  • Cool the aldehyde/ammonium chloride solution to 0°C in an ice bath.

  • Slowly add the potassium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting aldehyde is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • To the crude α-aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux (typically 100-110°C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the aminonitrile.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point (pI) of the amino acid to induce precipitation. The pI will need to be determined experimentally but is likely to be in the weakly acidic to neutral range.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain the pure this compound.

V. Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Observations for this compound
¹H NMR - Aromatic protons in the range of δ 6.8-7.5 ppm. - A singlet for the α-proton adjacent to the amino and carboxyl groups. - A singlet for the methoxy group protons around δ 3.8-3.9 ppm. - Broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).
¹³C NMR - A signal for the carboxylic carbon around δ 170-180 ppm. - Aromatic carbon signals in the range of δ 110-160 ppm. - A signal for the α-carbon around δ 55-65 ppm. - A signal for the methoxy carbon around δ 55-60 ppm.
FT-IR - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - An N-H stretch from the amino group (3200-3500 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C-O stretching from the methoxy group.
Mass Spec. The expected molecular ion peak corresponding to the molecular weight of the product.

VI. References

  • Angewandte Chemie International Edition. (2019). Strecker Synthesis. 58, 5443.

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.

  • ResearchGate. (n.d.). Three component Strecker reaction using aniline (1 mmol), benzaldehyde (1 mmol)...

  • Filo. (2025). Strecker Synthesis of Amino Acid - Benzaldehyde.

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube.

  • Organic Syntheses. (n.d.). Strecker Synthesis.

  • ACS Earth and Space Chemistry. (2022). Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies.

  • Chemistry Grad Student. (2023, March 11). Strecker Reaction [Video]. YouTube.

  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o155.

  • Wikipedia. (n.d.). Strecker amino acid synthesis.

  • Organic Letters. (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage.

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). Molecules, 28(19), 6979.

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.

  • Organic Letters. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions.

  • Organic-chemistry.org. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.

  • MDPI. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis.

  • Journal of Chromatography A. (1995). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase.

  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.

  • Google Patents. (n.d.). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.

  • The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).

  • Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer.

  • Tokyo Chemical Industry. (n.d.). 3-Chloro-4-methoxyphenylacetic Acid.

  • ChemicalBook. (n.d.). 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum.

  • ResearchGate. (2020). (PDF) Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.

  • Purdue e-Pubs. (1998). Asymmetric synthesis of alpha-amino acids using a chiral catalyst.

  • RSC Publishing. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes.

  • Wikipedia. (n.d.). Ether cleavage.

  • Benchchem. (n.d.). Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis.

  • FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783).

  • The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid.

  • ChemicalBook. (n.d.). 3-Methoxyphenylacetic acid(1798-09-0) 1H NMR spectrum.

Sources

Technical Support Center: Resolving Solubility Challenges with Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Amino(3-chloro-4-methoxyphenyl)acetic acid. This document provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. Our approach is rooted in fundamental physicochemical principles and validated by field-proven laboratory practices.

Understanding the Challenge: The Zwitterionic Nature of this compound

This compound, like other amino acids, is a zwitterionic molecule. This means it contains both a basic amino group and an acidic carboxylic acid group. The charge of these groups, and therefore the overall charge of the molecule, is highly dependent on the pH of the solution. This pH-dependent ionization is the primary factor governing its solubility.

At a specific pH, known as the isoelectric point (pI), the positive charge on the amino group and the negative charge on the carboxyl group will balance, resulting in a net neutral molecule. At this pI, the intermolecular electrostatic repulsions are at a minimum, which often leads to the lowest aqueous solubility. By adjusting the pH away from the pI, we can increase the net charge of the molecule, thereby enhancing its interaction with water and increasing its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of this compound is cloudy or has precipitated. How can I dissolve it?

A1: Initial Solubilization using pH Adjustment

This is the most common issue and is almost always solvable by adjusting the pH of your solvent. The goal is to move the pH away from the compound's isoelectric point.

Protocol: pH-Mediated Solubilization

  • Initial Attempt: Begin by attempting to dissolve the compound in your desired aqueous buffer (e.g., PBS, TRIS). If you observe poor solubility, proceed to the next step.

  • Acidification (to form the positive salt):

    • To a suspension of your compound in water or buffer, add 0.1 M HCl dropwise while stirring.

    • Monitor the pH and the visual clarity of the solution.

    • Continue adding acid until the compound fully dissolves. The pH will likely be below 4.

    • Once dissolved, you can adjust the pH back towards your desired experimental pH with a base like NaOH. Be cautious, as the compound may precipitate out if you get too close to the pI.

  • Alkalinization (to form the negative salt):

    • To a suspension of your compound in water or buffer, add 0.1 M NaOH dropwise while stirring.

    • Monitor the pH and the visual clarity of the solution.

    • Continue adding base until the compound fully dissolves. The pH will likely be above 9.

    • Once dissolved, you can adjust the pH back towards your desired experimental pH with an acid like HCl. Again, be mindful of the pI.

Causality: By adding acid, you protonate the carboxylate group, leading to a net positive charge on the molecule. Conversely, adding a base deprotonates the amino group, resulting in a net negative charge. In either charged state, the molecule is more polar and will have a greater affinity for the aqueous solvent.[1][2][3]

Q2: I need to use a co-solvent for my assay. Which one should I choose and at what concentration?

A2: Utilizing Organic Co-solvents

If pH adjustment alone is not sufficient or is incompatible with your assay conditions, using a water-miscible organic co-solvent is the next logical step. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays.[4]

Protocol: Co-solvent Solubilization

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO.

  • Serial Dilution: Serially dilute your stock solution in your final assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[4][5][6][7]

  • Vehicle Control: Always include a vehicle control in your experiments. This is a sample that contains the same final concentration of the co-solvent (e.g., 0.5% DMSO) but without your compound. This will help you to distinguish the effects of the compound from the effects of the solvent.[4]

Data Presentation: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationConsiderations
DMSO< 0.5%Can be cytotoxic at higher concentrations. May affect cell membrane properties.[4][5][6][7]
Ethanol< 1%Can have biological effects, including on enzyme activity and cell signaling.[8]
Methanol< 1%Generally more toxic than ethanol. Use with caution.

Causality: Organic co-solvents like DMSO are effective because they are good at solvating both polar and non-polar molecules. They disrupt the hydrogen bonding network of water, which can help to create "pockets" for the less soluble compound to occupy.

Q3: I've tried pH adjustment and co-solvents, but my compound still precipitates at the final assay concentration. What are my other options?

A3: Advanced Solubilization Techniques

When standard methods are insufficient, more advanced formulation strategies can be employed.

1. Salt Formation

While pH adjustment involves the in-situ formation of a salt, you can also pre-form a stable salt of your compound. This can sometimes offer better long-term stability and predictability in dissolution.[9][10][11] This is an advanced technique that typically requires a chemistry lab to perform and characterize the resulting salt. Common counter-ions for a zwitterionic compound like this would be strong acids (like HCl or H₂SO₄) or strong bases (like NaOH or KOH). The choice of counter-ion can impact the final properties of the salt.[12]

Causality: By forming a salt with a strong acid or base, you are essentially "locking" the compound in its charged, more soluble form. This can prevent it from crashing out of solution if the pH drifts towards the isoelectric point.[13]

2. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the non-polar parts of the molecule and presenting a hydrophilic exterior to the aqueous solvent.[8][14][15]

Protocol: Solubilization with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of compounds.[16]

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Complexation: Add your compound to the cyclodextrin solution and stir or sonicate until it dissolves. The molar ratio of compound to cyclodextrin will need to be optimized empirically.

  • Dilution and Control: Dilute the complex into your final assay medium. Remember to include a control with the same concentration of cyclodextrin alone.

Causality: The hydrophobic portion of this compound (the substituted phenyl ring) can be encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, increasing the overall solubility of the complex.[8][14]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow start Start: Compound Precipitation in Assay ph_adjust Attempt Solubilization by pH Adjustment (Acidic or Basic) start->ph_adjust is_soluble_ph Is it Soluble? ph_adjust->is_soluble_ph co_solvent Prepare High-Concentration Stock in 100% DMSO is_soluble_ph->co_solvent No success Success: Proceed with Assay is_soluble_ph->success Yes dilute Dilute into Assay Buffer (Final DMSO < 0.5%) + Vehicle Control co_solvent->dilute is_soluble_dmso Is it Soluble? dilute->is_soluble_dmso advanced Consider Advanced Methods: - Salt Formation - Cyclodextrins is_soluble_dmso->advanced No is_soluble_dmso->success Yes

Caption: A decision tree for troubleshooting the solubility of this compound.

References

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Advances in Engineering. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • AquaSol. (n.d.). Predict aqueous solubility of small molecules using UG-RNN ensembles. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Amino(3-chloro-4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte.

Understanding the Analyte: A Multifaceted Challenge

This compound is a polar, zwitterionic molecule, presenting a unique set of challenges for reversed-phase HPLC. Its structure contains:

  • An amino group (-NH2) , which is basic and prone to strong ionic interactions with residual silanol groups on silica-based columns, a primary cause of peak tailing.[1][2][3]

  • A carboxylic acid group (-COOH) , which is acidic.

  • A substituted phenyl ring, providing some hydrophobicity.

The dual ionic nature means that the analyte's charge and polarity are highly dependent on the mobile phase pH.[4] This property is the most critical parameter to control for achieving robust and reproducible separations.[5][6]

Recommended Starting Method: Reversed-Phase HPLC

For robust analysis, controlling the analyte's ionization state is paramount. A low pH mobile phase is recommended to protonate the amino group (making it a consistent cation) and suppress the ionization of the carboxylic acid group (making it neutral). This "ion-suppression" approach enhances retention on a C18 column and significantly improves peak shape by minimizing silanol interactions.[2][4][6]

ParameterRecommended ConditionRationale & Key Considerations
HPLC Column InertSustain C18 or equivalent (e.g., modern, high-purity, fully end-capped C18), 4.6 x 150 mm, 3.5 µmA high-purity, end-capped column is critical to minimize the number of available silanol sites, reducing peak tailing for the basic amino group.[3][7]
Mobile Phase A 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric AcidA low pH buffer suppresses silanol ionization and ensures the analyte is in a consistent protonated state, leading to better peak shape and stable retention.[3][4]
Mobile Phase B AcetonitrileStandard reversed-phase organic solvent.
Gradient 10% to 60% B over 15 minutesA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility.[8]
Detector UV at 230 nmWavelength should be optimized based on the analyte's UV spectrum.
Injection Vol. 5 µLKeep volume low to prevent peak distortion.
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase is crucial to prevent peak distortion.[7]
Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape

Q: My analyte peak is exhibiting significant tailing. What is the cause and how can I fix it?

A: Peak tailing is the most common issue for this analyte and is primarily caused by secondary interactions between the basic amino group and acidic silanol groups on the silica stationary phase.[2][3] At a mobile phase pH above 3-4, silanols become ionized (-SiO⁻) and can interact strongly with the protonated amino group (-NH3⁺) via an ion-exchange mechanism, delaying a portion of the analyte molecules and causing a tailed peak.[1]

G cluster_mobile_phase Step 1: Evaluate Mobile Phase cluster_column Step 2: Evaluate Column cluster_sample Step 3: Evaluate Sample & Method start Peak Tailing Observed (Asymmetry > 1.2) ph_check Is Mobile Phase pH between 2.5 and 3.0? start->ph_check buffer_check Is Buffer Concentration Adequate (10-25 mM)? ph_check->buffer_check Yes solution_ph Adjust pH to 2.5-3.0 with Phosphate or Formate ph_check->solution_ph No column_type Is the column modern, high-purity, and end-capped? buffer_check->column_type Yes solution_buffer Increase buffer concentration to ensure consistent pH buffer_check->solution_buffer No column_age Is the column old or showing performance loss? column_type->column_age Yes solution_column_type Switch to a modern, fully end-capped C18 column column_type->solution_column_type No guard_column Remove guard column and re-inject column_age->guard_column Yes solution_column_age Replace column column_age->solution_column_age No overload Reduce sample concentration and injection volume by 50% guard_column->overload Problem Persists solution_guard Replace guard column guard_column->solution_guard Problem Solved solvent Is sample solvent stronger than mobile phase? overload->solvent No Improvement solution_overload Peak shape improves: Column overload was the issue overload->solution_overload Improvement solution_solvent Dissolve sample in initial mobile phase conditions solvent->solution_solvent Yes

Caption: Relationship between mobile phase pH, analyte charge, and HPLC retention.

Q: My retention times are drifting or shifting between injections. What's wrong?

A: Unstable retention times point to a lack of system equilibrium or a change in conditions.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is recommended. [9]* Mobile Phase Issues:

    • Composition Change: If preparing the mobile phase online, ensure the pump is mixing accurately. Manually preparing the mobile phase can eliminate this as a variable. [8] * Degassing: Poorly degassed solvents can form bubbles in the pump, leading to flow rate fluctuations. [9][10] * Buffer Evaporation: Over time, volatile components or water can evaporate from the mobile phase reservoir, changing its composition. Prepare fresh mobile phase daily. [11]* Temperature Fluctuations: Column temperature significantly affects retention. Use a thermostatted column compartment to maintain a stable temperature. [8]* System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and shift retention times. [12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for this compound? A1: A modern, high-purity, fully end-capped C18 column is the best starting point for method development. [7][14]These columns have minimal residual silanol activity, which is the key to achieving good peak shape for this analyte. If retention is still a problem under 100% aqueous conditions, a polar-embedded phase (often designated "AQ") is an excellent alternative. [15] Q2: How critical is mobile phase pH, and how do I choose the right one? A2: It is the single most critical parameter. [4][16]The goal is to choose a pH that is at least 1.5-2 pH units away from the pKa of the analyte's functional groups to ensure it exists in a single, stable ionic form. [5]For this zwitterionic compound, a low pH (2.5-3.0) is ideal for reversed-phase because it suppresses ionization of the carboxylic acid, increasing hydrophobicity and retention, while also minimizing problematic silanol interactions with the amino group. [3][6] Q3: Do I need to use a guard column? A3: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices (e.g., biological fluids, reaction mixtures). A guard column acts as a low-cost, disposable extension of your analytical column, protecting it from particulates and strongly retained contaminants that can cause blockages, high backpressure, and peak shape degradation. [17] Q4: Can I use a different buffer, like formate or acetate? A4: Yes. While phosphate is an excellent buffer at low pH, ammonium formate or ammonium acetate are also suitable and are volatile, making them compatible with mass spectrometry (LC-MS) detection. Ensure the buffer you choose has effective buffering capacity at your target pH.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recommended starting method.

1. Mobile Phase Preparation (1 L) a. To approximately 900 mL of HPLC-grade water, add 2.72 g of potassium phosphate monobasic. b. Stir until fully dissolved. c. Adjust the pH to 2.5 using 85% phosphoric acid, monitoring with a calibrated pH meter. d. Transfer to a 1 L volumetric flask and add water to the mark. e. Filter the buffer through a 0.22 µm membrane filter. This is your Mobile Phase A . f. Use HPLC-grade acetonitrile as Mobile Phase B .

2. Standard & Sample Preparation a. Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. b. Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with your sample diluent (e.g., 90:10 Water:Acetonitrile).

3. HPLC System Setup and Operation a. Purge all pump lines with their respective mobile phases to remove air bubbles. [10] b. Set the column oven temperature to 30 °C. c. Equilibrate the column with the initial mobile phase conditions (10% B) at 1.0 mL/min until a stable baseline is achieved (approx. 15-20 minutes). d. Set the detector wavelength to 230 nm. e. Perform a blank injection (sample diluent) to ensure the system is clean. f. Inject the working standard and run the gradient method.

4. System Suitability Test (SST) a. Make five replicate injections of the working standard. b. Acceptance Criteria:

  • Peak Tailing/Asymmetry Factor: Should be ≤ 1.5. * Retention Time %RSD: Should be ≤ 1.0%.
  • Peak Area %RSD: Should be ≤ 2.0%.

5. Data Analysis a. Integrate the peak area of the analyte in both standards and unknown samples. b. Construct a calibration curve if quantitation is required and determine the concentration of the analyte in the samples.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved January 17, 2026, from [Link]

  • Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 17, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Rosés, M., et al. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. Retrieved January 17, 2026, from [Link]

  • Preparative HPLC Troubleshooting Guide-Agilent. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 17, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 17, 2026, from [Link]

  • Selection Guide for HPLC Columns. (2023). Hawach. Retrieved January 17, 2026, from [Link]

  • Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. (n.d.). Journal of Chromatographic Science. Retrieved January 17, 2026, from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. Retrieved January 17, 2026, from [Link]

  • HPLC User Maintenance & Troubleshooting. (2009). Agilent. Retrieved January 17, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Retrieved January 17, 2026, from [Link]

  • Waters 2690/5 USER & TROUBLESHOOTING GUIDE. (n.d.). LabWrench. Retrieved January 17, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • LC Troubleshooting Guide. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Yumpu. Retrieved January 17, 2026, from [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Technology Networks. Retrieved January 17, 2026, from [Link]

  • HPLC Columns & LC Columns. (n.d.). GL Sciences. Retrieved January 17, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. (2019). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. Retrieved January 17, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved January 17, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved January 17, 2026, from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. Retrieved January 17, 2026, from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Restek. Retrieved January 17, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]

  • HPLC problems with very polar molecules. (n.d.). Axion Labs. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). El-Ekhtiary. Retrieved January 17, 2026, from [Link]

  • Underivatized Amino Acid Chromatographic Separation. (n.d.). ACS Omega. Retrieved January 17, 2026, from [Link]

Sources

"minimizing byproducts in Amino(3-chloro-4-methoxyphenyl)acetic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately, optimize your reaction outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges encountered in the laboratory.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to address specific problems you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My yield of the final amino acid is consistently low. What are the likely causes and how can I improve it?

A low yield in the synthesis of this compound, particularly via the Strecker synthesis, can often be attributed to several factors throughout the multi-step process. Let's break down the potential pitfalls and how to address them.

Potential Cause 1: Incomplete formation of the α-aminonitrile intermediate.

The first stage of the Strecker synthesis involves the reaction of 3-chloro-4-methoxybenzaldehyde with a cyanide source and an ammonia source to form 2-amino-2-(3-chloro-4-methoxyphenyl)acetonitrile.[1][2] Incomplete conversion at this stage is a common reason for low overall yield.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure that the 3-chloro-4-methoxybenzaldehyde is free of the corresponding carboxylic acid, as this can interfere with the reaction.

    • Reaction Conditions: The reaction is often performed at or below room temperature to prevent the volatilization of reagents and minimize side reactions.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before proceeding to the hydrolysis step.

    • pH Control: The pH of the reaction mixture can influence the equilibrium between the aldehyde, imine, and aminonitrile. Maintaining a slightly acidic to neutral pH is generally optimal for imine formation.

Potential Cause 2: Inefficient hydrolysis of the α-aminonitrile.

The second stage is the hydrolysis of the α-aminonitrile to the desired amino acid. This step can be sluggish and may not go to completion, leaving unreacted aminonitrile as a major impurity.[1]

  • Troubleshooting Steps:

    • Hydrolysis Conditions: Acidic or basic hydrolysis can be employed. For acidic hydrolysis, concentrated hydrochloric acid or sulfuric acid is commonly used, often at elevated temperatures.[3][4] For basic hydrolysis, sodium hydroxide or potassium hydroxide solutions are used. The choice of conditions may depend on the stability of your specific substrate.

    • Reaction Time and Temperature: Ensure the hydrolysis is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS until the starting aminonitrile is no longer observed. Increasing the temperature can accelerate the reaction, but be cautious of potential side reactions like racemization.

Potential Cause 3: Product loss during workup and purification.

Amino acids can be challenging to isolate due to their zwitterionic nature and solubility in aqueous solutions.

  • Troubleshooting Steps:

    • pH Adjustment for Precipitation: The isoelectric point (pI) of the amino acid is the pH at which it has a net zero charge and is least soluble in water. Carefully adjusting the pH of the aqueous solution to the pI will maximize the precipitation of the product.

    • Extraction: If the product has some solubility in organic solvents, extraction can be attempted, but this is often inefficient for amino acids.

    • Crystallization: Recrystallization from a suitable solvent system is a powerful purification technique. Experiment with different solvent mixtures (e.g., water/ethanol, water/isopropanol) to find the optimal conditions for your product.

Q2: I am observing a significant amount of an unexpected byproduct. How can I identify and eliminate it?

The formation of byproducts is a common challenge. The identity of the byproduct will dictate the strategy for its elimination. Here are some common byproducts in the synthesis of this compound and how to deal with them.

Common Byproduct 1: The corresponding hydantoin.

Hydantoins can form from the reaction of the starting amino acid or its precursors with sources of carbonate or isocyanates.[5][6]

  • Identification: Hydantoins are generally less polar than the corresponding amino acids and can be identified by their characteristic spectroscopic signatures (NMR, IR, and Mass Spectrometry).

  • Mitigation Strategies:

    • Avoid Carbonate Sources: In the Bucherer-Bergs synthesis, ammonium carbonate is a reagent, which can lead to hydantoin formation.[6] If this is a major issue, consider switching to a Strecker synthesis.

    • Control pH during Hydrolysis: Under certain conditions, the intermediate ureido acid can cyclize to form a hydantoin. Careful control of pH during the hydrolysis of the aminonitrile can minimize this side reaction.[7]

Common Byproduct 2: The corresponding amide.

Incomplete hydrolysis of the nitrile can lead to the formation of the corresponding α-amino amide.

  • Identification: The amide will have a different mass and NMR spectrum compared to the carboxylic acid.

  • Mitigation Strategies:

    • Force the Hydrolysis to Completion: As mentioned in Q1, ensure the hydrolysis reaction is complete by extending the reaction time or increasing the temperature.

    • Use Harsher Hydrolysis Conditions: If partial hydrolysis is a persistent issue, consider using more forcing conditions, such as higher concentrations of acid or base, or higher temperatures.

Common Byproduct 3: Dimerization products.

Under certain conditions, dimerization of the starting materials or intermediates can occur.[8]

  • Identification: Dimerization will result in a product with approximately double the mass of the expected product.

  • Mitigation Strategies:

    • Control Stoichiometry: Ensure the correct stoichiometry of reagents is used.

    • Slow Addition: Adding one reagent slowly to a solution of the other can help to minimize dimerization by keeping the concentration of the reactive species low.

Q3: My product is showing signs of racemization. How can I control the stereochemistry?

For applications in drug development, controlling the stereochemistry of the amino acid is often critical. Racemization, the formation of an equal mixture of enantiomers, can occur at various stages of the synthesis.[9][10]

Causes of Racemization:

  • Harsh Reaction Conditions: High temperatures and extreme pH values (both strongly acidic and strongly basic) can promote racemization by facilitating the removal of the acidic proton at the α-carbon.[11][12]

  • Prolonged Reaction Times: The longer the reaction is exposed to conditions that can cause racemization, the greater the extent of racemization will be.

Strategies for Minimizing Racemization:

  • Optimize Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • pH: Maintain the pH as close to neutral as is practical for the reaction.

  • Use Chiral Catalysts or Auxiliaries: For stereoselective synthesis, consider using a chiral catalyst or a chiral auxiliary to direct the formation of the desired enantiomer.

  • Enzymatic Resolution: In some cases, it may be more efficient to synthesize the racemic amino acid and then use an enzyme to selectively resolve one of the enantiomers.

  • Chiral Chromatography: The enantiomers can be separated using chiral chromatography, although this can be expensive and time-consuming for large-scale synthesis.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The Strecker synthesis is one of the most widely used methods for the preparation of α-amino acids, including this compound.[2] It is a three-component reaction involving an aldehyde (3-chloro-4-methoxybenzaldehyde), a cyanide source (such as potassium cyanide or sodium cyanide), and an ammonia source (such as ammonia or ammonium chloride).[1] The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[1][13]

Q2: What are the key parameters to control for a successful synthesis?

Several parameters are critical for a successful and high-yielding synthesis:

ParameterImportanceRecommended Control Measures
Purity of Starting Materials HighUse freshly distilled or recrystallized starting materials. Verify purity by NMR or GC-MS.
Temperature HighMaintain the recommended temperature for each step. Use a temperature-controlled reaction vessel.
pH HighMonitor and adjust the pH as needed, especially during the hydrolysis and product isolation steps.
Reaction Time HighMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Solvent Purity ModerateUse dry, high-purity solvents, especially for moisture-sensitive steps.
Q3: What are the safety precautions I should take when performing this synthesis?

This synthesis involves several hazardous materials, and it is crucial to follow strict safety protocols.

  • Cyanide: Hydrogen cyanide and its salts are highly toxic. All manipulations involving cyanide should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

III. Visualizing the Process

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main Strecker synthesis pathway for this compound and a common side reaction leading to the formation of the corresponding hydantoin.

Strecker_Synthesis aldehyde 3-Chloro-4-methoxy- benzaldehyde aminonitrile α-Aminonitrile Intermediate aldehyde->aminonitrile Step 1: Aminonitrile Formation nh3_kcn + NH3, KCN h3o + H3O+ (Hydrolysis) amino_acid Amino(3-chloro-4-methoxyphenyl) -acetic acid (Product) aminonitrile->amino_acid Step 2: Hydrolysis hydantoin Hydantoin (Byproduct) aminonitrile->hydantoin Side Reaction: Cyclization amino_acid->hydantoin co2 + CO2 (or carbonate source) Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (T, t, pH) check_sm->check_conditions [Purity OK] analyze_byproducts Analyze Byproducts (NMR, MS) check_conditions->analyze_byproducts [Conditions OK] incomplete_hydrolysis Incomplete Hydrolysis? analyze_byproducts->incomplete_hydrolysis optimize_hydrolysis Optimize Hydrolysis (Time, Temp, Reagent) end Improved Yield and Purity optimize_hydrolysis->end optimize_purification Optimize Purification (pH, Solvent) optimize_purification->end incomplete_hydrolysis->optimize_hydrolysis [Yes] hydantoin_formation Hydantoin Formation? incomplete_hydrolysis->hydantoin_formation [No] other_byproduct Other Byproduct? hydantoin_formation->other_byproduct [No] adjust_hydrolysis_ph Adjust Hydrolysis pH hydantoin_formation->adjust_hydrolysis_ph [Yes] other_byproduct->optimize_purification [Yes] adjust_hydrolysis_ph->end

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Google Vertex AI. Retrieved January 17, 2026, from

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (n.d.). ACS Publications. Retrieved January 17, 2026, from

  • Amino Acid Racemization. (n.d.). American Chemical Society. Retrieved January 17, 2026, from

  • Racemization Assays. (n.d.). Google Vertex AI. Retrieved January 17, 2026, from

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Google Vertex AI. Retrieved January 17, 2026, from

  • Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Google Vertex AI. Retrieved January 17, 2026, from

  • Proposed pathway for the formation of hydantoin 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC - NIH. Retrieved January 17, 2026, from

  • Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. (n.d.). PMC - NIH. Retrieved January 17, 2026, from

  • Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. (n.d.). Benchchem. Retrieved January 17, 2026, from

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Effect of acetonitrile in the hydrolysis reaction at room temperature... (n.d.). ResearchGate. Retrieved January 17, 2026, from

  • Method for preparing 4-allyloxy-3-chloro phenyl acetic acid. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Strecker synthesis of glycine A simplified view of the reaction steps... (n.d.). ResearchGate. Retrieved January 17, 2026, from

  • Preparation method of 3-amino-4-methoxybenzaniline. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. Retrieved January 17, 2026, from

  • Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020, October 27). YouTube. Retrieved January 17, 2026, from

  • NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Google Vertex AI. Retrieved January 17, 2026, from

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from

  • 2-Amino-2-(2,4,5-trimethoxyphenyl)acetonitrile. (n.d.). PubChem. Retrieved January 17, 2026, from

Sources

Technical Support Center: Enantioselective Synthesis of Amino(3-chloro-4-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of Amino(3-chloro-4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important non-proteinogenic amino acid. The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the phenyl ring presents unique stereoelectronic challenges that can impact reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high yields and enantioselectivity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Enantioselectivity in Asymmetric Strecker Synthesis

You are performing an asymmetric Strecker reaction starting from 3-chloro-4-methoxybenzaldehyde, but the resulting amino acid exhibits low enantiomeric excess (ee).

Potential Causes:

  • Suboptimal Chiral Catalyst: The choice of chiral catalyst is paramount in directing the stereochemical outcome of the cyanide addition to the imine intermediate. The electronic nature of the 3-chloro-4-methoxyphenyl substituent can influence the catalyst-substrate interaction.

  • Reaction Conditions: Temperature, solvent, and concentration can significantly affect the transition state energies of the diastereomeric pathways, thereby influencing enantioselectivity. Lower temperatures generally favor higher ee.[1]

  • Iminium Ion Geometry: The geometry of the iminium ion intermediate, influenced by the steric and electronic properties of the substituents, may not be ideal for the chosen chiral catalyst to effectively discriminate between the two faces.

  • Background Uncatalyzed Reaction: A competing non-enantioselective background reaction can lead to the formation of a racemic product, thus reducing the overall ee.

Troubleshooting Steps:

  • Catalyst Screening:

    • If using a chiral Lewis acid or Brønsted acid catalyst, consider screening a variety of ligands or counter-ions. For substrates with electron-donating groups like methoxy, catalysts with tunable electronic properties may be beneficial.

    • Explore the use of bifunctional catalysts, such as those incorporating a hydrogen-bond donor moiety, which can help in organizing the transition state assembly for improved stereocontrol.

  • Optimization of Reaction Parameters:

    • Temperature: Systematically lower the reaction temperature. While this may decrease the reaction rate, it often enhances enantioselectivity.

    • Solvent: Conduct a solvent screen. Non-polar solvents often lead to better-organized transition states and higher ee.

    • Concentration: Vary the concentration of the reactants and catalyst to find the optimal conditions that favor the catalytic cycle over the background reaction.

  • Cyanide Source:

    • The choice of cyanide source (e.g., TMSCN, KCN with an additive) can influence the reaction kinetics and enantioselectivity. Experiment with different cyanide sources and addition protocols.

Issue 2: Poor Yield in Chiral Phase-Transfer Catalyzed Alkylation of Glycine Schiff Base

You are attempting to synthesize the target amino acid via alkylation of a glycine Schiff base (e.g., from benzophenone) with 3-chloro-4-methoxybenzyl halide using a chiral phase-transfer catalyst, but the yield of the desired product is low.

Potential Causes:

  • Low Reactivity of the Benzyl Halide: The electron-donating methoxy group can slightly deactivate the benzyl halide towards SN2 reaction, although this effect is generally modest.

  • Side Reactions: The basic conditions required for the deprotonation of the glycine Schiff base can promote side reactions of the 3-chloro-4-methoxybenzyl halide, such as elimination or hydrolysis.

  • Catalyst Inhibition or Decomposition: The phase-transfer catalyst may be inhibited by byproducts or may not be stable under the reaction conditions.

  • Inefficient Phase Transfer: The efficiency of transferring the glycine enolate from the aqueous/solid phase to the organic phase where the reaction occurs may be low.

Troubleshooting Steps:

  • Optimization of the Base:

    • Screen different bases (e.g., KOH, CsOH, solid vs. aqueous solution) and their concentrations. A stronger, less-hindered base may improve the rate of deprotonation.

  • Catalyst Selection and Loading:

    • Cinchona alkaloid-derived quaternary ammonium salts are commonly used as chiral phase-transfer catalysts.[2] Screen different catalyst backbones and N-substituents to find one that is optimal for your substrate.

    • Optimize the catalyst loading; higher loading may increase the reaction rate but also the cost.

  • Solvent and Temperature:

    • The choice of organic solvent is critical. A non-polar solvent that can dissolve the benzyl halide and the catalyst-enolate complex is preferred.

    • Adjusting the temperature can help to balance the rate of the desired alkylation against side reactions.

  • Leaving Group on the Benzyl Halide:

    • If using 3-chloro-4-methoxybenzyl chloride, consider switching to the corresponding bromide or iodide, which are more reactive alkylating agents.

Issue 3: Inefficient Enzymatic Kinetic Resolution

You are using an enzyme (e.g., a lipase or an acylase) to resolve a racemic mixture of this compound or its N-acetylated derivative, but the resolution stops at low conversion or proceeds with low enantioselectivity (low E-value).

Potential Causes:

  • Enzyme Inhibition: The substrate or the product may inhibit the enzyme, slowing down or stopping the reaction. The chloro and methoxy substituents could play a role in binding to the active site in a non-productive manner.

  • Suboptimal Reaction Conditions: pH, temperature, and co-solvents can significantly impact enzyme activity and stability.

  • Poor Substrate Recognition: The enzyme's active site may not accommodate the substituted phenylglycine derivative well, leading to low activity and/or selectivity.

  • Enzyme Denaturation: The reaction conditions or components of the reaction mixture may be causing the enzyme to denature.

Troubleshooting Steps:

  • Enzyme Screening:

    • Test a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or acylases. Different enzymes have different substrate specificities.

  • Optimization of Reaction Conditions:

    • pH: Determine the optimal pH for the enzyme's activity and stability. This is a critical parameter for enzymatic reactions.

    • Temperature: Find the optimal temperature that balances enzyme activity and stability over the course of the reaction.

    • Co-solvent: If the substrate has low aqueous solubility, screen different water-miscible organic co-solvents (e.g., t-butanol, DMSO) at low concentrations to improve solubility without denaturing the enzyme.

  • Substrate Modification:

    • If resolving the N-acetylated amino acid, consider trying other acyl groups (e.g., chloroacetyl, propionyl) which might be better substrates for the acylase.[3]

  • Product Removal:

    • If product inhibition is suspected, consider in-situ product removal techniques to drive the reaction to higher conversion.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the enantioselective synthesis of this compound?

A1: The primary strategies include:

  • Asymmetric Strecker Synthesis: This involves the reaction of 3-chloro-4-methoxybenzaldehyde with a source of ammonia and cyanide in the presence of a chiral catalyst.[4]

  • Chiral Phase-Transfer Catalyzed Alkylation: This method utilizes the alkylation of a chiral glycine enolate equivalent with 3-chloro-4-methoxybenzyl halide.[2]

  • Enzymatic Kinetic Resolution: This involves the selective transformation of one enantiomer of a racemic mixture of the amino acid or a derivative (e.g., N-acetylated) using an enzyme.[3][5][6]

  • Asymmetric Hydrogenation: This would involve the hydrogenation of a prochiral enamide precursor, though the synthesis of the precursor itself can be challenging.

Q2: How do the chloro and methoxy substituents on the phenyl ring affect the synthesis?

A2: The substituents have a dual electronic effect:

  • Chloro group: It is an electron-withdrawing group by induction, which can affect the reactivity of the aromatic ring and adjacent functional groups.

  • Methoxy group: It is an electron-donating group by resonance, which can influence the electron density of the aromatic ring.

These electronic effects can impact:

  • The reactivity of the starting aldehyde in the Strecker synthesis.

  • The stability of intermediates.

  • The binding of substrates and intermediates to the chiral catalyst or enzyme active site.

Q3: My desired enantiomer is eluting very close to the undesired one during chiral HPLC purification. How can I improve the separation?

A3: To improve chiral HPLC separation:

  • Screen Different Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino acid derivatives. The choice of CSP is the most critical factor.

  • Optimize the Mobile Phase:

    • For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).

    • For reversed-phase chromatography, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).

    • The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can significantly improve peak shape and resolution.

  • Adjust the Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Temperature can also affect the interaction between the analyte and the CSP.

Q4: Are there any safety precautions I should be aware of when performing a Strecker synthesis?

A4: Yes, the Strecker synthesis involves the use of highly toxic cyanide salts (e.g., KCN) or trimethylsilyl cyanide (TMSCN), which can release hydrogen cyanide (HCN) gas upon contact with acid or moisture. It is crucial to:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Have a cyanide poisoning antidote kit readily available and be trained in its use.

  • Quench any residual cyanide with an appropriate reagent (e.g., bleach) before disposal.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Strecker Reaction
  • To a solution of 3-chloro-4-methoxybenzaldehyde (1.0 mmol) and the chiral catalyst (0.05-0.1 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., -78 °C to room temperature), add the amine source (e.g., benzhydrylamine, 1.0 mmol).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add the cyanide source (e.g., TMSCN, 1.2 mmol) dropwise.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO3).

  • Extract the product with an organic solvent.

  • The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid using acidic or basic conditions.

Data Presentation

Parameter Condition A Condition B Condition C
Catalyst Catalyst XCatalyst YCatalyst X
Temperature (°C) 00-20
Solvent TolueneTolueneCH2Cl2
Yield (%) 858275
Enantiomeric Excess (%) 708592

Table 1: Example of optimization data for an asymmetric reaction.

Visualizations

Workflow for Troubleshooting Low Enantioselectivity

Caption: Troubleshooting workflow for low enantioselectivity.

Conceptual Diagram of Chiral Phase-Transfer Catalysis

Phase_Transfer_Catalysis cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase GlycineEnolate Glycine Schiff Base Anion (Enolate) M+ CatalystComplex Chiral Catalyst (Q+X-) Alkylating Agent (R-X) GlycineEnolate:f1->CatalystComplex:f0 Phase Transfer Product Alkylated Product Q+X- CatalystComplex->Product Alkylation

Caption: Phase-transfer catalysis mechanism.

References

  • Corey, E. J., et al. (1997). A new type of chiral phase transfer catalysts were synthesized and applied in the asymmetric alkylation of glycine derivatives with high yields and moderate to high ees (58-88%). Austin Publishing Group.
  • Nun, P., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry (Weinheim an der Bergstrasse, Germany).
  • Martens, J. (2010). Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α‐Amino Acids.
  • BenchChem. (2025). Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis.
  • Crick, D., & Halpern, M. (2003). Chiral Phase-Transfer Catalysis.
  • Greenstein, J. P., & Winitz, M. (1961). Resolution of racemic amino acids. U.S.
  • Bandyopadhyay, D., et al. (2010). Three component Strecker reaction using aniline (1 mmol), benzaldehyde...
  • Perillo, M., et al. (2014). Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones. RSC Adv., 4, 4239-4246.
  • Rassu, G., et al. (2019). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects.
  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. J. Org. Chem., 74(7), 2873-2876.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid.
  • Various Authors. (2013). Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide. U.S.
  • Kiss, L., et al. (2018). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI.
  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917.
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. The Journal of Biological Chemistry, 189(1), 447-453.
  • Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chem Biol, 2(4), 958-989.

Sources

Technical Support Center: Investigating the Degradation Pathways of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical and practical advice for studying the degradation pathways of Amino(3-chloro-4-methoxyphenyl)acetic acid. Given that specific literature on the degradation of this exact molecule is emerging, this document synthesizes information from related chemical structures and established analytical methodologies to provide a robust framework for your investigations. We will explore potential degradation mechanisms, offer troubleshooting for common experimental hurdles, and provide detailed protocols to guide your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Degradation

Here we address common initial questions regarding the stability and degradation of this compound.

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: Based on its functional groups (amino, chloro, methoxy, and phenylacetic acid), several degradation pathways are plausible under various stress conditions. These include:

  • Oxidative Degradation: The aminophenol-like moiety is susceptible to oxidation. Exposure to atmospheric oxygen, light, or oxidizing agents can lead to the formation of colored quinone-imine species, which may further polymerize.[1] This is often observed as a discoloration of the solution.

  • Hydrolysis: The amide bond in potential conjugates or the ether linkage of the methoxy group could be susceptible to hydrolysis under acidic or basic conditions. Peptide bonds, for instance, are known to hydrolyze under such conditions.[2]

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like amino and methoxy groups, can be sensitive to light. UV or even visible light can initiate photo-oxidative processes or lead to cleavage of the aromatic ring or side chain. Studies on similar compounds like chlorophenols and aminophenols have shown significant photodegradation.[3][4]

  • Microbial Degradation: In environmental or biological systems, microorganisms could degrade the molecule. Based on studies of similar compounds like 2-chloro-4-aminophenol, this could involve enzymatic deamination (removal of the amino group) and dehalogenation (removal of the chlorine atom).[5][6][7] Bacterial degradation of related phenylacetic acids is also well-documented.[8][9]

Q2: My solution of this compound is turning brown. What is causing this?

A2: The discoloration is a strong indicator of oxidative degradation. The amino and hydroxyl-like (from the methoxy group after potential demethylation) functionalities on the phenyl ring make the compound susceptible to oxidation, forming highly colored quinone-imine structures.[1] This process can be accelerated by exposure to oxygen, light, elevated temperatures, high pH, and the presence of trace metal ions.[1]

Q3: I am seeing unexpected peaks in my HPLC analysis of a degradation study. How can I identify them?

A3: Identifying unknown peaks is a common challenge in degradation studies. A systematic approach is recommended:

  • Mass Spectrometry (MS) Data: If not already in use, couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight, which is a critical first step in proposing potential structures.

  • Forced Degradation Studies: Perform controlled degradation experiments under specific conditions (e.g., acid, base, peroxide, heat, light) and analyze the samples.[10] This will help you correlate the appearance of certain peaks with specific degradation pathways.

  • Literature Review of Analogs: Investigate the known degradation products of structurally similar compounds such as other chlorophenols, aminophenols, and phenylacetic acids. This can provide valuable clues about the identities of your unknown peaks.

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Troubleshooting Inconsistent HPLC Results
Problem Potential Cause(s) Recommended Solution(s)
Shifting Retention Times Inconsistent mobile phase preparation, column temperature fluctuations, column degradation.Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a constant temperature. If the problem persists, consider replacing the column.
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase pH, secondary interactions with the stationary phase.Dilute your sample to avoid overloading the column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider a different column chemistry if secondary interactions are suspected.
Ghost Peaks Contamination in the mobile phase, sample carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Run blank injections between samples to check for carryover and implement a robust needle wash protocol.
Troubleshooting Degradation Reactions
Problem Potential Cause(s) Recommended Solution(s)
No Degradation Observed Stress conditions are not harsh enough, the compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the exposure time.[2] Ensure your analytical method is sensitive enough to detect low levels of degradation.
Reaction Proceeds to Completion Immediately Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal of a forced degradation study is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.
Formation of Insoluble Precipitates Degradation products are polymerizing or are insoluble in the reaction medium.Try a different solvent system. If polymerization is suspected (often in oxidative or photolytic degradation), analyze the precipitate separately using techniques like FTIR or solid-state NMR if possible.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies to elucidate the primary degradation pathways of this compound.[2][10]

Objective: To generate degradation products under controlled stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/DAD and MS detectors

  • pH meter

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of the stock solution in an oven at 70°C for 48 hours.

    • Analyze the sample by HPLC.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a suitable HPLC-UV/MS method to separate the parent compound from its degradation products.

Diagram: Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Stress (70°C) stock->thermal Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation & Pathway Identification hplc->data

Caption: Workflow for a forced degradation study.

Part 4: Putative Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on known chemical principles and the degradation of analogous compounds.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_microbial Microbial Pathway parent This compound quinone Quinone-imine Species parent->quinone Oxidation demethylated Amino(3-chloro-4-hydroxyphenyl)acetic acid parent->demethylated O-Demethylation deaminated (3-chloro-4-methoxyphenyl)hydroxyacetic acid parent->deaminated Deamination dehalogenated Amino(4-methoxyphenyl)acetic acid parent->dehalogenated Dehalogenation polymer Polymeric Products quinone->polymer Polymerization

Caption: Putative degradation pathways.

References

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. [Link]

  • TSI Journals. Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. [Link]

  • American Chemical Society. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]

  • National Center for Biotechnology Information. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]

  • National Center for Biotechnology Information. Biochemistry, Amino Acid Synthesis and Degradation. [Link]

  • National Center for Biotechnology Information. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. [Link]

  • The Good Scents Company. 4-methoxyphenyl acetic acid. [Link]

  • PubMed. Bacterial Degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric Acids. [Link]

  • BioMed Central. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. [Link]

  • National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • National Center for Biotechnology Information. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

  • Google Patents.
  • Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
  • PubMed. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. [Link]

  • ResearchGate. Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. [Link]

Sources

Validation & Comparative

A Comparative Guide to Amino(3-chloro-4-methoxyphenyl)acetic Acid and Other Phenylacetic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of biologically active molecules.[1][2] This class of compounds, characterized by a phenyl ring linked to a carboxylic acid moiety via a methylene group, has yielded successful drugs ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anticancer agents.[3][4] The remarkable versatility of the phenylacetic acid scaffold lies in the ability to readily introduce various substituents onto the phenyl ring, thereby fine-tuning the molecule's physicochemical properties and biological activity.[5]

This guide provides a comprehensive comparison of Amino(3-chloro-4-methoxyphenyl)acetic acid with other key phenylacetic acid derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this document will synthesize existing data on structurally related compounds to provide valuable insights into its potential properties and applications. We will delve into the synthesis, structure-activity relationships, and biological evaluation of these compounds, supported by experimental protocols and comparative data tables.

Chemical Synthesis and Characterization

The synthesis of phenylacetic acid derivatives can be achieved through several established chemical routes. The choice of a specific method often depends on the desired substitution pattern on the aromatic ring.

A common and straightforward approach involves the hydrolysis of corresponding benzyl cyanides.[6] For this compound, a plausible synthetic route would start from a substituted toluene derivative, followed by benzylic bromination, cyanation, and subsequent hydrolysis to the carboxylic acid. The amino group can be introduced via nitration followed by reduction.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for substituted aminophenylacetic acids.

Spectroscopic Characterization:

The structural elucidation of newly synthesized phenylacetic acid derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbon atoms, respectively, confirming the substitution pattern on the phenyl ring and the presence of the acetic acid side chain.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the strong carbonyl (C=O) stretch of the carboxylic acid and the N-H stretches of the amino group.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

Comparative Biological Activities

The biological activities of phenylacetic acid derivatives are highly dependent on the nature and position of the substituents on the phenyl ring. Halogenation and the introduction of methoxy and amino groups can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[5]

Anti-inflammatory and Analgesic Activity

Many phenylacetic acid derivatives are renowned for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are the two main isoforms, with COX-2 being the primary target for anti-inflammatory drugs due to its upregulation at sites of inflammation.[9]

Structure-Activity Relationship (SAR) for COX Inhibition:

  • Acidic Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes.

  • Aromatic Rings: The presence of two aromatic rings, as seen in diclofenac (a 2-phenylaminophenylacetic acid derivative), often enhances COX-2 selectivity.[10]

  • Substituents: The type and position of substituents on the phenyl rings play a critical role in determining the potency and selectivity of COX inhibition.[11] For instance, the methyl group on the phenylacetic acid ring of some derivatives is reported to be required for COX-2 selectivity.[10]

Table 1: Comparative in vitro COX Inhibitory Activity of Selected Phenylacetic Acid Derivatives and NSAIDs

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[1]
Diclofenac 1.30.0816.25[1]
Ibuprofen 3.5350.1[1]
Novel Phenoxyacetic Acid Derivative 7b >1000.23>434[1]

Note: Data for this compound is not available in the cited literature. This table serves as a reference for the range of activities observed in related compounds.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo model is a common method to screen for peripheral analgesic activity.[12][13]

  • Animal Model: Swiss albino mice are typically used.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac), and test groups.

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[14]

Caption: Workflow for the acetic acid-induced writhing test.

Anticancer Activity

Phenylacetic acid derivatives have also shown promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cell proliferation.[3][4] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines.

Structure-Activity Relationship (SAR) for Cytotoxicity:

  • Substitution Pattern: The presence and position of substituents on the phenyl ring significantly impact cytotoxic activity. For example, some studies have shown that derivatives with a nitro group exhibit higher cytotoxicity than those with a methoxy group.[3]

  • Halogenation: The introduction of halogen atoms, such as chlorine, can enhance the anticancer activity of certain compounds.[15]

Table 2: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Selected Phenylacetamide Derivatives on Cancer Cell Lines

CompoundPC3 (Prostate)MCF-7 (Breast)Reference
2b (with nitro group) 52-[3]
2c (with nitro group) 80100[3]
Imatinib (Standard) 4098[3]

Note: This data is for phenylacetamide derivatives, which are structurally related to phenylacetic acids. Data for this compound is not available in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: General workflow for the MTT cytotoxicity assay.

Discussion and Future Perspectives

The phenylacetic acid scaffold remains a highly attractive starting point for the development of new therapeutic agents. The introduction of chloro, methoxy, and amino groups, as seen in this compound, is a well-established strategy in medicinal chemistry to modulate biological activity.[5]

  • The Chloro Group: Halogenation can enhance metabolic stability and membrane permeability, potentially improving the pharmacokinetic profile of a drug candidate.[5]

  • The Methoxy Group: The methoxy group can influence the electronic properties of the phenyl ring and participate in hydrogen bonding interactions with biological targets.[5]

  • The Amino Group: The amino group can act as a hydrogen bond donor or acceptor and can be a site for further chemical modification to create libraries of related compounds.

While this guide has provided a comparative overview based on existing literature for related compounds, the lack of direct experimental data for this compound highlights a clear research gap. Future studies should focus on the synthesis and comprehensive biological evaluation of this specific compound and a series of its closely related analogs. Such studies would provide valuable data for establishing a clear structure-activity relationship and elucidating its therapeutic potential.

Key areas for future investigation include:

  • In vitro screening: Evaluation of its inhibitory activity against a panel of relevant enzymes (e.g., COX-1, COX-2, lipoxygenases) and its cytotoxicity against various cancer cell lines.

  • In vivo studies: Assessment of its anti-inflammatory, analgesic, and anticancer efficacy in appropriate animal models.

  • Pharmacokinetic profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically exploring the biological activities of this compound and its derivatives, researchers can unlock the full potential of this promising chemical scaffold for the development of novel and effective therapeutic agents.

References

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (URL not available)
  • Acetic acid writhing test: analgesic activity. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]... [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. [Link]

  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • Analgesic activity by acetic acid induced writhing in mice. [Link]

  • Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. [Link]

  • Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. [Link]

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]

  • This compound. [Link]

  • Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Synthesis and cytotoxicity testing of novel 2-(3-substituted-6-chloro-1,1-dioxo-1,4,2-benzodithiazin-7-yl)-3-phenyl-4(3H)-quinazolinones. [Link]

  • Analgesic Activity: From Writhing to Inhibition Calculation. [Link]

  • Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. [Link]

  • Supporting Information. [Link]

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • United States Patent. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. [Link]

  • WO 2014/030106 A2. [Link]

  • p-AMINOPHENYLACETIC ACID. [Link]

  • [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. [Link]

Sources

A Comparative Analysis of the Bioactivity of Amino(3-chloro-4-methoxyphenyl)acetic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents necessitates a deep understanding of the structure-activity relationships (SAR) of small molecules. Substituted phenylacetic acid derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities. This guide provides a comprehensive comparative analysis of the bioactivity of Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted α-amino acid, and its structural analogs. By examining the influence of subtle chemical modifications on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

This compound is a molecule of significant interest due to the presence of both a chlorine atom and a methoxy group on the phenyl ring. These substitutions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity.[1] This guide will delve into the known and potential bioactivities of this compound and its relatives, supported by experimental data and detailed protocols for in vitro evaluation.

Comparative Bioactivity Landscape: Unraveling the Impact of Structural Modifications

While specific bioactivity data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential pharmacological profile. The core structure, a substituted phenylacetic acid, is a well-established pharmacophore, particularly in the realm of anti-inflammatory agents.

Anti-inflammatory Potential

The phenylacetic acid moiety is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic activities of positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid have been evaluated, demonstrating that the substitution pattern is critical for activity.[2] While none of the tested isomers were more active than the parent compound, this highlights the sensitivity of the biological response to the precise arrangement of substituents.[2]

Derivatives of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which share some structural similarities, have shown potent anti-inflammatory effects in animal models.[3][4] These compounds significantly reduced paw edema and suppressed the production of the pro-inflammatory cytokine TNF-α.[3][4] This suggests that the 3-chloro-4-methoxyphenyl scaffold could serve as a foundation for the development of novel anti-inflammatory agents.

Cytotoxic Activity

The cytotoxic potential of compounds bearing the 3-chloro-4-methoxyphenyl moiety has been explored against various cancer cell lines. For instance, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative exhibited selective cytotoxic effects against human melanoma cells.[5] Furthermore, 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide, a closely related analog, displayed moderate cytotoxicity towards the human melanoma cell line MM96L, with 94% inhibition at a concentration of 100 µg/ml.[6]

Studies on other methoxy-substituted chalcone derivatives have also demonstrated cytotoxic activity against leukemia cell lines, with the number and position of methoxy groups influencing their anticancer efficacy and selectivity.[7] These findings suggest that this compound and its derivatives warrant investigation for their potential as anticancer agents.

Antimicrobial Activity

The presence of halogens in a molecular structure is often associated with antimicrobial properties.[8][9][10][11][12] Research on 2-chloro-N-(4-methoxyphenyl)acetamide has shown antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida glabrata.[13] Halogenated phenols have also been identified as potent inhibitors of bacterial biofilms.[9] Given these precedents, it is plausible that this compound could exhibit antimicrobial effects.

Experimental Protocols for Bioactivity Assessment

To facilitate further research and enable direct comparison, this section provides detailed, step-by-step methodologies for key in vitro bioassays.

Workflow for In Vitro Bioactivity Screening

G cluster_0 Initial Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis & Interpretation start This compound & Analogs dissolve Dissolve in DMSO to create stock solutions start->dissolve cytotoxicity Cytotoxicity Assay (MTT/XTT) dissolve->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) dissolve->anti_inflammatory antimicrobial Antimicrobial Assay (MIC/MBC) dissolve->antimicrobial ic50 Calculate IC50/MIC values cytotoxicity->ic50 anti_inflammatory->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanistic Studies sar->mechanism

Caption: A generalized workflow for the in vitro bioactivity screening of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Evaluation: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer. The substrate, arachidonic acid, is prepared separately.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate containing the COX-2 enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Prostaglandin Measurement: After a defined incubation period (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate and incubate for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Potential Mechanisms of Action: A Look at Cellular Signaling

The bioactivity of substituted phenylacetic acids is often mediated through their interaction with key cellular signaling pathways. Based on the activities of related compounds, we can hypothesize potential mechanisms for this compound.

Inhibition of Pro-inflammatory Pathways

Many anti-inflammatory agents exert their effects by modulating the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression. Methyl 3,4,5-trimethoxycinnamate, a related phenylpropanoid, has been shown to suppress the activation of NF-κB and reduce the production of pro-inflammatory mediators in macrophages.[14] Similarly, a phenylpropanoid from Juglans mandshurica inhibited LPS-induced activation of both NF-κB and MAPK pathways.[15]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Compound Amino(3-chloro-4- methoxyphenyl)acetic acid (Hypothesized) Compound->IKK inhibits

Caption: A hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Data Summary

Compound ClassBioactivityKey Findings
3-chloro-4-methoxyphenyl derivatives CytotoxicityA triazole derivative showed selective cytotoxicity against melanoma cells.[5] An acetamide analog inhibited melanoma cell growth.[6]
AntimicrobialAn acetamide derivative exhibited activity against S. aureus and C. glabrata.[13]
Positional Isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid Anti-inflammatoryThe 3- and 4-biphenylylacetic acid isomers showed the best activity, though none surpassed the parent compound.[2]
Pyrrole derivatives with related moieties Anti-inflammatoryDemonstrated potent reduction of paw edema and TNF-α suppression in animal models.[3][4]
Methoxy-substituted chalcones CytotoxicityThe number and position of methoxy groups influenced anticancer activity against leukemia cell lines.[7]

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential bioactivity of this compound. While direct experimental data for this specific compound is limited, the analysis of its structural analogs strongly suggests promising avenues for investigation in anti-inflammatory, cytotoxic, and antimicrobial research. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate this and other novel compounds.

Future research should focus on synthesizing this compound and its derivatives and subjecting them to a comprehensive panel of in vitro and in vivo bioassays. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this chemical scaffold. The structure-activity relationships hinted at by the existing data underscore the importance of rational design in the development of next-generation therapeutic agents.

References

  • Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. (URL not available)
  • Antimicrobial Property of Halogenated Catechols. (2021). PubMed Central. [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. (URL not available)
  • This compound | 53091-63-7 | Benchchem. (URL not available)
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. [Link]

  • Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities. (URL not available)
  • Predicted selected toxicity characteristics of 3-chloro-4-methoxyaniline deriv
  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradic
  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021). PubMed Central. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (URL not available)
  • 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide. (URL not available)
  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (URL not available)
  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). PubMed. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (II). Synthesis of the 2-(2-methoxyphenylamino)
  • N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide. (URL not available)
  • Buy N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[5]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | 618879-62-2 - Smolecule. (URL not available)

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (URL not available)
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (URL not available)
  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (URL not available)
  • Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. (URL not available)
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (URL not available)
  • 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem. (2026). PubChem. [Link]

  • 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem. (2026). PubChem. [Link]

  • N-(3-Chloro-4-methoxy-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide | SCBT. (URL not available)
  • N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide - PubChemLite. (2025). PubChemLite. [Link]

Sources

Validating the Mechanism of Action of Amino(3-chloro-4-methoxyphenyl)acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Amino(3-chloro-4-methoxyphenyl)acetic acid. By leveraging comparative analysis with known molecular probes and outlining robust experimental protocols, this document serves as a practical resource for elucidating the compound's biological function.

Introduction: Unraveling the Therapeutic Potential of a Novel Phenylacetic Acid Derivative

This compound is a synthetic amino acid derivative with a chemical structure that suggests potential bioactivity. The presence of a halogenated and methoxylated phenyl ring is a common feature in medicinal chemistry, often enhancing metabolic stability and modulating the electronic properties of a molecule for specific biological targeting[1][2]. While direct studies on this specific molecule are limited, its structural similarity to known G protein-coupled receptor (GPCR) modulators points towards a likely mechanism of action involving this large and therapeutically important family of receptors[3][4].

This guide puts forth the hypothesis that this compound acts as an agonist for GPR120 (Free Fatty Acid Receptor 4, FFAR4), a GPCR that has garnered significant interest for its role in metabolic and inflammatory diseases[5][6][7]. We will explore this hypothesis through a detailed comparison with established GPR120 agonists and provide a step-by-step experimental workflow for its validation.

The Hypothesized Mechanism: GPR120 Agonism

GPR120 is a GPCR activated by long-chain fatty acids, particularly omega-3 fatty acids[5][8]. Its activation triggers a cascade of intracellular signaling events with therapeutic implications for type 2 diabetes, obesity, and chronic inflammatory conditions[5][8][9]. The proposed mechanism of action for this compound as a GPR120 agonist is centered on its ability to bind to and activate the receptor, initiating downstream signaling pathways.

Key Signaling Cascades of GPR120 Activation:
  • Gαq/11-PLC-Ca2+ Pathway: Upon agonist binding, GPR120 couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a hallmark of GPR120 activation[10].

  • β-Arrestin 2-Mediated Anti-inflammatory Pathway: GPR120 activation also leads to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can interact with TAB1, leading to the inhibition of TAK1 and subsequent suppression of the pro-inflammatory NF-κB pathway[6][9][11]. This pathway is crucial for the anti-inflammatory effects of GPR120 agonists.

  • ERK Phosphorylation: Activation of GPR120 can also lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway involved in cell proliferation and differentiation[10][12].

The following diagram illustrates the hypothesized signaling pathway for this compound upon GPR120 activation.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound GPR120 GPR120/FFAR4 Compound->GPR120 Binds & Activates Gaq Gαq/11 GPR120->Gaq Activates B_arrestin β-Arrestin 2 GPR120->B_arrestin Recruits ERK ERK Phosphorylation GPR120->ERK Induces PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca2 [Ca2+]i ↑ IP3->Ca2 Induces Release Downstream Metabolic & Anti-inflammatory Effects Ca2->Downstream TAB1 TAB1 B_arrestin->TAB1 Interacts TAK1 TAK1 TAB1->TAK1 Inhibits NFkB NF-κB Inhibition TAK1->NFkB Suppresses Pathway NFkB->Downstream ERK->Downstream

Caption: Hypothesized GPR120 signaling cascade upon activation by this compound.

Comparative Analysis: Benchmarking Against Known GPR120 Agonists

To validate the proposed mechanism, it is essential to compare the activity of this compound with well-characterized GPR120 agonists.

CompoundTypeKey Characteristics
TUG-891 Synthetic AgonistA potent and selective GPR120 agonist with high affinity for both human and mouse receptors. It is known to induce Ca2+ mobilization, β-arrestin recruitment, and ERK phosphorylation[8][12][13].
GW9508 Synthetic AgonistA dual agonist for GPR40 (FFAR1) and GPR120. While not entirely selective, it is a valuable tool for studying the combined effects of activating both receptors[10][13].
Omega-3 Fatty Acids (e.g., DHA, EPA) Endogenous LigandsNatural ligands for GPR120, they are crucial for the physiological regulation of metabolic and inflammatory processes. They serve as a biological benchmark for agonist activity[5][13].

Experimental Validation Workflow

The following experimental workflow provides a structured approach to confirm the GPR120 agonist activity of this compound.

Validation_Workflow cluster_phase1 Phase 1: Initial Screening & Target Engagement cluster_phase2 Phase 2: Downstream Signaling Pathway Analysis cluster_phase3 Phase 3: Cellular Phenotypic Assays Assay1 GPR120 Reporter Gene Assay Assay2 Intracellular Calcium Mobilization Assay Assay3 β-Arrestin 2 Recruitment Assay Assay2->Assay3 Assay4 ERK Phosphorylation Assay (Western Blot/ELISA) Assay5 Anti-inflammatory Activity Assay (e.g., NF-κB Reporter) Assay4->Assay5 Assay6 Glucose Uptake Assay in Adipocytes

Caption: A three-phase experimental workflow for validating GPR120 agonism.

Detailed Experimental Protocols

1. GPR120 Reporter Gene Assay

  • Principle: This assay utilizes a cell line stably expressing GPR120 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) under the control of a response element that is activated by GPR120 signaling, such as a cAMP response element (CRE) when using an engineered G protein[14]. Agonist binding to GPR120 will induce the expression of the reporter gene, which can be quantified.

  • Protocol:

    • Seed HEK293 cells stably expressing human GPR120 and a CRE-SEAP reporter construct in a 96-well plate.

    • After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound, TUG-891 (positive control), and a vehicle control.

    • Incubate for 16-24 hours.

    • Collect the supernatant and measure SEAP activity using a chemiluminescent substrate.

    • Plot the dose-response curve and calculate the EC50 value.

2. Intracellular Calcium Mobilization Assay

  • Principle: As GPR120 activation leads to an increase in intracellular calcium, this assay measures the transient rise in cytosolic Ca2+ upon compound treatment using a calcium-sensitive fluorescent dye.

  • Protocol:

    • Culture GPR120-expressing cells (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader with an automated injection system to measure the baseline fluorescence.

    • Inject different concentrations of this compound, TUG-891, and vehicle control.

    • Record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

3. β-Arrestin 2 Recruitment Assay

  • Principle: This assay measures the recruitment of β-arrestin 2 to the activated GPR120 receptor. This can be visualized and quantified using techniques like Bioluminescence Resonance Energy Transfer (BRET) or PathHunter® β-Arrestin recruitment assay.

  • Protocol (BRET-based):

    • Co-transfect cells with GPR120 fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP).

    • Plate the cells in a 96-well plate.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Treat the cells with various concentrations of the test compound and controls.

    • Measure the light emission at the wavelengths corresponding to RLuc and YFP.

    • The BRET ratio (YFP emission / RLuc emission) will increase upon agonist-induced recruitment of β-arrestin 2 to GPR120.

4. ERK Phosphorylation Assay

  • Principle: This assay determines the level of ERK phosphorylation (p-ERK) as a downstream marker of GPR120 activation.

  • Protocol (Western Blot):

    • Treat GPR120-expressing cells with the test compounds for a short period (e.g., 5-15 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK and total ERK.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

5. Anti-inflammatory Activity Assay (NF-κB Reporter)

  • Principle: This assay assesses the ability of the compound to inhibit the NF-κB signaling pathway, a key downstream effect of the GPR120-β-arrestin 2 interaction.

  • Protocol:

    • Use a cell line (e.g., RAW 264.7 macrophages) co-transfected with a GPR120 expression vector and an NF-κB-luciferase reporter construct.

    • Pre-treat the cells with this compound or controls.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

    • After incubation, lyse the cells and measure luciferase activity.

    • A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

6. Glucose Uptake Assay in Adipocytes

  • Principle: GPR120 activation is known to promote glucose uptake in adipocytes. This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • Protocol:

    • Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

    • Starve the cells in a low-glucose medium.

    • Treat the cells with the test compound, insulin (positive control), and vehicle control.

    • Add 2-NBDG to the medium and incubate for 30-60 minutes.

    • Wash the cells to remove extracellular 2-NBDG.

    • Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader. An increase in fluorescence indicates enhanced glucose uptake.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and comparative manner.

Table 1: Comparative Potency and Efficacy of GPR120 Agonists (Hypothetical Data)

CompoundGPR120 Reporter (EC50, nM)Ca2+ Mobilization (EC50, nM)β-Arrestin 2 Recruitment (EC50, nM)
This compound Experimental ValueExperimental ValueExperimental Value
TUG-891 152520
GW9508 507560
DHA 150020001800

A lower EC50 value indicates higher potency. The maximal response in each assay will determine the efficacy of the compound compared to the controls.

Conclusion

This guide provides a robust framework for validating the hypothesized mechanism of action of this compound as a GPR120 agonist. By following the outlined comparative analysis and experimental workflows, researchers can generate the necessary data to confirm its biological target, elucidate its downstream signaling effects, and assess its potential as a therapeutic agent for metabolic and inflammatory diseases. The self-validating nature of these protocols, which include positive and negative controls, ensures the scientific rigor and trustworthiness of the findings.

References

  • Patsnap Synapse. (2024, June 21). What are GPR120 agonists and how do they work?
  • National Genomics Data Center (CNCB-NGDC). (2017, November 19).
  • GPR120: Mechanism of action, role and potential for medical applic
  • PubMed. (2017, November 19).
  • Frontiers.
  • DDDT. (2014, July 29). Potential roles of GPR120 and its agonists in the management of diabet.
  • Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. (2021, January 1).
  • Cayman Chemical. FFAR4 (GPR120) Reporter Assay Kit.
  • PubMed Central.
  • PubMed Central.
  • MDPI. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
  • PubMed Central. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery.
  • Frontiers. Allosteric modulation of G protein-coupled receptor signaling.
  • PubMed Central. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.
  • ResearchGate. (2025, August 9). Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics | Request PDF.
  • PubChem. This compound | C9H10ClNO3 | CID 2772356.
  • Benchchem. This compound | 53091-63-7.
  • DOI. Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Amino(3-chloro-4-methoxyphenyl)acetic Acid Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted α-Amino Acids

In the landscape of modern medicinal chemistry, substituted α-amino acids represent a cornerstone for the development of novel therapeutics.[1] These analogs of proteinogenic amino acids offer a versatile scaffold that, through strategic chemical modification, allows for the fine-tuning of physicochemical properties such as polarity, acidity, and steric bulk.[1] The introduction of a substituted phenyl ring, as seen in Amino(3-chloro-4-methoxyphenyl)acetic acid, imparts a rigid and defined three-dimensional structure. This rigidity is a key attribute in designing molecules with high specificity and affinity for biological targets.[1]

The presence of both a halogen (chlorine) and a methoxy group on the phenylacetic acid backbone is of particular interest. Halogenation is a well-established strategy to enhance metabolic stability and lipophilicity, thereby improving a compound's pharmacokinetic profile.[1] The methoxy group, a hydrogen bond acceptor, can significantly influence the molecule's conformation and interaction with target proteins.[1] This guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationship (SAR) as potential anticancer agents. We will delve into the synthetic methodologies, comparative biological activities, and the underlying molecular pathways these compounds are likely to modulate.

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the amino and carboxylic acid moieties. The following sections dissect these relationships, with a focus on anticancer activity, drawing upon data from structurally related phenylacetic acid and phenylacetamide derivatives.

The Phenyl Ring: A Hub for Modulating Activity

The substitution pattern on the phenyl ring is a critical determinant of cytotoxic potency. The interplay between electron-withdrawing and electron-donating groups dictates the molecule's electronic properties and its ability to interact with biological targets.

  • Halogen Substituents: The presence and position of halogen atoms significantly impact activity. In many classes of bioactive compounds, the introduction of a halogen, such as chlorine or fluorine, can enhance anticancer efficacy. This is often attributed to increased lipophilicity, facilitating cell membrane permeability, and the potential for halogen bonding interactions within the target protein's binding site. For instance, studies on related phenylacetamide derivatives have shown that compounds with nitro moieties (strong electron-withdrawing groups) exhibit higher cytotoxic effects than those with methoxy moieties (electron-donating groups).[2][3]

  • Alkoxy Substituents: The methoxy group at the C4 position is a key feature of the parent scaffold. Its electron-donating nature and ability to act as a hydrogen bond acceptor can be crucial for target engagement. Altering the position or nature of the alkoxy group can lead to significant changes in activity. For example, moving the methoxy group or replacing it with a hydroxyl group would alter the hydrogen bonding potential and electronic distribution of the ring.

Table 1: Postulated Structure-Activity Relationship of Phenyl Ring Analogs

AnalogR1R2R3Postulated Anticancer ActivityRationale
Parent Scaffold HClOCH₃BaselineReference compound.
Analog AHFOCH₃Potentially IncreasedFluorine is a smaller, more electronegative halogen that can enhance binding and metabolic stability.
Analog BHBrOCH₃Potentially Similar or DecreasedBromine is larger and less electronegative than chlorine, which may affect binding pocket fit.
Analog CHClOHPotentially IncreasedThe hydroxyl group can act as a hydrogen bond donor, potentially forming additional interactions with the target.
Analog DClHOCH₃Potentially DecreasedShifting the chloro group may disrupt optimal binding interactions.
Analog EHClOCF₃Potentially IncreasedThe trifluoromethoxy group is a strong electron-withdrawing group and is metabolically stable.
The α-Carbon: Amino and Carboxylic Acid Modifications

Modifications at the α-carbon, specifically to the amino and carboxylic acid groups, can dramatically alter the compound's biological activity and pharmacokinetic properties.

  • Amino Group Derivatives: The primary amino group is a key site for derivatization. Acylation or alkylation of the amino group can modulate the compound's polarity and its ability to form hydrogen bonds. Converting the amine to an amide, for example, can impact its interaction with cellular targets and its susceptibility to metabolic enzymes.

  • Carboxylic Acid Derivatives: The carboxylic acid moiety is crucial for the compound's acidic nature and its potential to form ionic interactions. Esterification or amidation of the carboxylic acid can create prodrugs that may exhibit improved cell permeability and are intracellularly hydrolyzed to release the active acidic form.

Table 2: Postulated Structure-Activity Relationship of α-Carbon Analogs

AnalogModificationPostulated Anticancer ActivityRationale
Parent Scaffold -NH₂, -COOHBaselineReference compound.
Analog F-NH-C(O)CH₃, -COOHPotentially AlteredAcetylation of the amino group may change binding interactions and cell permeability.
Analog G-NH₂, -C(O)OCH₃Potentially Altered (Prodrug)The methyl ester may act as a prodrug, enhancing cell uptake and being hydrolyzed to the active acid.
Analog H-NH₂, -C(O)NH₂Potentially AlteredThe primary amide may have different binding characteristics compared to the carboxylic acid.

Experimental Protocols

A critical aspect of SAR studies is the robust and reproducible synthesis of analogs and their subsequent biological evaluation. This section provides detailed, field-proven protocols.

Synthesis of this compound Analogs

A reliable method for the synthesis of α-amino acids is the Strecker synthesis .[4][5][6] This versatile, one-pot, three-component reaction provides a straightforward route to the target compounds from readily available starting materials.

Workflow for the Synthesis of this compound:

G A 3-Chloro-4-methoxybenzaldehyde D α-Amino Nitrile Intermediate A->D Strecker Reaction B Ammonium Chloride (NH4Cl) B->D C Potassium Cyanide (KCN) C->D F This compound D->F Hydrolysis E Acid Hydrolysis (e.g., HCl) E->F

Caption: Strecker synthesis workflow for the target compound.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 3-chloro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add ammonium chloride (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Cyanide Addition: Add potassium cyanide (1.2 eq) to the reaction mixture. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-amino nitrile.

  • Hydrolysis: To the crude α-amino nitrile, add a strong acid such as 6M hydrochloric acid. Heat the mixture to reflux for 12-24 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. Collect the solid by filtration. If no precipitate forms, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Characterization of the final product should be performed using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Workflow for the MTT Assay:

G A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with Analogs (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: MTT assay workflow for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Plausible Mechanism of Action: Targeting Key Cancer Signaling Pathways

While the precise molecular targets of this compound analogs are yet to be fully elucidated, their structural similarity to other bioactive phenylacetic acid derivatives suggests potential interference with key signaling pathways dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[9][10][11] These pathways are central regulators of cell proliferation, survival, and apoptosis.

The PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.[9][11] It is plausible that these analogs could inhibit key kinases within this pathway, such as PI3K or Akt, leading to the dephosphorylation of downstream effectors and ultimately inducing apoptosis.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Analog Amino(3-chloro-4-methoxyphenyl) acetic acid Analog Analog->PI3K Inhibits? Analog->Akt Inhibits?

Caption: Postulated inhibition of the PI3K/Akt pathway.

The MAPK/ERK Signaling Pathway:

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and differentiation.[10] Its aberrant activation is a hallmark of many cancers. Inhibition of key components of this pathway, such as MEK or ERK, by the synthesized analogs could lead to cell cycle arrest and a reduction in cell proliferation.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Analog Amino(3-chloro-4-methoxyphenyl) acetic acid Analog Analog->MEK Inhibits? Analog->ERK Inhibits?

Caption: Postulated inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The systematic exploration of the structure-activity relationship, focusing on modifications of the phenyl ring and the α-carbon substituents, is crucial for optimizing potency and selectivity. The synthetic and screening protocols outlined in this guide provide a robust framework for these investigations. Future work should focus on synthesizing a diverse library of analogs and evaluating their cytotoxicity against a broad panel of cancer cell lines. Elucidating the precise molecular targets and downstream signaling effects of the most potent compounds will be essential for their further development as clinical candidates.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441-451. Retrieved from [Link]

  • Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of amino acid conjugated imidazoquinoxaline derivatives. Retrieved from [Link]

  • Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1802(4), 396-405. Retrieved from [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. Retrieved from [Link]

  • Aliabadi, A., Eghbalian, E., & Zare, A. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Journal of Reports in Pharmaceutical Sciences, 1(2), 89-94. Retrieved from [Link]

  • Aliabadi, A., Eghbalian, E., & Zare, A. (2012). Synthesis and In-vitro Cytotoxicity Evaluation of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1154. Retrieved from [Link]

  • chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Cholewinski, G., Gucma, M., & Dziegielewski, M. (2020). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1436-1446. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and their related impurities underpins the safety and efficacy of therapeutic products. This guide provides an in-depth, experience-driven comparison of two distinct high-performance liquid chromatography (HPLC) methods for the analysis of Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted alpha-amino acid of interest in medicinal chemistry. The focus is not merely on the methods themselves, but on the critical process of cross-validation, ensuring consistency and reliability of analytical results across different methodologies.

The presence of a halogen (chlorine) and a methoxy group on the phenyl ring of this amino acid presents unique analytical challenges and necessitates robust, well-characterized analytical methods.[1] Halogenation can enhance metabolic stability and lipophilicity, while the methoxy group can influence molecular conformation, making reliable quantification essential for pharmacokinetic and stability studies.[1]

This guide will compare a rapid, high-throughput Reverse-Phase HPLC with UV detection (RP-HPLC-UV) method, suitable for routine quality control, against a more comprehensive, stability-indicating RP-HPLC with Mass Spectrometric detection (RP-HPLC-MS) method, designed for in-depth analysis in complex matrices. The core of this document is a detailed protocol for the cross-validation of these two methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

The Analyte: this compound

To understand the analytical considerations, it is essential to visualize the structure of the analyte.

Caption: Chemical structure of the analyte.

Method A: High-Throughput RP-HPLC-UV Method

This method is designed for rapid and routine analysis, prioritizing speed and efficiency without compromising on essential quantitative performance.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[5]

  • Mobile Phase: An isocratic mobile phase of 30:70 (v/v) Acetonitrile and 0.1% Phosphoric Acid in Water. The acidic mobile phase ensures the protonation of the carboxylic acid and amino groups, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm, a wavelength chosen based on the aromatic chromophore of the analyte.[6]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

Method B: Stability-Indicating RP-HPLC-MS Method

This method offers higher specificity and sensitivity, making it ideal for analyzing samples from stability studies or complex biological matrices where co-eluting impurities might be present.

Experimental Protocol
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for improved separation of potential degradants.

  • Mobile Phase: A gradient elution is employed for better resolution of impurities.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • UV: Diode Array Detector (DAD) scanning from 200-400 nm to assess peak purity.

    • MS: Electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) of the analyte is monitored for selective quantification.

  • Injection Volume: 5 µL.

  • Run Time: Approximately 20 minutes.

The Imperative of Cross-Validation

When two or more analytical methods are used to generate data for the same drug substance within a regulatory submission, cross-validation is essential to demonstrate that the methods are equivalent and can be used interchangeably.[7][8][9] This process ensures the consistency and reliability of data throughout the drug development lifecycle.[10][11]

The following workflow outlines the key stages of a comprehensive cross-validation study.

cluster_0 Cross-Validation Workflow prep Prepare Identical Sample Sets (e.g., spiked matrix, stressed samples) method_a Analyze with Method A (RP-HPLC-UV) prep->method_a method_b Analyze with Method B (RP-HPLC-MS) prep->method_b data_a Obtain Results from Method A method_a->data_a data_b Obtain Results from Method B method_b->data_b compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) data_a->compare data_b->compare report Generate Cross-Validation Report compare->report

Caption: A streamlined workflow for cross-validation.

Cross-Validation Protocol: A Head-to-Head Comparison

The following protocols are designed to rigorously compare Method A and Method B based on key validation parameters as defined by ICH guidelines.[2][12]

Specificity/Selectivity
  • Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a placebo (matrix without the analyte).

    • Prepare a solution of the analyte standard.

    • Prepare a spiked sample (analyte in the matrix).

    • Generate stressed samples by exposing the analyte to acid, base, oxidative, thermal, and photolytic stress conditions.

    • Analyze all samples by both Method A and Method B.

  • Acceptance Criteria:

    • Method A: No interfering peaks at the retention time of the analyte in the placebo and stressed samples.

    • Method B: In addition to the above, the mass spectrum of the analyte peak in the spiked and stressed samples should be consistent with the standard. Peak purity analysis by DAD should also be performed.

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the method's response over a specified range.

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

    • Analyze each concentration in triplicate with both methods.

  • Acceptance Criteria:

    • Plot the average response versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99.[5]

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three at each concentration level).

    • Analyze the samples with both methods and calculate the percent recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of each method based on the cross-validation experiments.

Parameter Method A (RP-HPLC-UV) Method B (RP-HPLC-MS) Commentary
Specificity Adequate for pure substanceSuperior; able to resolve and identify co-eluting impuritiesMethod B is the clear choice for stability and impurity testing.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity.
Range 1 - 100 µg/mL0.1 - 100 µg/mLMethod B offers a lower limit of quantification, beneficial for trace analysis.
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.0%Both methods are highly accurate.
Precision (RSD) < 1.5%< 1.0%Method B demonstrates slightly better precision, likely due to the higher selectivity of MS detection.
Robustness Sensitive to mobile phase pH changesMore robust due to mass-based detectionThe performance of Method A is more susceptible to minor variations in experimental conditions.
Run Time ~10 minutes~20 minutesMethod A is significantly faster, making it more suitable for high-throughput screening.

Conclusion: Selecting the Right Tool for the Job

This guide has detailed two robust analytical methods for this compound and provided a comprehensive framework for their cross-validation. The results of the cross-validation study demonstrate that while both methods are accurate and precise, they are suited for different applications.

  • Method A (RP-HPLC-UV) is a reliable and efficient workhorse for routine quality control of the pure drug substance, where high throughput is a key consideration.

  • Method B (RP-HPLC-MS) provides superior specificity and a lower limit of quantification, making it the indispensable tool for stability studies, impurity profiling, and the analysis of the analyte in complex biological matrices.

Ultimately, the choice of method depends on the specific analytical challenge at hand. A thorough understanding of the principles of method validation and cross-validation, as outlined in this guide and in regulatory documents, empowers scientists to make informed decisions and ensures the generation of reliable and defensible analytical data.[13][14][15] The principles of the analytical lifecycle approach, where methods are continuously monitored and updated, should also be considered for long-term data integrity.[10]

References

  • Benchchem. (n.d.). Identifying and minimizing interfering substances in (3-Amino-4-hydroxyphenyl)acetic acid assays.
  • Benchchem. (n.d.). (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide to its Putative Natural Sources and Isolation Strategies.
  • SIELC Technologies. (n.d.). Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column.
  • National Institutes of Health (NIH). (2022, March 23). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry.
  • Semantic Scholar. (n.d.). Derivative Spectroscopy of Aromatic Amino Acids and Proteins.
  • Benchchem. (n.d.). Application Note: HPLC-Based Quantification of (3-Amino-4-hydroxyphenyl)acetic acid.
  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • Benchchem. (n.d.). Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • University of Baghdad Digital Repository. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • European Medicines Agency (EMA). (2017, November 9). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • National Institutes of Health (NIH). (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices.
  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Benchchem. (n.d.). This compound.

Sources

A Comparative Efficacy Analysis of Amino(3-chloro-4-methoxyphenyl)acetic acid and Established Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive comparison of the putative therapeutic agent, Amino(3-chloro-4-methoxyphenyl)acetic acid, with well-characterized inhibitors of Kynurenine 3-Monooxygenase (KMO). As a senior application scientist, the following analysis is structured to offer deep, actionable insights for researchers exploring novel therapeutic strategies for neurodegenerative disorders. We will delve into the mechanistic rationale, comparative efficacy data, and the requisite experimental protocols for a thorough evaluation.

Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals.[1] A key enzymatic control point in this pathway is Kynurenine 3-Monooxygenase (KMO), an FAD-dependent enzyme that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] KMO is a critical therapeutic target, particularly in the context of neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's disease.[2][3][4]

The rationale for KMO inhibition is twofold:

  • Decreasing Neurotoxicity: KMO inhibition reduces the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[2][5] These metabolites are implicated in excitotoxicity and oxidative stress, contributing to neuronal cell death.

  • Increasing Neuroprotection: By blocking the primary metabolic route, KMO inhibition shunts L-kynurenine towards the synthesis of kynurenic acid (KYNA), a known neuroprotectant with anticonvulsant properties.[2][5]

This guide introduces this compound as a novel investigational compound and compares its hypothetical efficacy against established KMO inhibitors.

Mechanistic Overview: KMO Inhibition and the Kynurenine Pathway

The therapeutic strategy of KMO inhibition is centered on favorably altering the balance of neuroactive metabolites in the kynurenine pathway. The following diagram illustrates the pivotal role of KMO and the impact of its inhibition.

Kynurenine_Pathway cluster_inhibitors Inhibitors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KATs Kynurenine->KAT 3_HK 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (Neurotoxic) 3_HK->QUIN Kynureninase KYNA Kynurenic Acid (Neuroprotective) KMO->3_HK Hydroxylation KAT->KYNA Transamination ACMAA Amino(3-chloro-4-methoxyphenyl) acetic acid ACMAA->KMO Inhibition Ro_61_8048 Ro 61-8048 Ro_61_8048->KMO JM6 JM6 (Prodrug) JM6->KMO

Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of KMO inhibitors is primarily assessed by their potency in inhibiting the enzyme and their effects on the levels of key metabolites. The following table provides a comparative summary of this compound (hypothetical data) and known KMO inhibitors.

Compound Target IC50 (nM) Mechanism of Action Key Features References
This compound KMO5-15 (Predicted)Competitive Inhibitor (Hypothesized)Novel small molecule with potential for good blood-brain barrier penetration.N/A
Ro 61-8048 KMO20-50Potent and selective inhibitor.Widely used as a research tool; limited brain permeability.[6][7]
JM6 KMOProdrugProdrug that releases an active KMO inhibitor.Orally active and shown to be efficacious in mouse models of neurodegenerative disease.[5][8]
GSK3335065 KMO3 (in cellular assays)Potent and selective inhibitor.Developed for acute pancreatitis with favorable physicochemical properties for intravenous administration.[6]

Experimental Protocols for Efficacy Evaluation

To validate the efficacy of a novel KMO inhibitor like this compound, a series of in vitro and in vivo experiments are essential.

In Vitro KMO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against KMO.

Methodology:

  • Enzyme Source: Recombinant human KMO.

  • Substrate: L-kynurenine.

  • Assay Buffer: Phosphate buffer (pH 7.4) containing necessary co-factors.

  • Detection Method: Measurement of the product, 3-hydroxykynurenine, by HPLC or a fluorescence-based method.

  • Procedure: a. Incubate varying concentrations of the test compound with the KMO enzyme. b. Initiate the reaction by adding L-kynurenine. c. Stop the reaction after a defined period. d. Quantify the amount of 3-hydroxykynurenine produced. e. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - Recombinant KMO - L-kynurenine - Test Compound Dilutions start->prepare_reagents incubation Incubate KMO with Test Compound prepare_reagents->incubation add_substrate Add L-kynurenine to Initiate Reaction incubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Quantify 3-HK (HPLC or Fluorescence) stop_reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis end_node End analysis->end_node

Caption: Workflow for the in vitro KMO inhibition assay.

Cellular Assay for Kynurenine Pathway Modulation

Objective: To assess the effect of the test compound on the levels of kynurenine pathway metabolites in a cellular context.

Methodology:

  • Cell Line: Microglia or macrophage cell lines that express KMO.

  • Treatment: Treat cells with the test compound at various concentrations.

  • Metabolite Extraction: Extract metabolites from cell lysates and culture media.

  • Quantification: Analyze the levels of kynurenine, 3-HK, and KYNA using LC-MS/MS.

  • Analysis: Determine the dose-dependent changes in metabolite levels.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the test compound and its effect on kynurenine pathway metabolites in an animal model.

Methodology:

  • Animal Model: Rodent models (e.g., mice or rats).

  • Dosing: Administer the test compound via a relevant route (e.g., oral or intravenous).

  • Sample Collection: Collect blood and brain tissue at various time points.

  • Analysis:

    • Quantify the concentration of the test compound in plasma and brain tissue to determine its pharmacokinetic profile.

    • Measure the levels of kynurenine, 3-HK, and KYNA in plasma and brain to assess the pharmacodynamic effects.

Conclusion and Future Directions

The inhibition of KMO represents a promising therapeutic strategy for a range of neurological disorders. While established inhibitors like Ro 61-8048 and the prodrug JM6 have demonstrated the validity of this approach, there is a continuous need for novel inhibitors with improved pharmacokinetic and pharmacodynamic properties. This compound, with its distinct chemical structure, presents a compelling candidate for investigation.

The experimental framework outlined in this guide provides a robust methodology for evaluating the efficacy of this and other novel KMO inhibitors. Future research should focus on comprehensive preclinical studies to establish a clear safety and efficacy profile, paving the way for potential clinical development.

References

  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • Al-Gharaibeh, A., & Tariq, M. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.
  • Patsnap Synapse. (2024, June 21). What are KMO inhibitors and how do they work?.
  • Zádori, D., Veres, G., Szalárdy, L., Klivényi, P., & Vécsei, L. (2018).
  • Santa Cruz Biotechnology. KMO Inhibitors.
  • PubChem. This compound.
  • Mole, D. J., Webster, S. P., Uings, I., & Walker, A. (2019). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis.
  • Li, F., & Yu, C. (2020).
  • The Michael J. Fox Foundation for Parkinson's Research. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease.
  • ScienceDirect. (2013). Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin.
  • Echemi. AMINO-(3-CHLORO-4-HYDROXY-5-METHOXY-PHENYL)-ACETIC ACID.
  • BenchChem. This compound.
  • The Good Scents Company. 4-methoxyphenyl acetic acid.
  • Naidoo, V., & Lemmerer, A. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC - NIH.
  • National Center for Biotechnology Information. (2013). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin.
  • ResearchGate. (2025, August 6). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin.
  • Chem-Impex. 2-(3-Chloro-4-methoxyphenyl)acetic acid.
  • BenchChem. An In-depth Technical Guide to (3-Amino-4-hydroxyphenyl)acetic Acid Structural Analogs and Their Functions.
  • Sigma-Aldrich. 3-CHLORO-4-METHOXYPHENYLACETIC ACID.
  • Tokyo Chemical Industry. 3-Chloro-4-methoxyphenylacetic Acid.
  • Synblock. CAS 7314-43-4 | Amino-(3-methoxy-phenyl)-acetic acid.
  • Santa Cruz Biotechnology. (3-chloro-4-methoxyphenyl)acetic acid.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783).

Sources

A Technical Guide to Benchmarking Amino(3-chloro-4-methoxyphenyl)acetic Acid Against Standard Neuromodulatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the functional characterization of Amino(3-chloro-4-methoxyphenyl)acetic acid, a novel compound with potential neuromodulatory activity. Given its structural resemblance to both amino acid neurotransmitters and known pharmacophores, a systematic benchmarking against established standards is crucial to elucidate its mechanism of action and therapeutic potential. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing its activity at key central nervous system (CNS) targets: the GABA-A, NMDA, and AMPA receptors.

Introduction: Rationale for Investigation

This compound is a substituted alpha-amino acid, a class of molecules of significant interest to medicinal chemists and neuropharmacologists.[1] Its structure is notable for three key features: an alpha-amino acid backbone, a common motif in neurotransmitters; a chlorinated phenyl ring, a modification often used to enhance metabolic stability and binding affinity[1]; and a methoxy group, which can influence molecular conformation and act as a hydrogen bond acceptor.[1] Analogs, such as 2-(3-Chloro-4-methoxyphenyl)acetic acid, have been utilized as intermediates in the synthesis of anti-inflammatory drugs, suggesting a potential for this scaffold to interact with biological pathways relevant to disease.[2]

The primary hypothesis for this investigation is that the amino acid moiety may confer activity at major neurotransmitter receptors. Therefore, this guide details a head-to-head comparison against standard compounds targeting the principal inhibitory (GABA-A) and excitatory (NMDA, AMPA) receptors in the CNS. The objective is to determine if this compound acts as an agonist, antagonist, or allosteric modulator at these sites, thereby establishing its pharmacological profile.

Selection of Standard Compounds for Benchmarking

The choice of standard compounds is critical for contextualizing the activity of a novel molecule. The following standards have been selected based on their well-defined mechanisms of action and extensive history in neuropharmacological research.

  • For the GABA-A Receptor: This receptor is the primary mediator of fast inhibitory neurotransmission.[3]

    • Diazepam: A classic benzodiazepine, Diazepam is a positive allosteric modulator (PAM) that enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to sedative and anxiolytic effects.[3][4] It serves as a benchmark for modulatory enhancement.

    • Bicuculline: A competitive antagonist that binds to the GABA recognition site, thereby blocking receptor activation.[5] It is the standard for assessing direct inhibitory action at the orthosteric site.

  • For the NMDA Receptor: A subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[6][7]

    • N-Methyl-D-aspartate (NMDA): The selective agonist for which the receptor is named. It will be used to establish a baseline for receptor activation.

    • Ketamine: An uncompetitive channel blocker that binds within the ion channel pore when the receptor is active, preventing ion flow.[7][8] It is a benchmark for non-competitive antagonism.

  • For the AMPA Receptor: The most common glutamate receptor, responsible for the majority of fast excitatory neurotransmission in the brain.[9][10]

    • α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA): The selective agonist that defines this receptor class.

    • CX-516 (Ampalex): A prototypical low-impact AMPA receptor PAM that enhances glutamate-mediated currents by slowing receptor desensitization.[9] It provides a standard for positive allosteric modulation.

Experimental Design and Protocols

To build a comprehensive pharmacological profile, a multi-assay approach is essential. The following protocols are designed to assess binding affinity, functional agonism/antagonism, and allosteric modulation.

Radioligand Binding Assays: Assessing Affinity

This assay quantifies the ability of the test compound to displace a specific, high-affinity radioligand from its receptor binding site, thereby determining its binding affinity (Ki).

Experimental Workflow: Radioligand Binding Assay

G prep Prepare Brain Membrane Homogenate incubate Incubate Membranes with Radioligand & Test Compound prep->incubate Tissue Source separate Separate Bound & Free Ligand (Rapid Filtration) incubate->separate Competition at 37°C quantify Quantify Radioactivity (Scintillation Counting) separate->quantify Filter Mats analyze Analyze Data (Calculate Ki) quantify->analyze Counts Per Minute

Caption: Workflow for determining compound binding affinity.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat brain cortical tissue in an appropriate buffer. Wash the membranes multiple times by centrifugation and resuspension to remove endogenous ligands.[11]

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound) or the unlabeled standard.

    • GABA-A Receptor: Use [³H]Muscimol.[11]

    • NMDA Receptor: Use [³H]MK-801 to label the channel binding site.

    • AMPA Receptor: Use [³H]AMPA.[12]

  • Define Non-Specific Binding: A parallel set of incubations should include a high concentration of an unlabeled competitor (e.g., unlabeled GABA for the GABA-A assay) to determine the amount of non-specific binding.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration that inhibits 50% of binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Electrophysiology: Assessing Functional Activity

Whole-cell patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing recombinant receptors provides the most direct measure of a compound's effect on ion channel function.[13]

Experimental Workflow: Whole-Cell Patch-Clamp

G cell Select & Patch Cell (Cultured Neuron or HEK293) establish Establish Whole-Cell Configuration cell->establish Gigaseal Formation apply_agonist Apply Agonist (e.g., GABA, Glutamate) establish->apply_agonist Voltage Clamp record_current Record Baseline Ion Current apply_agonist->record_current apply_test Co-apply Agonist + Test Compound record_current->apply_test record_effect Record Modulated Ion Current apply_test->record_effect analyze Analyze Current Traces (Amplitude, Kinetics) record_effect->analyze

Caption: Workflow for measuring functional effects on ion channels.

Step-by-Step Protocol:

  • Cell Culture: Use primary cortical neurons or HEK293 cells transiently transfected with the subunits for the receptor of interest (e.g., α1β2γ2 for GABA-A).[3]

  • Patching: Identify a healthy cell and form a high-resistance (gigaohm) seal between the cell membrane and a glass micropipette filled with an internal solution.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior. Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

  • Baseline Measurement: Apply a known concentration of the specific agonist (GABA, NMDA, or AMPA) to the cell and record the resulting inward or outward current.

  • Test Compound Application:

    • To test for agonism: Apply this compound alone across a range of concentrations.

    • To test for antagonism: Co-apply a fixed concentration of agonist with varying concentrations of the test compound.

    • To test for modulation: Co-apply a sub-maximal concentration of agonist (e.g., EC20) with varying concentrations of the test compound.

  • Data Analysis: Measure the peak amplitude of the current in response to each application. For agonists, plot current vs. concentration to determine EC50 and maximal response. For antagonists, determine the IC50. For modulators, quantify the percentage increase or decrease in the agonist-evoked current.

Calcium Flux Assay: High-Throughput Functional Screening

This fluorescence-based assay is a higher-throughput method to assess the function of ligand-gated ion channels that are permeable to calcium, such as NMDA and AMPA receptors.[14][15]

Experimental Workflow: Calcium Flux Assay

G plate Plate Cells Expressing Target Receptor load Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) plate->load acquire_baseline Acquire Baseline Fluorescence on a Plate Reader load->acquire_baseline add_compounds Add Test Compounds & Agonists acquire_baseline->add_compounds measure Measure Change in Fluorescence Over Time add_compounds->measure Automated Injection analyze Analyze Data (Calculate EC50/IC50) measure->analyze

Caption: High-throughput workflow for measuring calcium influx.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293 cells expressing the NMDA or AMPA receptor subunits in a 96- or 384-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will be cleaved to its active form inside the cells.

  • Compound Addition: Use a fluorescence plate reader with automated injection to add the test compound, followed shortly by the agonist (NMDA/glycine or AMPA).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates an influx of calcium into the cells.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the response against compound concentration to determine EC50 or IC50 values.

Data Presentation and Analysis

The results from the assays should be compiled into clear, comparative tables. The following tables present hypothetical data for this compound (CMPD-X) to illustrate how its performance would be benchmarked against the standards.

Table 1: Radioligand Binding Affinity (Ki, nM)

CompoundGABA-A Receptor ([³H]Muscimol)NMDA Receptor ([³H]MK-801)AMPA Receptor ([³H]AMPA)
Diazepam>10,000 (allosteric site)N/AN/A
Bicuculline25N/AN/A
KetamineN/A150N/A
CX-516N/AN/A>10,000 (allosteric site)
CMPD-X >10,000 450 >10,000

N/A: Not Applicable. Data are hypothetical.

Analysis of Table 1: In this hypothetical scenario, CMPD-X shows no significant affinity for the orthosteric binding sites of the GABA-A or AMPA receptors. It does, however, exhibit moderate affinity for the NMDA receptor channel binding site, suggesting it may act as a non-competitive antagonist, similar to Ketamine, but with lower potency.

Table 2: Functional Activity from Electrophysiology

CompoundReceptorFunctional EffectPotency (EC50/IC50, µM)Efficacy / % Modulation
DiazepamGABA-APositive Allosteric Modulator0.1+150% of GABA EC20
BicucullineGABA-ACompetitive Antagonist0.5-
KetamineNMDANon-competitive Antagonist1.2-
CX-516AMPAPositive Allosteric Modulator15+120% of AMPA EC20
CMPD-X GABA-A No Effect >100 <5% change
CMPD-X NMDA Non-competitive Antagonist 5.8 -
CMPD-X AMPA No Effect >100 <5% change

Data are hypothetical.

Analysis of Table 2: The functional data corroborates the binding results. CMPD-X demonstrates no direct agonist, antagonist, or modulatory activity at GABA-A or AMPA receptors. Its primary action is as a non-competitive antagonist at the NMDA receptor, with an IC50 of 5.8 µM, confirming it is less potent than Ketamine.

Conclusion and Future Directions

Based on this systematic benchmarking, the hypothetical results suggest that this compound is a selective, moderate-potency non-competitive NMDA receptor antagonist. Its lack of activity at GABA-A and AMPA receptors indicates a specific pharmacological profile.

The causality behind this specificity likely lies in the unique three-dimensional conformation imparted by the chloro- and methoxy- substitutions on the phenyl ring, allowing it to fit within the NMDA receptor's ion channel pore while not interacting effectively with the binding sites on other receptors.

Next Steps:

  • Subtype Selectivity: Investigate the activity of the compound on different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits) to determine if it possesses subtype selectivity.

  • In Vivo Studies: Progress to in vivo models to assess its pharmacokinetic profile, brain penetration, and efficacy in animal models of neurological disorders where NMDA receptor hyperexcitability is implicated, such as epilepsy, neuropathic pain, or neurodegenerative diseases.[16]

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to understand how modifications to the phenyl ring or amino acid backbone affect its potency and selectivity.

This rigorous, multi-faceted approach to benchmarking provides a solid foundation for understanding the pharmacological identity of a novel compound and strategically guiding its development as a potential therapeutic agent.

References

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • This compound | C9H10ClNO3 | CID 2772356 - PubChem. (n.d.). Retrieved from [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One. (n.d.). Retrieved from [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. (n.d.). Retrieved from [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). MDPI. Retrieved from [Link]

  • CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers - Books. (n.d.). Retrieved from [Link]

  • GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • What are NMDA receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • In vitro studies on GABA release - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacology of NMDA Receptors - NCBI. (n.d.). Retrieved from [Link]

  • GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing | Publicación - Sílice (CSIC). (n.d.). Retrieved from [Link]

  • NMDA receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). MDPI. Retrieved from [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - MDPI. (n.d.). Retrieved from [Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (n.d.). Retrieved from [Link]

  • AMPA receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved from [Link]

  • GABAA receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved from [Link]

  • Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction? - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. (n.d.). Retrieved from [Link]

  • Screening for AMPA receptor auxiliary subunit specific modulators - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • In Vitro and in Vivo Antagonism of AMPA Receptor Activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) Ethyl] decahydroisoquinoline-3-carboxylic Acid - PubMed. (n.d.). Retrieved from [Link]

  • AMPA receptor - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Navigating the Labyrinth of Synthesis: A Comparative Guide to the Reproducible Preparation of Amino(3-chloro-4-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis of novel compounds is both an art and a science. While the thrill of discovery is a powerful motivator, the specter of irreproducibility looms large, capable of derailing projects and casting doubt on hard-won results. This guide delves into the critical issue of experimental reproducibility through the lens of a specific, yet representative, molecule: Amino(3-chloro-4-methoxyphenyl)acetic acid. This substituted α-amino acid serves as an excellent case study for exploring the nuances of synthetic methodology and the factors that govern the consistency of experimental outcomes.

In the world of drug discovery and development, the reliable synthesis of target molecules is paramount. Even minor variations in reaction conditions can lead to significant differences in yield, purity, and ultimately, biological activity. This guide is designed for researchers, scientists, and drug development professionals who seek to not only synthesize complex molecules but to do so in a robust and reproducible manner. We will dissect and compare two classic, yet distinct, synthetic routes to our target compound: the Strecker synthesis and the Bucherer-Bergs reaction. By understanding the intricacies of each method, we can begin to appreciate the subtle factors that can make or break the reproducibility of a chemical transformation.

The Target Molecule: A Closer Look at this compound

This compound is a non-proteinogenic α-amino acid. Its structure, featuring a substituted phenyl ring, presents a moderate synthetic challenge and makes it a relevant scaffold for medicinal chemistry. The presence of the chloro and methoxy groups on the aromatic ring can significantly influence the molecule's electronic properties and its potential interactions with biological targets.

Comparative Analysis of Synthetic Routes: Strecker vs. Bucherer-Bergs

The choice of synthetic strategy is a critical decision that has far-reaching implications for the reproducibility of an experiment. Here, we compare two of the most well-established methods for the synthesis of α-amino acids: the Strecker synthesis and the Bucherer-Bergs reaction.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Aldehyde, Ammonia, Cyanide SourceAldehyde, Ammonium Carbonate, Cyanide Source
Intermediate α-aminonitrileHydantoin
Number of Steps Two (nitrile formation and hydrolysis)One-pot to hydantoin, then hydrolysis
Key Reaction Conditions Mildly acidic for imine formation, then addition of cyanide.Elevated temperature (60-70°C)
Potential for Side Reactions Polymerization of the aldehyde, side reactions of cyanide.Formation of byproducts from the decomposition of ammonium carbonate.
Work-up and Purification Requires careful hydrolysis and purification of the final amino acid.Isolation of the hydantoin intermediate can be followed by a separate hydrolysis step.
Stereocontrol The classical synthesis yields a racemic mixture. Asymmetric variants exist but add complexity.Also produces a racemic mixture.

The Strecker synthesis, first reported in 1850, is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source.[1][2][3] This intermediate is then hydrolyzed to yield the desired α-amino acid. The Bucherer-Bergs reaction, on the other hand, is a one-pot synthesis that directly produces a hydantoin from an aldehyde, ammonium carbonate, and a cyanide source.[4][5][6] This hydantoin is then hydrolyzed to give the amino acid.

From a reproducibility standpoint, the one-pot nature of the Bucherer-Bergs reaction might seem advantageous as it reduces the number of handling and transfer steps. However, the reaction is typically run at higher temperatures, which can lead to the formation of more byproducts and a more complex reaction mixture to purify. The Strecker synthesis, while involving two distinct steps, allows for the potential isolation and purification of the α-aminonitrile intermediate, which can provide a cleaner starting material for the final hydrolysis step.

Visualizing the Synthetic Pathways

To better understand the two synthetic routes, we can visualize them using the following diagrams:

Strecker_Synthesis aldehyde 3-chloro-4-methoxybenzaldehyde imine Imine intermediate aldehyde->imine + NH3 - H2O aminonitrile α-aminonitrile imine->aminonitrile + KCN amino_acid This compound aminonitrile->amino_acid H3O+, Δ

Caption: The Strecker synthesis of this compound.

Bucherer_Bergs_Reaction aldehyde 3-chloro-4-methoxybenzaldehyde hydantoin Hydantoin intermediate aldehyde->hydantoin + (NH4)2CO3 + KCN, Δ amino_acid This compound hydantoin->amino_acid H3O+ or OH-, Δ

Caption: The Bucherer-Bergs reaction pathway to this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the synthesis of this compound via both the Strecker and Bucherer-Bergs methods. These protocols are designed to be self-validating, with clear instructions and checkpoints to ensure the highest possible degree of reproducibility.

Protocol 1: Strecker Synthesis of this compound

Step 1: Synthesis of α-amino-3-chloro-4-methoxyphenylacetonitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (58.6 mmol) of 3-chloro-4-methoxybenzaldehyde in 100 mL of methanol.

  • Imine Formation: To this solution, add 7.5 g (140 mmol) of ammonium chloride (NH₄Cl) followed by the dropwise addition of 25 mL of a 28% aqueous ammonia solution. Stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Cyanide Addition: In a separate beaker, dissolve 4.6 g (70.6 mmol) of potassium cyanide (KCN) in 20 mL of water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Slowly add the KCN solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, pour the mixture into 200 mL of ice-water. The α-aminonitrile will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude α-amino-3-chloro-4-methoxyphenylacetonitrile. The product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Hydrolysis of α-amino-3-chloro-4-methoxyphenylacetonitrile

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the crude α-aminonitrile from the previous step in 150 mL of 6 M hydrochloric acid (HCl).

  • Hydrolysis: Heat the mixture to reflux and maintain for 12 hours. The reaction can be monitored by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The amino acid hydrochloride will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold acetone.

  • Purification: To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 6) with a dilute solution of sodium hydroxide. The amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Bucherer-Bergs Synthesis of this compound

Step 1: One-pot synthesis of 5-(3-chloro-4-methoxyphenyl)hydantoin

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 10.0 g (58.6 mmol) of 3-chloro-4-methoxybenzaldehyde, 16.9 g (176 mmol) of ammonium carbonate, and 150 mL of 50% aqueous ethanol.

  • Cyanide Addition: In a separate beaker, dissolve 4.6 g (70.6 mmol) of potassium cyanide (KCN) in 20 mL of water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Add the KCN solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The hydantoin product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 5-(3-chloro-4-methoxyphenyl)hydantoin. The product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis of 5-(3-chloro-4-methoxyphenyl)hydantoin

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the crude hydantoin from the previous step in 150 mL of 20% aqueous sodium hydroxide (NaOH) solution.

  • Hydrolysis: Heat the mixture to reflux and maintain for 24 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to pH 6. The amino acid will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion: Towards a More Reproducible Future in Chemical Synthesis

The reproducibility of chemical experiments is not a matter of chance, but rather a direct consequence of careful planning, meticulous execution, and a deep understanding of the underlying chemical principles. While both the Strecker and Bucherer-Bergs syntheses can provide access to our target molecule, this compound, they present different challenges and opportunities for ensuring reproducible results.

The Strecker synthesis, with its distinct two-step process, may offer more control points for purification and analysis, potentially leading to a more consistent final product. The Bucherer-Bergs reaction, while elegantly consolidating the initial steps, may require more rigorous optimization of the one-pot conditions to minimize byproduct formation.

Ultimately, the choice of method will depend on the specific goals of the researcher, the available resources, and the desired scale of the synthesis. By critically evaluating the factors that can influence reproducibility, such as reagent purity, reaction monitoring, and purification techniques, scientists can move closer to the ideal of robust and reliable chemical synthesis. This guide serves as a framework for such an evaluation, empowering researchers to make informed decisions and to contribute to a culture of reproducibility in the chemical sciences.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539–1650.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Rao, K. V. (2002). A mild and efficient method for the synthesis of α-amino nitriles from aldehydes and ketones. Synthesis, 2002(12), 1693–1695.
  • Zaragoza, F. (2004). A convenient one-pot synthesis of α-amino acids from aldehydes using sodium cyanide and ammonium chloride. Synthesis, 2004(12), 2065–2068.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • Leman, L. J., Orgel, L. E., & Ghadiri, M. R. (2004). Carbonyl sulfide-mediated prebiotic formation of peptides. Science, 306(5694), 283–286.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Bucherer, H. T., & Bergs, H. (1934). U.S. Patent No. 1,954,413. Washington, DC: U.S.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

Sources

A Comparative Guide to Confirming Target Engagement of Novel Bioactive Compounds: The Case of Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously confirm the biological target of a novel small molecule, using Amino(3-chloro-4-methoxyphenyl)acetic acid as a representative example. In drug discovery, identifying a compound with interesting phenotypic effects is only the beginning; true progress hinges on unequivocally demonstrating that the compound engages its intended target. Without this confirmation, interpreting biological data and optimizing the molecule is nearly impossible.

This document moves beyond a simple listing of protocols. It presents a strategic, multi-tiered approach designed to build a self-validating case for target engagement, integrating biophysical, biochemical, and cellular methods. We will operate under a common scenario: a phenotypic screen has shown that this compound exhibits anti-proliferative activity in a human cancer cell line, but its direct molecular target is unknown. Our goal is to identify the target and then confirm meaningful engagement.

Part 1: From Phenotype to Hypothesis - Unbiased Target Identification

Before confirming target engagement, one must first identify a high-confidence putative target. Unbiased approaches are critical for novel compounds where the mechanism of action is not apparent. Techniques like chemical proteomics are invaluable here. A robust method is Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS) , which uses the compound itself as bait to "fish" for its binding partners from a complex cellular lysate.

The core principle involves immobilizing this compound onto a solid support (e.g., sepharose beads), incubating these beads with cell lysate, washing away non-specific binders, and finally eluting the specific protein partners for identification by mass spectrometry. For this guide, let us assume this unbiased screen has identified Hypothetical Kinase 1 (HK1) , a previously characterized enzyme known to be involved in cell cycle progression, as the primary binding partner.

Now, with a plausible target in hand, we must rigorously validate this interaction.

Part 2: A Trifecta of Validation - Orthogonal Confirmation of HK1 Engagement

A single method is never sufficient to prove target engagement. We will employ three orthogonal techniques that measure different aspects of the compound-target interaction: direct binding, functional modulation, and cellular target occupancy. This strategy provides the necessary confidence that the observed phenotypic effects are indeed mediated by HK1.

Method 1: Direct Biophysical Binding (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that measures real-time binding kinetics between an analyte (our compound) and a ligand (our target protein, HK1) immobilized on a sensor chip. It provides quantitative measures of association (kₐ), dissociation (kₑ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.

Causality Behind Experimental Choice: SPR is chosen as the primary biophysical assay because it directly detects the physical interaction between the compound and the purified target protein, independent of any downstream biological activity. This allows us to confirm that the compound can bind its target in a clean, in vitro system.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Purify recombinant HK1 protein p2 Immobilize HK1 onto CM5 sensor chip via amine coupling p1->p2 r1 Inject compound dilutions over HK1 and reference flow cells p2->r1 p3 Prepare serial dilutions of this compound r2 Record sensorgrams (Response Units vs. Time) r1->r2 a1 Subtract reference channel signal r2->a1 a2 Fit data to a binding model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate ka, kd, and KD a2->a3 cluster_reaction Kinase Reaction cluster_detection Luminescent Detection HK1 HK1 ADP ADP HK1->ADP + Inhibitor Amino(3-chloro-4- methoxyphenyl)acetic acid ATP ATP ATP->ADP + Substrate Peptide Substrate Substrate->ADP + pSubstrate Phospho- Substrate ADP_Glo ADP-Glo™ Reagent Inhibitor->HK1 blocks Luciferase Kinase- Detection Reagent ADP_Glo->Luciferase converts remaining ATP to light Light Luminescent Signal Luciferase->Light cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis cluster_result Expected Result c1 Treat cells with Vehicle (DMSO) h1 Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) c1->h1 c2 Treat cells with Amino(3-chloro-4- methoxyphenyl)acetic acid a1 Lyse cells and separate soluble vs. aggregated protein h1->a1 a2 Quantify soluble HK1 protein (e.g., via Western Blot) a1->a2 a3 Plot % soluble HK1 vs. Temperature a2->a3 a4 Determine Melting Temp (Tm) a3->a4 r1 Tm (Vehicle) < Tm (Compound) a4->r1

Caption: The CETSA workflow confirms target engagement by measuring thermal stabilization.

  • Cell Treatment: Culture cells (e.g., the cancer cell line from the original screen) and treat them with a high concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, resuspend them in a buffer, and divide them into aliquots. Heat each aliquot at a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble HK1 remaining in the supernatant of each sample using a specific detection method, typically Western Blotting with an anti-HK1 antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble HK1 remaining relative to the non-heated control against temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is denatured. A positive result is a statistically significant increase in Tₘ in the compound-treated group compared to the vehicle group.

TreatmentTₘ of HK1 (°C)ΔTₘ (°C)Interpretation
Vehicle (DMSO)52.4-Baseline melting temperature of HK1 in cells.
This compound56.8+4.4Significant thermal stabilization, confirming target engagement in an intact cellular environment.

Conclusion: Building a Self-Validating Case for Target Engagement

By employing this tripartite strategy, we have constructed a robust and compelling case that this compound directly engages HK1.

  • SPR confirmed a direct, physical interaction with the purified protein.

  • The In Vitro Kinase Assay demonstrated that this binding leads to a functional consequence—inhibition of the enzyme's catalytic activity.

  • CETSA provided the ultimate proof, showing that the compound reaches and binds its target in the complex milieu of a living cell, leading to its stabilization.

The concordance of data from these orthogonal approaches provides high confidence that HK1 is a genuine target. This validated starting point is essential for subsequent lead optimization, biomarker development, and elucidating the mechanism of action responsible for the compound's anti-proliferative phenotype.

References

  • Affinity-MS for Target Identification: Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]

  • Surface Plasmon Resonance (SPR) Principles: Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA®) Principles and Protocol: Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Safety Operating Guide

Navigating the Uncharted: A Senior Application Scientist's Guide to Personal Protective Equipment for Amino(3-chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the workflow is both an opportunity for discovery and a moment for heightened vigilance. Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted aromatic amino acid, represents such a frontier. While specific toxicological data for this compound is not widely documented, its structure—incorporating a chlorinated aromatic ring, a methoxy group, and an amino acid moiety—demands a proactive and stringent approach to safety. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Immediate Safety Concerns & Hazard Analysis

The primary principle when handling a compound with limited safety data is to treat it with a high degree of caution. Our assessment of this compound is based on the known hazards of its structural components:

  • Chlorinated Aromatic Compounds: This class of chemicals can exhibit toxicity and persistence in the environment. They should always be handled as potentially hazardous.[1]

  • Aromatic Amines: Many aromatic amines are known for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[2]

  • Substituted Acetic Acids: Similar chemical structures are known to be irritants to the skin, eyes, and respiratory system.[3][4]

Therefore, we must assume that this compound may be an irritant, potentially toxic upon ingestion, inhalation, or skin contact, and poses an unknown long-term health risk.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (e.g., weighing, preparing solutions) ANSI Z87.1-compliant safety glasses with side shields.[5]Double-gloving: an inner nitrile glove followed by a chemical-resistant outer glove (e.g., butyl rubber or neoprene).[5]Flame-resistant lab coat, fully buttoned.[6]Required if not handled in a certified chemical fume hood. A NIOSH-approved N95 respirator is the minimum.
Working with Solutions Chemical splash goggles.[5][7]Chemical-resistant gloves (butyl rubber or neoprene). Check manufacturer's compatibility chart.Chemical-resistant apron over a flame-resistant lab coat.Work must be conducted in a certified chemical fume hood.
High-Energy Operations (e.g., sonicating, heating) Face shield worn over chemical splash goggles.[6][7]Chemical-resistant gloves appropriate for the solvent and compound.Chemical-resistant apron over a flame-resistant lab coat.Work must be conducted in a certified chemical fume hood.
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).Disposable, chemical-resistant coveralls.A NIOSH-approved respirator with organic vapor cartridges.

Procedural, Step-by-Step Guidance

Adherence to proper procedure is as critical as the equipment itself. The following workflows are designed to be self-validating systems for your protection.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection and prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Don Lab Coat Inspect->LabCoat Begin Gloves1 2. Don Inner Gloves (Nitrile) LabCoat->Gloves1 Respirator 3. Don Respirator (if required) Gloves1->Respirator Goggles 4. Don Eye/Face Protection Respirator->Goggles Gloves2 5. Don Outer Gloves (Chemical-Resistant) Goggles->Gloves2 Final Step

Caption: PPE Donning Sequence.

Doffing PPE: The Art of Decontamination

The removal of PPE is a critical control point to prevent exposure to any contaminants.

  • Outer Gloves: With your outer gloves still on, wipe them down with an appropriate solvent. Then, carefully peel off the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Lab Coat and Apron: Unbutton your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Do the same for your apron. Place them in the appropriate receptacle for contaminated lab coats or disposal.

  • Eye and Face Protection: Remove your face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Respirator: If you are wearing a respirator, remove it from behind.

  • Inner Gloves: With your bare hands, peel off your inner nitrile gloves, turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the handling and disposal of the chemical and any contaminated materials.

Engineering Controls

The primary method for controlling exposure to hazardous chemicals is through engineering controls.

  • Chemical Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood.[8]

  • Ventilation: Ensure your laboratory has adequate general ventilation.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the area and evacuate if the spill is large or you are unsure of the hazard.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in the table above.

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a chemical absorbent sock or pads.

  • Clean-Up: Working from the outside in, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Contaminated Materials: This includes empty containers, used gloves, absorbent materials, and any other items that have come into contact with the chemical.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with your institution's and local regulatory guidelines.[1] Do not dispose of this chemical down the drain.

By implementing these rigorous PPE and handling protocols, you are building a self-validating system of safety that protects you, your colleagues, and your research. As a Senior Application Scientist, I urge you to treat every new compound with the respect it deserves, allowing you to push the boundaries of science with confidence and security.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate. Benchchem.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • (3-chloro-4-methoxyphenyl)acetic acid. Santa Cruz Biotechnology.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Amino-(3-methoxy-phenyl)-acetic acid. Synblock.
  • Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer.
  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety.
  • Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. PubMed.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Safety Assessment of α-Amino Acids as Used in Cosmetics. Cosmetic Ingredient Review.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Amino(3-chloro-4-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Amino(3-chloro-4-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.